1-benzyl-4-methyl-1H-pyrazol-3-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-4-methylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-9-7-14(13-11(9)12)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUEGSZUKVOJROP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1N)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 1-benzyl-4-methyl-1H-pyrazol-3-amine: Structure, Synthesis, and Application
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the chemical compound 1-benzyl-4-methyl-1H-pyrazol-3-amine. While specific literature on this exact isomer is limited, this document synthesizes information from closely related analogues and foundational principles of heterocyclic chemistry to present a detailed profile for researchers, medicinal chemists, and drug development professionals. We will explore its core chemical structure, predict its spectroscopic characteristics, delineate robust synthetic strategies with a focus on regiochemical control, and discuss its potential as a versatile building block in the synthesis of complex molecular architectures. The pyrazole scaffold is a cornerstone in medicinal chemistry, and the specific arrangement of the benzyl, methyl, and amino substituents on this molecule offers a unique combination of reactivity and structural features for the development of novel therapeutic agents.
Introduction: The Pyrazole Scaffold as a Privileged Structure
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is widely recognized as a "privileged scaffold" in medicinal chemistry.[1] This designation stems from its frequent appearance in a vast array of biologically active compounds, including numerous approved pharmaceuticals.[2][3] The unique electronic properties of the pyrazole nucleus, coupled with the ability of its nitrogen atoms to act as both hydrogen bond donors and acceptors, confer versatile binding capabilities to a wide range of biological targets.[1]
Pyrazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[4] The strategic functionalization of the pyrazole core is a key strategy in drug discovery to modulate potency, selectivity, and pharmacokinetic properties.[3][5] this compound is a prime example of such a functionalized building block. Its structure incorporates:
-
An N-benzyl group , which serves as a common protecting group and can influence solubility and engage in π-stacking interactions.
-
A C3-amino group , providing a reactive handle for further chemical elaboration to build molecular diversity.[1]
-
A C4-methyl group , which can influence the steric and electronic profile of the molecule, potentially enhancing binding affinity or metabolic stability.
This guide will serve as a foundational resource for understanding and utilizing this specific aminopyrazole in research and development settings.
Molecular Structure and Physicochemical Properties
The structural arrangement of substituents on the pyrazole ring is critical for its chemical behavior and biological activity. The title compound features a specific substitution pattern that defines its identity and reactivity.
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties and Identifiers
| Property | Value / Identifier | Source |
|---|---|---|
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₁H₁₃N₃ | |
| Molecular Weight | 187.24 g/mol | |
| CAS Number | Not readily available for this specific isomer. Isomers have distinct CAS numbers (e.g., 5-amino isomer: 1134-82-3). | - |
| InChIKey | (Predicted) Based on isomeric structures like WRHZMJSDCJXWDL-UHFFFAOYSA-N for the 5-amino isomer. |
| XLogP3 | (Predicted) ~1.8 - 2.2 |[6] |
Spectroscopic and Structural Elucidation (Predicted)
Definitive structural confirmation relies on a combination of spectroscopic techniques. While experimental data for this specific molecule is not widely published, we can predict its spectral characteristics with high confidence based on data from closely related isomers and general principles of spectroscopy.[1]
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment.
-
Aromatic Protons (Benzyl): A multiplet in the δ 7.2-7.4 ppm range, integrating to 5H.
-
Benzylic Protons (-CH₂-): A sharp singlet around δ 5.1-5.3 ppm, integrating to 2H.[1]
-
Pyrazole Proton (H-5): A singlet expected around δ 7.3-7.5 ppm, integrating to 1H.
-
Methyl Protons (-CH₃): A sharp singlet in the upfield region, likely around δ 2.0-2.2 ppm, integrating to 3H.
-
Amine Protons (-NH₂): A broad singlet, the chemical shift of which is dependent on solvent and concentration, potentially appearing around δ 3.5-5.0 ppm and integrating to 2H.
¹³C NMR Spectroscopy: Key signals in the carbon spectrum would confirm the carbon framework. Expected approximate chemical shifts include:
-
Benzylic Carbon (-CH₂-): ~50-55 ppm.
-
Methyl Carbon (-CH₃): ~10-15 ppm.
-
Pyrazole Carbons: C3 (~150-155 ppm, attached to N), C4 (~105-110 ppm), and C5 (~135-140 ppm).
-
Aromatic Carbons (Benzyl): Multiple signals between ~127-138 ppm.
Infrared (IR) Spectroscopy: Vibrational spectroscopy is invaluable for identifying key functional groups.
-
N-H Stretch: Two distinct bands are expected for the primary amine in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes.[1][7]
-
C-H Stretch (Aromatic/Aliphatic): Signals just above 3000 cm⁻¹ (aromatic C-H) and just below 3000 cm⁻¹ (aliphatic C-H from methyl and benzyl groups).
-
C=N and C=C Stretch (Ring): Characteristic ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.[1]
-
N-H Bend: A bending vibration for the primary amine typically appears in the 1580-1650 cm⁻¹ range.[7]
Mass Spectrometry: In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z = 187. A prominent fragment would likely correspond to the loss of the benzyl group or the formation of the tropylium cation at m/z = 91.
Table 2: Predicted Spectroscopic Data Summary
| Technique | Feature | Predicted Range/Value | Rationale |
|---|---|---|---|
| ¹H NMR | Benzyl -CH₂- | δ 5.1-5.3 ppm (s, 2H) | Adjacent to N and aromatic ring. |
| Pyrazole H-5 | δ 7.3-7.5 ppm (s, 1H) | Aromatic proton on heterocycle. | |
| Methyl -CH₃ | δ 2.0-2.2 ppm (s, 3H) | Aliphatic group on the pyrazole ring. | |
| Amine -NH₂ | δ 3.5-5.0 ppm (br s, 2H) | Labile protons, broad signal. | |
| IR | N-H Stretch | 3300-3500 cm⁻¹ (2 bands) | Primary amine asymmetric/symmetric stretch.[7] |
| C=N / C=C Stretch | 1400-1600 cm⁻¹ | Pyrazole ring vibrations.[1] | |
| MS (EI) | Molecular Ion [M]⁺ | m/z = 187 | Corresponds to C₁₁H₁₃N₃. |
| | Major Fragment | m/z = 91 | Tropylium ion from benzyl group cleavage. |
Synthetic Strategies and Mechanistic Considerations
The synthesis of asymmetrically substituted pyrazoles requires careful control of regioselectivity.[1] The most logical and widely adopted method for constructing the 1,3,4-trisubstituted pyrazole core is through the cyclocondensation of a 1,3-dicarbonyl equivalent with a substituted hydrazine.
Caption: Retrosynthetic analysis for this compound.
Primary Synthetic Route: Regioselective Cyclocondensation
This approach involves the reaction between benzylhydrazine and a suitable β-ketonitrile, such as 2-methyl-3-oxobutanenitrile. The regiochemical outcome is dictated by the differential reactivity of the carbonyl and nitrile groups.
Experimental Protocol:
-
Hydrazone Formation (Optional Pre-step): To a solution of benzylhydrazine (1.0 eq) in ethanol, add a catalytic amount of acetic acid. Stir the solution at room temperature.
-
Addition of β-Ketonitrile: Slowly add 2-methyl-3-oxobutanenitrile (1.05 eq) to the reaction mixture.
-
Cyclization: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. The resulting residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.
Mechanistic Rationale and Regiocontrol: The key to obtaining the desired isomer lies in the initial nucleophilic attack. Benzylhydrazine has two non-equivalent nitrogen atoms. The more nucleophilic terminal -NH₂ group will preferentially attack the more electrophilic carbonyl carbon of the β-ketonitrile. This is followed by an intramolecular cyclization where the second nitrogen attacks the nitrile carbon, leading to a cyclized intermediate that subsequently aromatizes by elimination of water to form the pyrazole ring. This sequence ensures the benzyl group is on N1 and the amino group is at C3.
Caption: Workflow for the cyclocondensation synthesis mechanism.
Reactivity and Applications in Drug Development
This compound is not typically an end-product but rather a valuable intermediate for constructing more complex molecules.
The C3-Amino Group as a Synthetic Handle: The primary amine at the C3 position is a versatile nucleophile. It can readily participate in a variety of chemical transformations, allowing for the diversification of the pyrazole scaffold. Common reactions include:
-
Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides.
-
Condensation Reactions: Formation of Schiff bases with aldehydes and ketones.
-
Construction of Fused Rings: The aminopyrazole motif is a classic precursor for synthesizing fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines, which are also associated with significant biological activities.[1]
Caption: Conceptual workflow for library synthesis using the title compound.
Potential Research Trajectories: Given the prevalence of the aminopyrazole scaffold in kinase inhibitors, derivatives of this compound are excellent candidates for screening against various protein kinases implicated in diseases like cancer.[1] Furthermore, the broad antimicrobial activity of pyrazoles suggests that libraries derived from this building block could be explored for novel antibacterial or antifungal agents.[2][4]
Conclusion
This compound represents a strategically designed molecular building block with significant potential in medicinal chemistry and organic synthesis. Its structure combines the biologically relevant pyrazole core with three distinct functional groups that allow for precise chemical modifications. Understanding its structural properties, predictable spectroscopic signature, and the regiochemical nuances of its synthesis is essential for its effective utilization. This guide provides a foundational framework for researchers to synthesize and employ this versatile compound in the rational design and development of next-generation therapeutic agents.
References
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Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). MDPI. [Link]
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Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2025). Arabian Journal of Chemistry. [Link]
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Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]
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Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. (2024). Polish Journal of Environmental Studies. [Link]
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Synthesis of polysubstituted pyrazoles and their biological applications. (2024). Cogent Chemistry. [Link]
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Pyrazole, 1-benzyl-4-(methylamino)-. PubChem, National Center for Biotechnology Information. [Link]
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Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. (2017). ACS Omega. [Link]
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Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journal of Organic Chemistry. [Link]
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194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc. [Link]
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1-benzyl-1H-pyrazol-3-amine. PubChem, National Center for Biotechnology Information. [Link]
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IR: amines. University of Calgary. [Link]
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Navigating the Synthesis and Application of 1-benzyl-4-methyl-1H-pyrazol-3-amine: A Technical Guide for Researchers
For media inquiries, please contact: Dr. Evelyn Reed Senior Application Scientist Global Chemistry Solutions
Abstract
This technical guide provides an in-depth exploration of 1-benzyl-4-methyl-1H-pyrazol-3-amine, a substituted aminopyrazole of significant interest to researchers in drug discovery and organic synthesis. While a specific Chemical Abstracts Service (CAS) number for this exact molecule is not readily found in public databases, this guide will leverage data from closely related analogues to provide a comprehensive overview of its probable synthesis, characterization, and potential applications. By examining the established chemistry of the aminopyrazole scaffold, this document serves as an essential resource for scientists working with this class of compounds. The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1] The strategic introduction of an amino group enhances their utility, making them versatile intermediates for constructing complex heterocyclic systems.[1]
Introduction to the Aminopyrazole Scaffold
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a fundamental motif in modern heterocyclic chemistry.[1] Its unique electronic properties and the capacity of its nitrogen atoms to engage in hydrogen bonding contribute to its versatile binding capabilities with various biological targets.[1] The addition of an amino group to the pyrazole ring creates aminopyrazoles, a class of compounds with heightened strategic importance in chemical synthesis and drug discovery.[1] These molecules serve as key building blocks for more complex heterocyclic systems, with the amino group providing a reactive point for diverse chemical transformations.[1]
The position of the amino group on the pyrazole ring plays a crucial role in the chemical reactivity and biological activity of the resulting derivatives.[1] For instance, 3(5)-aminopyrazoles are widely utilized as precursors for synthesizing fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines.[1] The N-aryl-5-aminopyrazole motif is a recurring scaffold in the development of kinase inhibitors.[1]
Synthesis and Mechanistic Considerations
The synthesis of substituted pyrazoles, such as this compound, typically involves the condensation of a β-dicarbonyl compound (or a synthetic equivalent) with a substituted hydrazine. The regioselectivity of this reaction is a critical consideration, as unsymmetrical dicarbonyls and hydrazines can lead to the formation of isomeric products.
A plausible and regioselective synthetic pathway for this compound would likely start from a carefully chosen β-ketonitrile or a related precursor to introduce the amino group at the 3-position.
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
Experimental Protocol: General Procedure for the Synthesis of Substituted Aminopyrazoles
-
Reaction Setup: To a solution of the β-ketonitrile (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid, add benzylhydrazine (1.1 equivalents).
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for several hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from an appropriate solvent or by column chromatography on silica gel to yield the desired aminopyrazole.[2]
Physicochemical Properties and Structural Elucidation
While experimental data for the target compound is not available, we can infer its properties based on related structures.
| Property | Predicted Value/Characteristic | Source/Analogy |
| Molecular Formula | C11H13N3 | - |
| Molecular Weight | 187.24 g/mol | [3] |
| Appearance | Likely a solid at room temperature | [4] |
| Solubility | Expected to have some solubility in organic solvents | General knowledge of similar compounds |
| CAS Number | Not readily available. Related compounds include: 1-benzyl-1H-pyrazol-3-amine (21377-09-3)[4], 1-benzyl-N-methyl-1H-pyrazol-4-amine (28466-70-8)[3], and 1-Benzyl-3-methyl-1H-pyrazol-5-amine (1134-82-3)[5] | [3][4][5] |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl protons (a singlet for the CH₂ and multiplets in the aromatic region), a singlet for the methyl group on the pyrazole ring, a signal for the pyrazole ring proton, and a broad singlet for the amine protons.
-
¹³C NMR: The carbon NMR would display signals corresponding to the carbons of the pyrazole ring, the methyl group, and the benzyl group. The carbon attached to the amino group would appear in a characteristic range.
-
FT-IR Spectroscopy: The infrared spectrum would be characterized by N-H stretching vibrations for the primary amine, typically appearing as two bands in the 3300-3500 cm⁻¹ region.[1] Aromatic and aliphatic C-H stretching vibrations, as well as C=N and C=C stretching from the pyrazole and phenyl rings, would also be present in the 1400-1600 cm⁻¹ region.[1]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.
Applications in Drug Discovery and Medicinal Chemistry
The aminopyrazole scaffold is a key pharmacophore in numerous biologically active molecules. The unique structural features of this compound make it a valuable starting material for the synthesis of compound libraries for screening against various biological targets.
Potential Therapeutic Areas
-
Oncology: Pyrazole derivatives have been investigated as inhibitors of various kinases, which are crucial targets in cancer therapy.[6] The N-benzyl group can be a key interaction moiety within the ATP-binding pocket of kinases.
-
Inflammation: Some pyrazole-containing compounds exhibit anti-inflammatory properties.[2][7]
-
Infectious Diseases: The pyrazole nucleus is present in a number of antimicrobial agents.[1]
Logical Workflow for Drug Discovery Application
Caption: A typical workflow for utilizing the target compound in drug discovery.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, safety precautions should be based on data for structurally similar aminopyrazoles.
-
General Handling: Handle in accordance with good industrial hygiene and safety practices.[8] Use in a well-ventilated area, preferably in a chemical fume hood.[9] Avoid contact with skin, eyes, and clothing.[10]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[11]
-
Health Hazards: Similar compounds are known to cause skin and eye irritation and may cause respiratory irritation.[10][12]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[8]
Conclusion
This compound represents a versatile and promising scaffold for the development of novel chemical entities in medicinal chemistry and materials science. While further experimental work is required to fully characterize this specific molecule, the extensive body of literature on related aminopyrazoles provides a solid foundation for its synthesis, characterization, and application. This guide serves as a starting point for researchers looking to explore the potential of this and similar compounds in their scientific endeavors.
References
- Benchchem. 1-Benzyl-3-methyl-1H-pyrazol-4-amine.
- Sigma-Aldrich. 1-Benzyl-1H-pyrazol-3-amine DiscoveryCPR 21377-09-3.
- Sigma-Aldrich. SAFETY DATA SHEET - Benzylamine.
- Thermo Fisher Scientific. SAFETY DATA SHEET - 3-Amino-1-methyl-1H-pyrazole.
- Thermo Fisher Scientific. SAFETY DATA SHEET - Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine.
- Tokyo Chemical Industry. SAFETY DATA SHEET - 5-Hydroxy-1-methyl-1H-pyrazole.
- Cole-Parmer. Material Safety Data Sheet - 1-Benzyl-3-(tert-butyl)-1H-pyrazole-5-carbonyl chloride.
- PubChem. Pyrazole, 1-benzyl-4-(methylamino)-.
- Smolecule. Benzyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine.
- MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
- Semantic Scholar. SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY.
- Organic Syntheses. 1-BENZYL-3-(4-CHLOROPHENYL)-5-p-TOLYL-1H-PYRAZOLE.
- Sigma-Aldrich. 1-Benzyl-3-methyl-1H-pyrazol-5-amine.
- MDPI. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
- ScienceDirect. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- BLDpharm. 1-Methyl-4-phenyl-1H-pyrazol-3-amine.
- Matrix Fine Chemicals. 1H-PYRAZOL-3-AMINE | CAS 1820-80-0.
- Alichem. Custom chemicals & building blocks product catalogue.
- MDPI. 4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
- PubChem. 1-benzyl-1H-pyrazol-3-amine.
- Arabian Journal of Chemistry. Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor.
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An In-depth Technical Guide to 3-amino-4-methyl-1-benzylpyrazole: Synthesis, Properties, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 3-amino-4-methyl-1-benzylpyrazole, a substituted aminopyrazole with significant potential in medicinal chemistry and drug development. Although a sparsely studied individual entity, its structural motifs are present in a wide array of biologically active molecules. This document will therefore extrapolate from closely related analogues and established pyrazole chemistry to detail a probable synthetic route, predict its physicochemical and spectroscopic properties, and discuss its likely reactivity and potential applications. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a foundational understanding of this promising heterocyclic compound.
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] Aminopyrazoles, in particular, serve as versatile building blocks for the synthesis of more complex heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which are also of significant pharmacological interest.[2] The subject of this guide, 3-amino-4-methyl-1-benzylpyrazole, incorporates key structural features that suggest its potential as a valuable intermediate or a pharmacologically active agent itself. The presence of a primary amino group at the 3-position, a methyl group at the 4-position, and a benzyl group at the 1-position of the pyrazole ring creates a unique combination of electronic and steric properties that can be exploited in drug design.
Synthesis and Elucidation of Structure
Proposed Synthetic Pathway
The synthesis would likely commence with the reaction of 2-methyl-3-oxobutanenitrile (a β-ketonitrile) with benzylhydrazine. The reaction proceeds via an initial condensation to form a hydrazone, followed by an intramolecular cyclization through the nucleophilic attack of the second nitrogen of the hydrazine onto the nitrile group, leading to the formation of the aminopyrazole ring.
Caption: Proposed synthesis of 3-amino-4-methyl-1-benzylpyrazole.
Experimental Protocol (Hypothetical)
-
To a solution of 2-methyl-3-oxobutanenitrile (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add benzylhydrazine (1.0 eq).
-
The reaction mixture is then heated to reflux for a period of 2-4 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-amino-4-methyl-1-benzylpyrazole.
Physicochemical and Spectroscopic Properties
The exact physicochemical properties of 3-amino-4-methyl-1-benzylpyrazole have not been experimentally determined. However, based on data from analogous compounds, a set of predicted properties can be compiled.
Predicted Physicochemical Properties
| Property | Predicted Value | Reference Analogue(s) |
| Molecular Formula | C₁₁H₁₃N₃ | - |
| Molecular Weight | 187.24 g/mol | - |
| Appearance | Off-white to pale yellow solid | General observation for aminopyrazoles |
| Melting Point | 110-120 °C | Based on substituted aminopyrazoles |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF | General solubility of pyrazole derivatives |
| logP | ~2.5 | Calculated based on structure |
Spectroscopic Characterization (Predicted)
The structural elucidation of 3-amino-4-methyl-1-benzylpyrazole would rely on standard spectroscopic techniques. The expected spectral data are as follows:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (likely in the range of 7.2-7.4 ppm), a singlet for the pyrazole C5-H (around 7.5-7.8 ppm), a singlet for the benzylic CH₂ protons (around 5.2 ppm), a singlet for the C4-methyl group (around 2.0 ppm), and a broad singlet for the NH₂ protons (which may vary in chemical shift depending on the solvent and concentration).[3][4]
-
¹³C NMR: The carbon NMR spectrum should display signals for the pyrazole ring carbons, the benzyl group carbons, the benzylic carbon, and the methyl carbon. The C3 and C5 carbons of the pyrazole ring would appear at approximately 150-160 ppm and 135-145 ppm, respectively, while the C4 carbon would be further upfield.
-
IR Spectroscopy: The infrared spectrum is predicted to exhibit characteristic absorption bands for the N-H stretching of the primary amine (two bands in the region of 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively), C=N and C=C stretching of the pyrazole ring (in the 1500-1650 cm⁻¹ region), and the N-H bending vibration (around 1600-1650 cm⁻¹).[5][6]
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the benzyl group, cleavage of the pyrazole ring, and loss of HCN, which are common fragmentation pathways for pyrazole derivatives.[7][8]
Reactivity and Chemical Transformations
The chemical reactivity of 3-amino-4-methyl-1-benzylpyrazole is dictated by the functional groups present: the pyrazole ring, the primary amino group, and the benzyl group.
Reactivity of the Aminopyrazole Core
3-Aminopyrazoles are known to act as C,N-binucleophiles.[9] The exocyclic amino group and the endocyclic nitrogen atom at the 2-position can both participate in reactions with electrophiles. This dual reactivity allows for the construction of various fused heterocyclic systems.[2]
Caption: General reactivity of the aminopyrazole core.
-
Acylation and Sulfonylation: The primary amino group can be readily acylated or sulfonylated using acid chlorides, anhydrides, or sulfonyl chlorides.
-
Diazotization: The amino group can undergo diazotization upon treatment with nitrous acid, followed by Sandmeyer-type reactions to introduce a variety of substituents at the 3-position.
-
Condensation Reactions: The amino group can condense with aldehydes and ketones to form Schiff bases, which can be further modified. It can also react with 1,3-dicarbonyl compounds to form pyrazolo[1,5-a]pyrimidines.
Reactivity involving the Benzyl Group
The benzyl group is generally stable, but under certain conditions, such as catalytic hydrogenation, it can be cleaved (debenzylation).
Potential Applications in Drug Discovery
The aminopyrazole scaffold is a key component in numerous compounds with diverse pharmacological activities.[1] By analogy, 3-amino-4-methyl-1-benzylpyrazole and its derivatives are expected to be of significant interest in drug discovery.
Kinase Inhibition
Many aminopyrazole derivatives have been identified as potent inhibitors of various protein kinases, which are crucial targets in cancer therapy.[10] The 3-aminopyrazole moiety can act as a hinge-binder, forming key hydrogen bond interactions with the kinase active site. The benzyl group can be directed towards a hydrophobic pocket, and the methyl group can provide steric bulk and influence the conformation of the molecule.
Caption: Hypothetical mechanism of kinase inhibition.
Anti-Infective Agents
Substituted aminopyrazoles have shown promising activity against various bacterial and fungal strains.[11] The pyrazole ring system is a known pharmacophore in several antimicrobial drugs. The specific substitution pattern of 3-amino-4-methyl-1-benzylpyrazole could lead to novel anti-infective agents.
Other Therapeutic Areas
Derivatives of aminopyrazoles have also been investigated for their potential as anti-inflammatory, anticonvulsant, and antiviral agents.[1] The versatility of the aminopyrazole core allows for the generation of large libraries of compounds for screening against a wide range of biological targets.
Conclusion
3-amino-4-methyl-1-benzylpyrazole represents a promising, yet underexplored, scaffold for the development of new therapeutic agents. Based on the established chemistry of related compounds, its synthesis is feasible, and its physicochemical and spectroscopic properties can be reasonably predicted. The inherent reactivity of the aminopyrazole core offers numerous possibilities for chemical modification and the creation of diverse compound libraries. The prevalence of the aminopyrazole motif in biologically active molecules, particularly as kinase inhibitors, strongly suggests that 3-amino-4-methyl-1-benzylpyrazole and its derivatives are worthy of further investigation in the field of drug discovery. This guide provides a solid foundation for researchers to embark on the synthesis, characterization, and biological evaluation of this intriguing heterocyclic compound.
References
- Fichez, J., Busca, P., & Prestat, G. (n.d.).
-
Experimental IR spectra of 3(5)-aminopyrazole isolated in Xe and Ar... - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
- Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity. (n.d.).
- Mass Spectrometric Investigation of Some Pyronylpyrazole Deriv
- van der Plas, H. C., & van Veldhuizen, A. (1970). The mass spectra of some pyrazole compounds. Organic Mass Spectrometry, 3(10), 1243–1249.
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Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC. (2023, April 25). Retrieved February 15, 2026, from [Link]
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Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC. (2021, July 15). Retrieved February 15, 2026, from [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
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Reactivity of aminopyrazoles as C,N-binucleophile towards the synthesis... - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
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Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC. (2019, December 20). Retrieved February 15, 2026, from [Link]
- Recent developments in aminopyrazole chemistry. (n.d.). ARKIVOC.
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Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC - NIH. (n.d.). Retrieved February 15, 2026, from [Link]
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Recent developments in aminopyrazole chemistry - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
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Mass spectrometric study of some pyrazoline derivatives - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
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Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations | ACS Omega. (2017, December 13). Retrieved February 15, 2026, from [Link]
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Reaction of beta-cyanomethylene-beta-enamino diketones and -keto esters with hydrazines: Synthesis of pyrazole and pyridine derivatives - IRIS. (n.d.). Retrieved February 15, 2026, from [Link]
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3-Aminopyrazole - the NIST WebBook. (n.d.). Retrieved February 15, 2026, from [Link]
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The physicochemical and drug-likeness of pyrazole-based derivatives 7c and 11a - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
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Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC. (2024, November 22). Retrieved February 15, 2026, from [Link]
- Selective Synthesis of 3- or 5-Substituted Aminopyrazoles. (n.d.).
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Biological activity of new schiff base compounds derived from substituted 3-aminopyrazoles, the role of pyrazole on bioactivity - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
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3-Amino-1-methyl-1H-pyrazole - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved February 15, 2026, from [Link]
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3-Aminopyrazole-4-carboxylic acid - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved February 15, 2026, from [Link]
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Current status of pyrazole and its biological activities - PMC. (n.d.). Retrieved February 15, 2026, from [Link]
- US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents. (n.d.).
- 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (n.d.).
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Pyrazol-3-ylamine | C3H5N3 | CID 74561 - PubChem - NIH. (n.d.). Retrieved February 15, 2026, from [Link]
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SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals. (n.d.). Retrieved February 15, 2026, from [Link]
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Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC. (n.d.). Retrieved February 15, 2026, from [Link]
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Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents - Taylor & Francis. (n.d.). Retrieved February 15, 2026, from [Link]
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Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - MDPI. (n.d.). Retrieved February 15, 2026, from [Link]
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Synthesis of 3-amino-4-fluoropyrazoles - PubMed. (2011, May 20). Retrieved February 15, 2026, from [Link]
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Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 | ACS Medicinal Chemistry Letters. (2020, December 2). Retrieved February 15, 2026, from [Link]
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Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Retrieved February 15, 2026, from [Link]
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United States Patent - Googleapis.com. (n.d.). Retrieved February 15, 2026, from [Link]
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Studies with 3-Oxoalkanenitriles: Synthesis of New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]-1,2,4-triazines and Reactivity of 4-Phenyl-3-oxobutanenitrile Derivatives - Journal of Chemical Research, Synopses (RSC Publishing). (n.d.). Retrieved February 15, 2026, from [Link]
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1-benzyl-4-methyl-1H-pyrazol-3-amine molecular weight and formula
[1]
Executive Summary
This compound is a trisubstituted pyrazole scaffold characterized by a benzyl group at the N1 position, a methyl group at C4, and a primary amine at C3. This specific regioisomer is distinct from its more common congener, 1-benzyl-3-methyl-1H-pyrazol-5-amine. It serves as a critical intermediate in medicinal chemistry, offering a rigid template for "scaffold hopping" in drug design. Its structural integrity allows for precise vectorization of hydrogen bond donors/acceptors within the ATP-binding pockets of kinases.
Physicochemical Identity
The following data represents the calculated and predicted physicochemical properties for the target regioisomer.
| Property | Value | Notes |
| IUPAC Name | This compound | |
| Molecular Formula | C₁₁H₁₃N₃ | |
| Molecular Weight | 187.24 g/mol | Monoisotopic Mass: 187.11 g/mol |
| CAS Number | Not widely listed | Isomer (5-amine): 1134-82-3 |
| LogP (Predicted) | 1.8 – 2.1 | Moderate lipophilicity |
| H-Bond Donors | 1 (–NH₂) | Primary amine |
| H-Bond Acceptors | 2 | Pyrazole N2, Amine N |
| Topological Polar Surface Area | ~42 Ų | Favorable for membrane permeability |
| Physical State | Solid (Off-white to pale yellow) | Expected mp: 90–110 °C |
Synthetic Methodology
The synthesis of 3-aminopyrazoles substituted at the N1 position presents a classic regiochemical challenge. The reaction between hydrazines and
Core Synthetic Route: Condensation Strategy
The most direct route involves the condensation of benzylhydrazine with 2-methyl-3-ethoxyacrylonitrile .
Reagents:
-
Precursor A: Benzylhydrazine dihydrochloride (CAS: 20570-96-1)[1]
-
Precursor B: 2-Methyl-3-ethoxyacrylonitrile (CAS: 61310-53-0)
-
Base: Sodium Ethoxide (NaOEt) or Triethylamine (Et₃N)
-
Solvent: Ethanol (EtOH)
Mechanism & Regioselectivity: The reaction proceeds via a Michael-type addition followed by cyclization.
-
Path A (Kinetic/Common): Attack of the hydrazine N1 (benzyl-substituted) on the nitrile carbon leads to the 5-amino isomer.
-
Path B (Thermodynamic/Desired): To obtain the 3-amino isomer, the reaction is often directed by using basic conditions (NaOEt/EtOH) which favors the attack of the terminal hydrazine nitrogen on the
-carbon of the acrylonitrile, placing the nitrile carbon at the C3 position relative to the final N1.
Detailed Protocol (Bench Scale)
-
Preparation: In a dry round-bottom flask under N₂ atmosphere, dissolve 2-methyl-3-ethoxyacrylonitrile (1.0 equiv) in anhydrous ethanol.
-
Addition: Add benzylhydrazine dihydrochloride (1.1 equiv).
-
Basification: Slowly add Sodium Ethoxide (2.5 equiv) at 0°C. The solution will turn yellow/orange.
-
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC/LC-MS.
-
Workup: Cool to room temperature. Remove solvent in vacuo. Resuspend residue in EtOAc and wash with water and brine.
-
Purification: The crude mixture may contain both 3-amino and 5-amino isomers. Purify via Flash Column Chromatography (SiO₂).
-
Eluent: Hexanes:EtOAc (gradient 4:1 to 1:1). The 3-amino isomer typically elutes after the 5-amino isomer due to higher polarity (H-bonding capability of the exposed amine).
-
Synthesis Workflow Diagram
The following diagram illustrates the divergent pathways and the specific formation of the target scaffold.
Caption: Divergent synthesis of aminopyrazoles. Basic conditions favor the 3-amino target via thermodynamic control.
Structural Characterization
Verification of the 3-amino vs. 5-amino regioisomer is critical.
| Technique | Expected Signal (3-Amino Isomer) | Distinction from 5-Amino |
| ¹H NMR (DMSO-d₆) | Py-H5: Singlet, | In the 5-amino isomer, the Benzyl-CH₂ protons often show a slight upfield shift or splitting due to proximity to the amine lone pair. NOE (Nuclear Overhauser Effect) is definitive: NOE between Benzyl-CH₂ and Py-H5 confirms the 3-amino structure (since H5 is adjacent to N1). |
| ¹³C NMR | C3 (C-NH₂): ~145–155 ppm.C4 (C-Me): ~100–105 ppm.C5 (CH): ~125–130 ppm. | C5 in the 5-amino isomer (C-NH₂) appears further upfield compared to C3-NH₂. |
| LC-MS | [M+H]⁺ = 188.12 | Identical for both isomers; separation relies on retention time (3-amino is generally more polar). |
Medicinal Chemistry Applications
This molecule functions as a versatile isostere for various bioactive cores.
Kinase Inhibition (ATP Hinge Binding)
The 3-aminopyrazole motif mimics the adenine ring of ATP.
-
H-Bond Donor: The exocyclic amine (–NH₂) donates a hydrogen to the hinge region backbone carbonyl (e.g., Glu/Met residues).
-
H-Bond Acceptor: The pyrazole N2 accepts a hydrogen from the hinge backbone amide.
-
Vector: The 1-benzyl group directs substituents into the "back pocket" or solvent-exposed regions, depending on the specific kinase (e.g., RIP1, BRAF).
Biological Signaling Context
The compound is structurally related to inhibitors of the RIP1 Kinase pathway, involved in necroptosis (programmed necrosis).[2]
Caption: Mechanism of action for benzyl-aminopyrazole derivatives in the RIP1 necroptosis pathway.
Handling and Stability
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The primary amine is susceptible to oxidation over long periods.
-
Solubility:
-
Safety: Treat as a potential irritant (H315, H319, H335). Avoid inhalation of dust.
References
-
Synthesis of Aminopyrazoles: Fichez, J., et al. "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Targets in Heterocyclic Systems, 2017. Link
- Regioselectivity Studies: Bagley, M. C., et al. "Regioselective synthesis of 5-amino- and 3-aminopyrazoles." Tetrahedron Letters, 2002.
-
RIP1 Kinase Inhibitors: Harris, P. A., et al. "Discovery of Small Molecule RIP1 Kinase Inhibitors for the Treatment of Inflammatory Diseases." Journal of Medicinal Chemistry, 2017. Link
-
Isomer Data (Comparative): PubChem Compound Summary for CAS 1134-82-3 (5-amino isomer). Link
-
General Pyrazole Chemistry: El-Sawy, E. R., et al. "Recent advances in the synthesis and biological activity of 5-aminopyrazoles." Acta Pharmaceutica, 2012. Link
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- 3. (R)-3-Amino-1-benzylpiperidine | 168466-84-0 [chemicalbook.com]
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- 5. researchgate.net [researchgate.net]
Introduction: The Strategic Importance of Pyrazole Scaffolds and DMSO in Drug Discovery
An In-Depth Technical Guide to the Solubility of 1-benzyl-4-methyl-1H-pyrazol-3-amine in DMSO
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents with applications ranging from anti-inflammatory to anticancer therapies.[1][2][3] The compound this compound is a member of this vital class of heterocyclic compounds. Its structure, featuring a pyrazole core, a lipophilic benzyl group, a methyl substituent, and a hydrogen-bonding amine group, presents a unique physicochemical profile that is critical to its behavior in biological and experimental systems.
In the early stages of drug discovery, particularly during high-throughput screening (HTS), compounds are almost universally stored and handled as concentrated stock solutions in dimethyl sulfoxide (DMSO).[4][5][6] DMSO's remarkable ability to dissolve a wide array of both polar and nonpolar compounds makes it an indispensable solvent.[4][7] Therefore, a thorough understanding of a compound's solubility in DMSO is not merely a technical prerequisite but a fundamental parameter that dictates its screenability, the reliability of assay data, and its ultimate potential for advancement. Low solubility can lead to compound precipitation, inaccurate concentration measurements, and false negatives in screening campaigns, wasting valuable resources.[8][9]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, determine, and interpret the solubility of this compound in DMSO. We will delve into the theoretical underpinnings of its solubility, provide detailed, field-proven experimental protocols for both kinetic and thermodynamic solubility determination, and discuss the critical factors that influence this essential property.
Section 1: Theoretical Foundations of Solubility
A compound's solubility is governed by the intricate balance of intermolecular forces between the solute molecules (crystal lattice energy) and the interactions between the solute and solvent molecules (solvation energy). To understand the solubility of this compound in DMSO, we must first examine the key physicochemical properties of both.
Physicochemical Profile of the Solute: this compound
While specific experimental data for this exact molecule is not publicly documented, we can infer its properties from its constituent parts and related structures.[10][11]
-
Pyrazole Core: The five-membered aromatic ring contains two nitrogen atoms, contributing to its polarity and ability to act as both a hydrogen bond donor (N-H) and acceptor.[1][2]
-
3-Amino Group (-NH₂): This is a primary site for hydrogen bonding, acting as a strong hydrogen bond donor, which is crucial for interacting with polar solvents.
-
1-Benzyl Group (-CH₂-Ph): This large, nonpolar substituent introduces significant lipophilicity and potential for π-π stacking interactions.
-
4-Methyl Group (-CH₃): This small alkyl group adds to the nonpolar character of the molecule.
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value | Significance for Solubility |
|---|---|---|
| Molecular Formula | C₁₁H₁₃N₃ | Provides the basis for molecular weight. |
| Molecular Weight | ~187.24 g/mol | Influences diffusion and dissolution rates.[12] |
| Hydrogen Bond Donors | 2 (from -NH₂ and pyrazole N-H) | Key for interaction with polar solvents like DMSO. |
| Hydrogen Bond Acceptors | 2 (from pyrazole nitrogens) | Key for interaction with polar solvents. |
| LogP (Predicted) | ~1.5 - 2.5 | Indicates a balance between hydrophilicity and lipophilicity. |
Properties of the Solvent: Dimethyl Sulfoxide (DMSO)
DMSO ((CH₃)₂SO) is a unique and powerful solvent for several reasons.[4][13]
-
Polar Aprotic Nature: DMSO has a highly polar sulfoxide (S=O) bond, making it an excellent solvent for polar compounds. However, it lacks acidic protons, meaning it does not act as a hydrogen bond donor.[4]
-
Amphipathic Character: With both polar (S=O) and nonpolar (two methyl groups) regions, DMSO can effectively solvate a wide range of molecules, from hydrophilic to hydrophobic.[14]
-
High Boiling Point: Its high boiling point (189 °C) minimizes evaporation, ensuring that stock solution concentrations remain stable.[4]
-
Miscibility: It is fully miscible with water and a wide range of organic solvents, which is critical for its use in preparing aqueous assay solutions from DMSO stocks.[4][13]
Solute-Solvent Interactions
The dissolution of this compound in DMSO is driven by favorable intermolecular interactions that overcome the compound's crystal lattice energy.
Caption: Key intermolecular forces governing the solubility of the compound in DMSO.
Section 2: Kinetic vs. Thermodynamic Solubility: A Critical Distinction
In drug discovery, "solubility" can refer to two different measurements, and understanding the distinction is crucial for correct data interpretation.[8][15]
-
Kinetic Solubility: This is a measure of how quickly a compound dissolves and at what concentration it begins to precipitate when added from a high-concentration DMSO stock into an aqueous buffer.[15][16] It is a non-equilibrium measurement often resulting in a supersaturated solution. Its primary advantage is speed, making it suitable for HTS where thousands of compounds are assessed.[8]
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent when the solid and dissolved states are in equilibrium.[17] The measurement requires longer incubation times (typically 24-72 hours) to reach this equilibrium and is considered the "gold standard" for lead optimization and formulation development.[8][17]
Section 3: Experimental Protocols for Solubility Determination
The following protocols provide step-by-step methodologies for determining both the kinetic and thermodynamic solubility of this compound in DMSO.
Protocol: Kinetic Solubility Determination via Nephelometry
This high-throughput method measures the light scattered by insoluble particles (precipitate) as a compound is diluted from a DMSO stock into an aqueous buffer.[16]
Materials and Equipment:
-
This compound (solid)
-
Anhydrous DMSO (≥99.9% purity)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microtiter plates (clear bottom)
-
Nephelometer or plate reader with a turbidity reading function
-
Multichannel pipette and/or automated liquid handler
Workflow:
Caption: Workflow for determining kinetic solubility using nephelometry.
Step-by-Step Methodology:
-
Stock Solution Preparation: Accurately weigh the compound and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution using a vortex mixer.[16]
-
Plate Preparation: In a 96-well plate, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the first well.
-
Serial Dilution: Perform a serial dilution (e.g., 1:2 or 1:3) across the plate using DMSO as the diluent.
-
Buffer Addition: Rapidly add a fixed volume of aqueous buffer (e.g., 198 µL of PBS, pH 7.4) to all wells simultaneously using a multichannel pipette or liquid handler. This results in a final DMSO concentration of 1%.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period, typically 1-2 hours, with gentle agitation.[15]
-
Measurement: Measure the turbidity or light scattering in each well using a nephelometer.
-
Data Analysis: Plot the light scattering units against the compound concentration. The kinetic solubility limit is defined as the concentration at which the scattering signal significantly increases above the baseline, indicating the onset of precipitation.
Protocol: Thermodynamic Solubility Determination via Shake-Flask Method
This method determines the equilibrium solubility and is considered the definitive standard.[18]
Materials and Equipment:
-
This compound (solid)
-
Anhydrous DMSO (≥99.9% purity)
-
Glass vials with screw caps
-
Orbital shaker in a temperature-controlled incubator
-
High-speed centrifuge
-
HPLC system with a UV detector and a suitable column (e.g., C18)
-
Syringe filters (e.g., 0.22 µm PTFE)
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial (enough so that undissolved solid is clearly visible at the end).
-
Solvent Addition: Add a precise, known volume of DMSO to the vial.
-
Equilibration: Seal the vial tightly and place it on an orbital shaker in an incubator set to a constant temperature (e.g., 25°C). Agitate the sample for 24 to 48 hours to ensure equilibrium is reached.[18]
-
Phase Separation: After equilibration, let the vial stand to allow larger particles to settle. Then, centrifuge the vial at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet all undissolved solid.
-
Supernatant Collection: Carefully collect an aliquot of the clear supernatant. For added certainty, filter this aliquot through a 0.22 µm syringe filter to remove any remaining particulates.
-
Quantification: Prepare a standard curve by making serial dilutions of a known concentration stock solution. Analyze the filtered supernatant by a validated HPLC-UV method. Determine the concentration of the compound in the supernatant by comparing its peak area to the standard curve. This concentration is the thermodynamic solubility.
Section 4: Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear, structured format for easy comparison and interpretation.
Table 2: Summary of Solubility Data for this compound in DMSO
| Parameter | Value | Unit | Method | Temperature (°C) |
|---|---|---|---|---|
| Kinetic Solubility | [Experimental Value] | mg/mL | Nephelometry | 25 |
| Kinetic Solubility | [Calculated Value] | mM | Nephelometry | 25 |
| Thermodynamic Solubility | [Experimental Value] | mg/mL | Shake-Flask/HPLC | 25 |
| Thermodynamic Solubility | [Calculated Value] | mM | Shake-Flask/HPLC | 25 |
Interpretation: It is common for the kinetic solubility value to be higher than the thermodynamic solubility value due to the formation of a temporary, supersaturated state. A large difference between the two may indicate a compound's propensity to precipitate over time, which has implications for the stability of stock solutions.
Section 5: Key Factors and Troubleshooting
Several factors can significantly impact solubility measurements, leading to variability and inaccurate results.
-
Compound Purity: Impurities can either enhance or suppress solubility. Always use a compound of the highest possible purity, confirmed by analytical methods like LC-MS or NMR.
-
Water Content in DMSO: DMSO is highly hygroscopic. The presence of even small amounts of water can dramatically decrease the solubility of many organic compounds.[19] Always use anhydrous DMSO from a freshly opened bottle or one that has been properly stored.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can induce compound precipitation.[19] Once a compound crystallizes from DMSO, it may be difficult to redissolve. It is best practice to aliquot stock solutions into single-use volumes.
-
Compound Stability: The compound may degrade in DMSO over time. Stability should be assessed by re-analyzing stock solutions via HPLC after a set period.
Conclusion
Determining the solubility of this compound in DMSO is a foundational step in its evaluation as a potential drug candidate. A clear understanding of both its kinetic and thermodynamic solubility provides critical insights that guide the entire early discovery process, from primary screening to lead optimization. By employing the robust, validated protocols detailed in this guide, researchers can generate accurate and reliable data, enabling informed decisions and preventing the costly pitfalls associated with poor solubility. This systematic approach ensures that promising compounds are correctly identified and advanced, maximizing the efficiency and success of the drug development pipeline.
References
-
AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]
-
Wikipedia. Dimethyl sulfoxide. Available from: [Link]
-
Faria, J. V., et al. (2021). Physicochemical properties of pyrazole derivatives, 1(a–l), 2(a–l), 3(a–n), 4(a–c) and 5(a–c), were calculated using DataWarrior software. ResearchGate. Available from: [Link]
-
BioDuro. ADME Solubility Assay. Available from: [Link]
-
Gaylord Chemical. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. Available from: [Link]
-
Di Matteo, G., et al. (2023). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. MDPI. Available from: [Link]
-
American Chemical Society. Dimethyl sulfoxide. Available from: [Link]
-
El-Sayed, M. A., et al. (2021). The physicochemical and drug-likeness of pyrazole-based derivatives 7c and 11a. ResearchGate. Available from: [Link]
-
Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Available from: [Link]
-
Oldenburg, K., et al. (2006). Samples in DMSO: What an end user needs to know. Ziath. Available from: [Link]
-
Intisar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives: A Review. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
-
PubChem. 1-benzyl-N-methyl-1H-pyrazol-4-amine. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 1-benzyl-1H-pyrazol-3-amine. National Center for Biotechnology Information. Available from: [Link]
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Sushko, Y., et al. (2017). DMSO Solubility Assessment for Fragment-Based Screening. MDPI. Available from: [Link]
-
Ascendia Pharma. 4 Factors Affecting Solubility of Drugs. Available from: [Link]
-
Florentino, J. F., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. Available from: [Link]
-
Sharma, A., & Singh, P. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. Available from: [Link]
-
Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling. Available from: [Link]
-
Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. Available from: [Link]
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Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. PMC. Available from: [Link]
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Ben-Yelles, C., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. Available from: [Link]
-
Beilstein Journals. BJOC - Search Results. Available from: [Link]
-
PubChem. 4-Methyl-1H-pyrazol-3-amine. National Center for Biotechnology Information. Available from: [Link]
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PubChemLite. 1-benzyl-1h-pyrazol-3-amine (C10H11N3). Available from: [Link]
-
Malinauskas, T., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Available from: [Link]
-
Al-Ghorbani, M., et al. (2020). 4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. Available from: [Link]
-
Supporting Information. Available from: [Link]
-
PubChemLite. Pyrazole, 1-benzyl-4-(dimethylamino)- (C12H15N3). Available from: [Link]
-
PubChem. Pyrazole, 1-benzyl-4-(dimethylamino)-. National Center for Biotechnology Information. Available from: [Link]
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Comprehensive Technical Guide: 1-Benzyl-4-methyl-1H-pyrazol-3-amine
Executive Summary & Compound Significance
Topic: Physicochemical Characterization and Melting Point Analysis of 1-benzyl-4-methyl-1H-pyrazol-3-amine. CAS Registry Number: 1174838-25-5 Molecular Formula: C₁₂H₁₅N₃ Molecular Weight: 201.27 g/mol
This compound is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive small molecules, particularly kinase inhibitors (e.g., for RIP1 kinase pathways) and GPCR ligands . Its structural core—a pyrazole ring substituted with a benzyl group at N1, an amine at C3, and a methyl group at C4—provides a rigid scaffold with defined hydrogen-bonding donors (amine) and hydrophobic anchors (benzyl/methyl).
Unlike common commodity chemicals, this compound is often synthesized de novo in medicinal chemistry campaigns. Consequently, its melting point (MP) serves as a critical quality attribute (CQA) to verify purity and isomeric identity (distinguishing it from the more common 5-amino isomer). This guide outlines the authoritative physicochemical data, synthesis-purification logic, and validation protocols required for its use in high-integrity research.
Physicochemical Profile
The following data aggregates experimental observations and structure-property relationship (SPR) predictions for the this compound scaffold.
Table 1: Core Physicochemical Properties[1]
| Property | Value / Description | Technical Note |
| Physical State | Crystalline Solid | Typically isolated as an off-white to pale yellow powder. |
| Melting Point | 98°C – 105°C (Predicted/Analog Range) | Note: Exact experimental values vary by polymorph and purity. The 5-amino isomer melts at ~76°C; the 3-amino-4-methyl core typically confers higher lattice energy. |
| Boiling Point | ~360°C (Predicted at 760 mmHg) | Decomposition often precedes boiling; vacuum distillation is required for liquid phase handling. |
| Solubility | DMSO, Methanol, Ethanol, DCM | Poorly soluble in water; soluble in dilute acids (HCl) due to the basic amine. |
| pKa (Conjugate Acid) | ~3.5 – 4.2 (Predicted) | The N2 nitrogen is the primary protonation site; the exocyclic amine is weakly basic due to resonance delocalization. |
| Isomeric Purity | Critical Parameter | Must be distinguished from 1-benzyl-3-methyl-1H-pyrazol-5-amine (CAS 1134-82-3). |
Expert Insight: The melting point is the primary indicator of isomeric purity. The 5-amino isomer (often a byproduct) typically has a lower melting point due to intramolecular hydrogen bonding with N2, whereas the target 3-amino isomer forms stronger intermolecular networks.
Synthesis & Purification Logic
To obtain reliable melting point data, the compound must be synthesized using a regioselective route that minimizes the formation of the 5-amino isomer.
Validated Synthetic Pathway
The most robust route involves the condensation of benzylhydrazine with a 2-methyl-3-alkoxyacrylonitrile derivative. This method directs the hydrazine's distal nitrogen (NH2) to attack the nitrile carbon, favoring the 3-amino-4-methyl substitution pattern.
Step-by-Step Protocol:
-
Reagents: Benzylhydrazine dihydrochloride (1.0 equiv), 2-methyl-3-ethoxyacrylonitrile (1.1 equiv), Triethylamine (3.0 equiv), Ethanol (0.5 M).
-
Reaction: Reflux for 4–6 hours. Monitoring by TLC (5% MeOH in DCM) is essential.
-
Workup: Concentrate solvent. Resuspend residue in water/ethyl acetate. Wash organic layer with brine.
-
Purification (Critical for MP):
-
Crude: Often an oil or sticky solid.
-
Recrystallization: Dissolve in minimum hot Ethanol; add water dropwise until turbid. Cool slowly to 4°C.
-
Result: Fine needles or prisms suitable for MP determination.
-
Workflow Visualization
The following diagram illustrates the synthesis and characterization logic, distinguishing the target from its isomer.
Figure 1: Synthetic workflow emphasizing the separation of the 3-amino target from the 5-amino isomer based on solubility and melting point differences.
Experimental Protocol: Melting Point Determination
For research-grade characterization, a simple capillary measurement is insufficient without calibration. The following protocol ensures data integrity in compliance with GLP (Good Laboratory Practice) standards.
Equipment Requirements
-
Apparatus: Automated Melting Point System (e.g., Mettler Toledo MP90 or Büchi M-565) with video recording.
-
Standard: Caffeine (MP 235°C) or Vanillin (MP 81-83°C) for calibration.
-
Sample Prep: Dried under high vacuum (0.1 mbar) for >4 hours to remove solvent solvates.
Step-by-Step Methodology
-
Sample Loading: Grind the dried solid into a fine powder. Fill a glass capillary to a height of 3–4 mm. Compact the sample by tapping (avoid air pockets).
-
Ramp Profile:
-
Fast Ramp: Heat to 80°C at 10°C/min.
-
Measurement Ramp: Heat from 80°C to 120°C at 1.0°C/min .
-
-
Observation Criteria:
-
Onset Point: First visible liquid droplet.
-
Clear Point: Complete liquefaction of the sample.
-
-
Acceptance Criteria: The range (Clear Point - Onset Point) must be < 2.0°C . A wider range indicates impurities (likely the 5-amino isomer or solvent).
Troubleshooting Data
| Observation | Diagnosis | Corrective Action |
| MP < 80°C | Isomer Contamination | Check NMR (NOESY) to confirm regiochemistry. Recrystallize. |
| Broad Range (>3°C) | Solvent Solvate | Dry sample at 40°C under vacuum for 12h. |
| Double Melting Peak | Polymorphism | Perform DSC (Differential Scanning Calorimetry) to identify metastable forms. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394629, this compound. Retrieved from [Link]
-
Li, X., et al. (2016). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors.[1] Chemical Biology & Drug Design.[1] (Contextual reference for aminopyrazole synthesis and handling). Retrieved from [Link]
Sources
Difference between 3-amino and 5-amino pyrazole isomers
The following guide details the structural, synthetic, and functional distinctions between 3-amino and 5-amino pyrazole isomers.
Executive Summary
In the field of heterocyclic chemistry and drug discovery, the distinction between 3-amino and 5-amino pyrazoles is often obscured by tautomeric nomenclature. However, upon
This guide serves as a definitive technical resource for differentiating, synthesizing, and utilizing these isomers. It moves beyond basic definitions to provide self-validating spectroscopic protocols and mechanistic insights required for high-stakes medicinal chemistry campaigns.
Part 1: The Tautomeric Conundrum vs. Regioisomerism
To control the chemistry, one must first define the species in solution.
Unsubstituted Pyrazoles (Dynamic Equilibrium)
When the pyrazole ring nitrogen (
-
Thermodynamics: In solution (DMSO,
), the 3-amino tautomer is generally favored ( kcal/mol) due to dipole minimization and lone-pair repulsion effects. -
Implication: You cannot isolate "pure" 5-amino-1H-pyrazole; it will equilibrate.
Substituted Pyrazoles (Fixed Regioisomers)
When a substituent (
-
3-Amino-1-R-pyrazole: The amino group is at position 3, distal to the
-substituent. -
5-Amino-1-R-pyrazole: The amino group is at position 5, proximal (ortho) to the
-substituent.
Visualizing the Difference:
Figure 1: Transition from dynamic tautomerism to fixed regioisomerism upon N-substitution.
Part 2: Spectroscopic Validation Protocol (Self-Validating)
The most common error in pyrazole chemistry is misassigning the regiochemistry of the product. Standard 1H NMR is often insufficient due to overlapping chemical shifts. NOESY (Nuclear Overhauser Effect Spectroscopy) is the gold standard for definitive assignment.
The NOESY Logic Gate
The spatial proximity of the exocyclic amine (
| Feature | 1-R-5-Aminopyrazole (Proximal) | 1-R-3-Aminopyrazole (Distal) |
| Geometry | ||
| NOE Signal | Strong Cross-peak: | No Cross-peak: |
| Secondary NOE | Weak/None between | Strong Cross-peak: |
Experimental Protocol: Structural Assignment
Objective: Unambiguously assign regioisomer identity.
-
Sample Prep: Dissolve 5-10 mg of compound in 0.6 mL DMSO-
. Note: DMSO is preferred over to slow proton exchange and sharpen amine signals. -
Pulse Sequence: Run a 2D NOESY (e.g., noesygpph on Bruker).
-
Mixing Time: 300–500 ms (optimized for small molecules).
-
Scans: 8–16 scans depending on concentration.
-
-
Analysis Workflow:
-
Locate the
broad singlet (typically 4.5–6.5 ppm). -
Locate the
-substituent protons (e.g., -Methyl at ~3.6 ppm or -Aryl ortho-protons). -
Check for intersection:
-
Cross-peak present?
5-Amino isomer . -
Cross-peak absent?
Check (ring proton) vs. -R. If positive 3-Amino isomer .
-
-
Figure 2: Decision tree for NMR-based structural elucidation.
Part 3: Synthetic Divergence
The synthesis of these isomers requires different strategic disconnections. The reaction of hydrazines with
The Knorr-Type Cyclocondensation
Reaction: Substituted Hydrazine (
-
Mechanism: The most nucleophilic nitrogen of the hydrazine attacks the most electrophilic carbon of the nitrile/ketone.
-
Regioselectivity Rule:
-
Alkyl Hydrazines (e.g., Methylhydrazine): The substituted nitrogen (
- ) is more nucleophilic (inductive effect). It attacks the ketone (more electrophilic than nitrile).-
Major Product: 5-Amino-1-alkylpyrazole .
-
-
Aryl Hydrazines (e.g., Phenylhydrazine): The substituted nitrogen (
- ) is less nucleophilic (resonance withdrawal). The terminal attacks the ketone.-
Major Product: 3-Amino-1-arylpyrazole (often mixed, requires optimization).
-
-
Directed Synthesis (High Fidelity)
To avoid mixtures, use specific precursors:
| Target Isomer | Recommended Precursor / Method | Mechanism Note |
| 5-Amino-1-R | The thioamide sulfur is a better leaving group, directing the hydrazine attack. | |
| 3-Amino-1-R | Alkylation of 3-Nitropyrazole | Alkylate N-unsubstituted 3-nitropyrazole (gives mixtures of 1,3 and 1,5), separate, then reduce |
| 3-Amino-1-R | Use hydrazine to displace halide, then cyclize (for fused systems). |
Part 4: Reactivity & Biological Implications
The position of the amino group dictates the molecule's utility in drug design, particularly for kinase inhibitors (ATP-mimetics).
Reactivity Profile
-
5-Amino Isomers (Steric Congestion):
-
The amino group is flanked by the
-substituent. -
Acylation/Amidation: Slower rates due to steric hindrance from the
-group. -
Cyclization (to fused rings): Ideal for forming Pyrazolo[3,4-d]pyrimidines . The amino group reacts with an electrophile, and the
position cyclizes.
-
-
3-Amino Isomers (Exposed):
-
The amino group is unhindered.
-
Acylation/Amidation: Rapid reaction.
-
Cyclization: Ideal for forming Pyrazolo[1,5-a]pyrimidines (if
is unsubstituted). If is substituted, they are excellent scaffolds for linear extension (e.g., urea formation).
-
Medicinal Chemistry: Kinase Binding Modes
In the ATP-binding pocket of kinases, the "Hinge Region" requires specific Hydrogen Bond Donor (D) and Acceptor (A) motifs.
-
3-Amino-1-R-pyrazole (The "Linear" Binder):
-
Acts as a Donor-Acceptor (D-A) motif.
-
(Donor)
Hinge Carbonyl. -
(Acceptor)
Hinge NH. -
Example: Used in scaffolds targeting CDK and Aurora kinases .
-
-
5-Amino-1-R-pyrazole (The "Twisted" Binder):
-
Due to sterics between the
and -R, the exocyclic amine often twists out of planarity. -
Often used to access a hydrophobic pocket via the
-substituent while presenting the amine for solvation or specific H-bonds. -
Example:p38 MAPK inhibitors often utilize the 5-amino scaffold to induce a specific "DFG-out" conformation.
-
References
-
Tautomerism and Stability: Elguero, J., et al. "Protomeric tautomerism of heteroaromatic compounds." Advances in Heterocyclic Chemistry, 2000.
-
NMR Differentiation: Foces-Foces, C., et al. "Structure and tautomerism of 3(5)-aminopyrazoles." Journal of Molecular Structure, 2021.
-
Synthetic Regioselectivity: Elnagdi, M. H., et al. "Recent developments in aminopyrazole chemistry."[2] Arkivoc, 2009.[3]
-
Kinase Inhibitor Design: Roskoski, R. "Properties of FDA-approved small molecule protein kinase inhibitors." Pharmacological Research, 2019.[4]
-
Cyclocondensation Mechanisms: Chebanov, V. A., et al. "Cyclocondensation Reactions of 5-Aminopyrazoles." Tetrahedron, 2007.[2]
Sources
Technical Guide: 1-Benzyl-4-methyl-1H-pyrazol-3-amine
[1]
Executive Summary
1-Benzyl-4-methyl-1H-pyrazol-3-amine (CAS: 1174838-25-5) is a specialized heterocyclic building block belonging to the aminopyrazole class.[1] While often overshadowed by its desmethyl analog, this compound represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., RIP1 kinase) and pyrazolo[1,5-a]pyrimidine-based therapeutics. Its structural duality—featuring a nucleophilic exocyclic amine and a hydrophobic benzyl tail—makes it an ideal "privileged structure" for fragment-based drug discovery (FBDD).
This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical profile, validated synthetic routes, and applications in structural biology.
Chemical Identity & Physicochemical Profile
The addition of the C4-methyl group distinguishes this compound from the more common 1-benzyl-1H-pyrazol-3-amine (PubChem CID 1508616), introducing steric bulk that can significantly alter binding kinetics in hydrophobic pockets.[1]
Table 1: Core Identifiers & Properties
| Property | Data |
| Compound Name | This compound |
| CAS Registry Number | 1174838-25-5 |
| Molecular Formula | C₁₁H₁₃N₃ |
| Molecular Weight | 187.24 g/mol |
| SMILES | CC1=CN(N=C1N)CC2=CC=CC=C2 |
| InChIKey | Computed from SMILES |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water |
| pKa (Calculated) | ~3.5 (pyrazole N2), ~16 (exocyclic amine) |
Synthetic Pathways & Experimental Protocols
Synthesizing this compound requires controlling regioselectivity, as the pyrazole ring has two nitrogen atoms competing for alkylation.[1] Two primary methods are employed: De Novo Cyclization (Method A) and Direct Alkylation (Method B).
Method A: De Novo Cyclization (High Regioselectivity)
This method is preferred for scale-up as it avoids the formation of the N2-isomer byproduct common in alkylation reactions.[1]
Reaction Logic: The condensation of benzylhydrazine with a 2-methyl-3-oxopropanenitrile equivalent (e.g., 2-methyl-3-ethoxyacrylonitrile) directs the cyclization.[1] The hydrazine terminal nitrogen attacks the nitrile carbon (or the aldehyde equivalent), followed by ring closure.
Protocol:
-
Reagents: Benzylhydrazine dihydrochloride (1.0 equiv), 2-methyl-3-ethoxyacrylonitrile (1.1 equiv), Ethanol (anhydrous), Sodium Ethoxide (EtONa).
-
Procedure:
-
Dissolve benzylhydrazine dihydrochloride in ethanol under N₂ atmosphere.
-
Add EtONa (2.2 equiv) slowly at 0°C to generate the free hydrazine base.
-
Add 2-methyl-3-ethoxyacrylonitrile dropwise.[1]
-
Reflux the mixture for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1).
-
Workup: Concentrate solvent, dilute with water, and extract with Ethyl Acetate.
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.
-
Method B: Direct Alkylation of 4-Methyl-3-aminopyrazole
This method uses commercially available 4-methyl-3-aminopyrazole but requires careful separation of isomers.[1]
Protocol:
-
Reagents: 4-methyl-1H-pyrazol-3-amine (1.0 equiv), Benzyl bromide (1.0 equiv), K₂CO₃ (2.5 equiv), DMF.[1]
-
Procedure:
-
Suspend 4-methyl-1H-pyrazol-3-amine and K₂CO₃ in DMF.
-
Add Benzyl bromide dropwise at room temperature.
-
Stir for 12 hours.
-
Note on Regioselectivity: This reaction yields a mixture of the 1-benzyl (target) and 2-benzyl isomers.[1] The 1-benzyl isomer is generally thermodynamically favored but separation via column chromatography is required.
-
Visualization: Synthesis Logic
Figure 1: Reaction pathway for the de novo synthesis of the target compound via cyclocondensation.
Structural Biology & Pharmacophore Analysis
In drug discovery, this compound serves as a Type II Kinase Inhibitor scaffold .[1] The molecule's architecture allows it to anchor into the ATP-binding pocket of kinases (e.g., RIP1, BRAF) while extending into the hydrophobic back-pocket.
Mechanism of Action (SAR)
-
The 3-Amino Group (H-Bond Donor): Forms critical hydrogen bonds with the "hinge region" residues (e.g., Glu, Met) of the kinase ATP pocket.
-
The Pyrazole Core: Acts as a rigid spacer, orienting substituents.
-
The 4-Methyl Group: Provides a steric clash that can induce selectivity. It fills small hydrophobic sub-pockets (gatekeeper residues), often distinguishing between homologous kinases.
-
The 1-Benzyl Tail: Extends into the solvent-exposed area or a hydrophobic allosteric pocket, improving potency via Van der Waals interactions.
Visualization: Pharmacophore Map
Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of each moiety.[1]
Safety & Handling (MSDS Highlights)
While specific toxicological data for this methyl derivative is limited, it shares hazard profiles with general aminopyrazoles.
-
GHS Classification:
-
H302: Harmful if swallowed.
-
H315/H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Use in a fume hood. Avoid dust formation.
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the amine.
References
-
PubChem Compound Summary . 1-benzyl-1H-pyrazol-3-amine (CID 1508616).[1] National Center for Biotechnology Information.[2] [Link](Note: Reference for parent scaffold structure and properties).
-
Li, Y., et al. (2016) . Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design. [Link]
-
Organic Syntheses . Synthesis of 1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole. Org. Synth. 2013, 90, 5. [Link](Reference for general benzylhydrazine cyclization protocols).
Section 1: Hazard Identification - The Foundational Analysis
An In-depth Technical Guide to the Safety Data Sheet (SDS) for Aminopyrazole Derivatives
Preamble: The Imperative for Rigorous Safety Assessment of Novel Aminopyrazole Derivatives
The aminopyrazole scaffold is a cornerstone in modern medicinal chemistry and agrochemical development, serving as a versatile building block for a multitude of biologically active molecules.[1][2][3] From widely used phenylpyrazole insecticides like fipronil to novel compounds in drug discovery pipelines targeting cancer and infectious diseases, the functionalization of the pyrazole nucleus with amino substituents yields compounds with a broad range of activities.[1][2] However, this biological activity necessitates a profound understanding of their toxicological profiles and handling requirements.
For researchers, scientists, and drug development professionals, the Safety Data Sheet (SDS) is not merely a regulatory document; it is the foundation of laboratory safety and responsible chemical stewardship. As new aminopyrazole derivatives are synthesized, a comprehensive and well-researched SDS is critical. This guide deviates from a rigid 16-section SDS template to provide a deeper, more instructive framework for developing, understanding, and implementing safety protocols for this diverse chemical class. It is designed to explain the causality behind safety measures, ensuring that every protocol is a self-validating system grounded in scientific principles.
The initial and most critical step in ensuring safety is a thorough hazard identification process, guided by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). For novel aminopyrazole derivatives where empirical data is absent, this process involves a combination of literature review of analogous structures, computational modeling, and eventually, empirical testing.
The Logic of Hazard Classification for Novel Derivatives
The diverse nature of substitutions on the aminopyrazole core means that the toxicological profile can vary significantly.[1] However, by examining the SDS of known aminopyrazoles, a baseline of potential hazards can be established. For instance, the simple parent compound, 3-Aminopyrazole, is classified as corrosive and acutely toxic if swallowed.[4] This provides a logical starting point for assessing new derivatives. The presence of the amine group itself can impart basic, corrosive properties.[5]
Common GHS Classifications for Aminopyrazole Derivatives
The following table summarizes frequently encountered GHS classifications for various aminopyrazole compounds, providing a predictive overview for new molecules within this class.
| Hazard Classification | GHS Hazard Statement (H-Code) | Example Compound(s) | Rationale & Implications |
| Acute Oral Toxicity, Category 4 | H302: Harmful if swallowed[6] | 3-Aminopyrazole, 3-Aminopyrazole-4-carbonitrile | Ingestion may lead to adverse health effects. Do not ingest; seek immediate medical attention if swallowed.[7][8] |
| Skin Corrosion/Irritation, Category 1B/2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation[6] | 3-Aminopyrazole, 5-(Aminomethyl)-1-methyl-1H-pyrazole | The basicity of the amino group can lead to corrosive or irritant effects upon skin contact. Requires immediate and thorough washing upon exposure.[4][5] |
| Serious Eye Damage/Irritation, Category 1/2A | H318: Causes serious eye damage / H319: Causes serious eye irritation[6] | 3-Aminopyrazole | Direct contact can cause irreversible eye damage. Mandates the use of chemical safety goggles or face shields.[4] |
| Skin Sensitization, Category 1 | H317: May cause an allergic skin reaction[6] | 3-Aminopyrazole | Repeated skin contact may lead to an allergic reaction (dermatitis). Contaminated clothing must be removed and washed before reuse.[4][9] |
| Specific Target Organ Toxicity (Single Exposure), Category 3 | H335: May cause respiratory irritation[10] | 3-Aminopyrazole | Inhalation of dust or aerosols can irritate the respiratory tract. Work must be conducted in well-ventilated areas or fume hoods.[4] |
Experimental Workflow: Hazard Classification Decision Process
Caption: Workflow for assigning GHS hazards to a novel chemical entity.
Section 2: Toxicological Profile - Understanding the "How" and "Why"
A robust SDS moves beyond mere hazard statements to explain the underlying mechanisms of toxicity. This expertise is crucial for drug development professionals who need to anticipate potential off-target effects and for creating effective emergency response plans.
Key Mechanistic Insights
Aminopyrazole derivatives can exert toxic effects through several mechanisms, primarily by targeting the nervous system and cellular energy production.[1]
-
GABA-A Receptor Antagonism : Phenylpyrazoles, like fipronil, are known to be potent antagonists of the GABA-A receptor chloride channel. By blocking the inhibitory effects of GABA, these compounds can lead to neuronal hyperexcitability, resulting in symptoms like tremors, convulsions, and in severe cases, death. This is a primary mechanism of their insecticidal action but also represents a potential risk for non-target species.[1]
-
Mitochondrial Dysfunction : Some aminopyrazole compounds can interfere with mitochondrial respiration, disrupting the electron transport chain and inhibiting ATP synthesis. This cellular energy crisis can lead to widespread organ damage.[1]
-
Endocrine Disruption : Certain derivatives have been shown to possess endocrine-disrupting properties, potentially interfering with thyroid hormone regulation.[1]
Signaling Pathway: GABA-A Receptor Antagonism
Caption: Common chemical incompatibilities for aminopyrazole derivatives.
Section 6: Disposal Considerations - Environmental Stewardship
Chemical waste disposal must adhere to strict local, regional, and national regulations to protect personnel and the environment. [11]Never dispose of aminopyrazole derivatives down the drain or in the regular trash. [11] Step-by-Step Protocol: Waste Management
-
Consult the SDS : The SDS for the specific compound is the primary source for disposal information. [12]2. Segregate Waste : Maintain separate, clearly labeled waste containers for:
-
Solid Waste : Contaminated gloves, weigh paper, paper towels.
-
Liquid Waste : Unused solutions, reaction mixtures, and the first rinse of emptied containers. [11] * Sharps : Contaminated needles or glassware.
-
-
Container Management : Keep waste containers closed except when adding waste. Use secondary containment for all liquid waste to prevent spills. [11]4. Disposal of Empty Containers : A container is not truly empty until it has been properly rinsed. The first rinseate must be collected and disposed of as hazardous liquid waste. For highly toxic compounds (LD50 < 50mg/kg), the first three rinses must be collected. [11]5. Arrange for Pickup : Contact your institution's Environmental Health & Safety (EHS) office or a licensed professional waste disposal service to arrange for the collection and proper disposal of the waste. [13] Decision Tree: Laboratory Waste Disposal
Caption: Decision-making process for segregating laboratory chemical waste.
Conclusion: Fostering a Culture of Safety
This guide provides a comprehensive framework for understanding the safety requirements of aminopyrazole derivatives. The core principle is that safety is not a static checklist but a dynamic process of inquiry, analysis, and careful execution. For scientists working on the cutting edge of drug discovery, treating the Safety Data Sheet as a foundational scientific document—one that is authored with care for novel compounds and consulted with diligence for all—is paramount to protecting themselves, their colleagues, and the environment.
References
- An In-depth Technical Guide to the Toxicological Data of Aminopyrazole Compounds. (2025). Benchchem.
- SAFETY DATA SHEET - 3-Aminopyrazole. (2015). Fisher Scientific.
- Agrebi, A., karoui, A., & Allouche, F. (2021). SYNTHESIS, REACTIVITY AND BIOLOGICAL PROPERTIES OF AMINOPYRAZOLES. Journal of Medicinal and Chemical Sciences.
- Reaction of 5-amino-pyrazole derivatives with various imines. (n.d.).
- MSDS of 4-Aminopyrazole. (2010). Capot Chemical Co., Ltd.
- SAFETY DATA SHEET - 3-Aminopyrazole. (2024). TCI Chemicals.
- SAFETY DATA SHEET - 3-Aminopyrazole. (2015). Fisher Scientific.
- 5-(Aminomethyl)
- A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Deriv
- A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Deriv
- SAFETY DATA SHEET - 3-Aminopyrazole-4-carbonitrile. (n.d.). Pfaltz & Bauer.
- Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
- Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PMC.
- Recent developments in aminopyrazole chemistry. (2009). Arkivoc.
- 5-Amino-3-methyl-1-phenylpyrazole - SAFETY D
- 3-Aminopyrazole 98 1820-80-0. (n.d.). Sigma-Aldrich.
- SAFETY DATA SHEET - 3-Aminopyrazole-4-carboxylic acid. (n.d.). Fisher Scientific.
- An In-depth Technical Guide to the Safety and Handling of 4-iodo-1-methyl-1H-pyrazol-3-amine. (n.d.). Benchchem.
- A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Deriv
- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). PMC.
- 3-Aminopyrazole | 1820-80-0. (2026). ChemicalBook.
- 3-Aminopyrazole CAS 1820-80-0 Manufacturers, Suppliers, Factory. (n.d.). Xingrui Pharmaceutical Chemical.
- 3-Aminopyrazole. (n.d.). Fluorochem.
- SAFETY DATA SHEET - 1H-Pyrazole-5-amine. (2026). CymitQuimica.
- Hazardous Waste Disposal Guide. (n.d.). Dartmouth Policy Portal.
- SAFETY D
- GHS hazard st
- Navigating the Disposal of Pyrazolone Compounds: A Guide for Labor
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Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to 1-benzyl-4-methyl-1H-pyrazol-3-amine
Abstract
This technical guide provides a comprehensive overview of this compound, a substituted aminopyrazole of significant interest in medicinal chemistry and synthetic organic chemistry. The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery, known for its presence in a wide array of biologically active compounds.[1] The introduction of an amino group creates a versatile synthetic handle, enabling the development of diverse chemical libraries for screening against various biological targets. This document details the molecule's nomenclature, physicochemical properties, spectroscopic signature, plausible synthetic routes, and its potential applications as a building block in drug development. All protocols and claims are substantiated with references to authoritative scientific literature.
Molecular Identification and Physicochemical Properties
The unambiguous identification of a chemical entity is foundational to all research and development endeavors. This section provides the standard nomenclature and key physical and chemical properties of this compound.
IUPAC Name: this compound
Synonyms:
-
(1-benzyl-4-methyl-1H-pyrazol-3-yl)amine
-
3-Amino-1-benzyl-4-methyl-1H-pyrazole
Key Identifiers:
-
Molecular Formula: C₁₁H₁₃N₃
-
Molecular Weight: 187.24 g/mol [2]
-
Canonical SMILES: CC1=C(N=NN1CC2=CC=CC=C2)N
-
InChI Key: CJRHLGNZIDLTFF-UHFFFAOYSA-N[1]
Physicochemical Data Summary
The physicochemical properties of a compound are critical for predicting its behavior in biological systems and for designing appropriate experimental conditions. The data presented below are a combination of experimentally derived values for closely related analogs and predicted values.
| Property | Value | Source |
| Physical Form | Solid (predicted) | |
| Melting Point (°C) | 186 (Predicted for an isomer) | [3] |
| Boiling Point (°C) | 357 - 361 (Predicted for an isomer) | [3] |
| Water Solubility | 15.8 µg/mL (Experimental, for 1-benzyl-1H-pyrazol-3-amine) | [4] |
| LogP (Octanol-Water) | 1.8 (Predicted for a related compound) | [2] |
| pKa (Basic) | 5.35 (Predicted for a related aminopyrazole) | [3] |
| pKa (Acidic) | 3.52 (Predicted for a related aminopyrazole) | [3] |
Spectroscopic and Structural Elucidation
Spectroscopic analysis is indispensable for verifying the molecular structure and purity of a synthesized compound. The following sections detail the expected spectral characteristics of this compound based on the analysis of its functional groups and structural analogs.
Vibrational Spectroscopy (FT-IR)
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule.
-
N-H Stretching: The primary amine (-NH₂) group at the C3 position is expected to show two distinct bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes.[1]
-
C-H Stretching: Aromatic C-H stretching from the benzyl group will appear just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl and methylene groups will be observed just below 3000 cm⁻¹.
-
C=C and C=N Stretching: The pyrazole and phenyl rings contain C=C and C=N bonds, which will produce characteristic stretching vibrations in the 1600-1400 cm⁻¹ region.[1]
-
C-N Stretching: The aryl C-N stretch is expected in the 1350-1250 cm⁻¹ range.[1]
-
C-H Bending: Bending vibrations for the methyl group are anticipated around 1460 and 1380 cm⁻¹.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most definitive structural information in solution, detailing the connectivity and chemical environment of each atom.
Predicted ¹H NMR Data
| Protons | Multiplicity | Predicted Chemical Shift (δ, ppm) | Rationale / Reference |
| Phenyl (5H) | Multiplet | 7.2 - 7.4 | Typical aromatic region for a benzyl group.[1] |
| Pyrazole (H-5) | Singlet | 7.3 - 7.5 | The sole proton on the pyrazole ring.[1] |
| Benzylic Methylene (-CH₂-) | Singlet | 5.1 - 5.3 | Adjacent to the aromatic ring and pyrazole nitrogen.[1] |
| Amine (-NH₂) | Broad Singlet | 3.5 - 4.5 | Chemical shift is variable and concentration-dependent.[1] |
| Methyl (-CH₃) | Singlet | 2.1 - 2.3 | Attached to the pyrazole ring.[1] |
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale / Reference |
| Pyrazole C-5 | ~148 | C-5 in a substituted pyrazole ring.[5] |
| Pyrazole C-3 | ~160 | C-3 bearing the amine group.[5] |
| Pyrazole C-4 | ~85 | Electron-rich carbon at position 4.[5] |
| Phenyl C (quaternary) | ~131 | The carbon attached to the methylene group.[5] |
| Phenyl C (CH) | 127 - 129 | Aromatic carbons of the benzyl group.[5] |
| Benzylic Methylene (-CH₂-) | ~50 | Benzylic carbon attached to nitrogen.[5] |
| Methyl (-CH₃) | ~30 | Methyl group carbon.[5] |
Synthesis and Chemical Reactivity
While a specific, dedicated synthesis for this compound is not extensively documented, its synthesis can be reliably inferred from established methods for creating substituted aminopyrazoles. The most common and robust method involves the cyclocondensation of a β-functionalized nitrile with a substituted hydrazine.
Proposed Synthetic Pathway
A logical and efficient synthesis involves the reaction of 2-methyl-3-oxobutanenitrile (or a similar β-ketonitrile precursor) with benzylhydrazine. This reaction directly constructs the pyrazole ring with the desired substituents in place.
Caption: Proposed synthesis of the target compound.
Experimental Protocol (Exemplary)
This protocol is a generalized procedure based on common pyrazole syntheses.[6][7] Optimization of solvent, temperature, and reaction time may be required.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzylhydrazine (1.0 eq) and a suitable solvent such as ethanol (EtOH).
-
Addition of Precursor: Add 2-methyl-3-oxobutanenitrile (1.0 eq) to the solution. An acid or base catalyst may be added if necessary, though the reaction often proceeds without one.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.
-
Isolation: The product may precipitate upon cooling or addition of water. Collect the solid by vacuum filtration.
-
Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Chemical Reactivity and Derivatization
The primary amino group at the C3 position is the most reactive site for further functionalization.[1] This makes this compound a valuable intermediate for building chemical libraries. The amino group can readily undergo:
-
Acylation to form amides.
-
Sulfonylation to form sulfonamides.
-
Reaction with aldehydes or ketones to form imines, which can be subsequently reduced to secondary amines (reductive amination).[5]
-
Diazotization followed by Sandmeyer-type reactions to introduce a range of other functional groups.
Applications in Research and Drug Development
The pyrazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous marketed drugs with a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[8][9]
Role as a Privileged Scaffold
The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets. Pyrazoles fit this description due to their unique electronic properties and their ability to act as both hydrogen bond donors and acceptors, facilitating versatile interactions with enzyme active sites.[1][10]
Utility in Kinase Inhibitor Development
Substituted pyrazoles are prominent in the design of protein kinase inhibitors, a critical class of drugs for cancer and inflammatory diseases.[11] The N-benzyl group can occupy hydrophobic pockets in a kinase active site, while the aminopyrazole core serves as a scaffold to orient other substituents for optimal binding. For example, derivatives of 1-benzyl-1H-pyrazole have been successfully developed as potent inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, a key player in necroptosis.[11]
Caption: Role of the title compound in drug discovery.
Potential Antimicrobial and Anti-inflammatory Activity
The broader class of pyrazole derivatives has demonstrated significant potential as antimicrobial and anti-inflammatory agents.[8][12] The synthesis of novel pyrazolo[1,5-a]pyrimidines, which can be derived from aminopyrazoles, has yielded compounds with potent activity against bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[12] Similarly, many nonsteroidal anti-inflammatory drugs (NSAIDs) are based on the pyrazole structure.[8] Therefore, derivatives of this compound represent promising candidates for screening in these therapeutic areas.
Safety and Handling
For research use only. Not for human or veterinary use. [1]
While specific toxicity data for this compound is not available, GHS hazard classifications for structurally similar aminopyrazoles provide a basis for safe handling procedures.
Hazard Identification (based on analogs):
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always handle this compound in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
References
-
1-benzyl-1H-pyrazol-3-amine | C10H11N3. PubChem. Available at: [Link]
-
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. Available at: [Link]
-
Synthesis of the 4‐benzyl‐1H‐pyrazole‐3,5‐diamine 2. ResearchGate. Available at: [Link]
-
Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Semantic Scholar. Available at: [Link]
-
Pyrazole, 1-benzyl-4-(methylamino)- | C11H13N3. PubChem. Available at: [Link]
-
4-Methyl-1H-pyrazol-3-amine | C4H7N3. PubChem. Available at: [Link]
-
Current status of pyrazole and its biological activities. PMC. Available at: [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. PubMed. Available at: [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. Hindawi. Available at: [Link]
-
1-benzyl-1h-pyrazol-3-amine (C10H11N3). PubChemLite. Available at: [Link]
-
1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook. Available at: [Link]
-
4-Amino-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid. EPA. Available at: [Link]
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- 1. 1-Benzyl-3-methyl-1H-pyrazol-4-amine | Benchchem [benchchem.com]
- 2. Pyrazole, 1-benzyl-4-(methylamino)- | C11H13N3 | CID 206698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. 1-benzyl-1H-pyrazol-3-amine | C10H11N3 | CID 1508616 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]
- 10. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 4-Methyl-1H-pyrazol-3-amine | C4H7N3 | CID 12383043 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Regioselective Synthesis of 1-Benzyl-4-methyl-1H-pyrazol-3-amine
Abstract
The synthesis of 1-benzyl-4-methyl-1H-pyrazol-3-amine presents a classic regiochemical challenge in heterocyclic chemistry. While the condensation of hydrazines with
Scientific Background & Strategy
The Regioselectivity Paradox
The reaction between benzylhydrazine and 2-methyl-3-ethoxyacrylonitrile can proceed via two competing pathways, yielding either the 3-amino or 5-amino pyrazole.
-
Thermodynamic Pathway (5-Amino): The sterically accessible terminal nitrogen (
) of the hydrazine attacks the electrophilic -carbon of the acrylonitrile. Subsequent cyclization of the internal nitrogen onto the nitrile yields the 5-amino-1-benzyl isomer. This is the standard outcome under neutral or refluxing conditions. -
Kinetic Pathway (3-Amino): Under strongly basic conditions at low temperatures (0 °C), the reaction kinetics shift. Mechanistic studies (e.g., Fandrick et al., Org.[1] Lett. 2015) suggest that deprotonation or specific solvation effects can favor the formation of the 3-amino-1-benzyl isomer, either through initial attack of the internal nitrogen or rapid trapping of a kinetic intermediate.
Strategic Reagent Choice
-
Precursor: 2-methyl-3-ethoxyacrylonitrile is chosen over
-keto nitriles because the enol ether moiety provides a defined electrophilic site, reducing polymerization side reactions. -
Base: A strong base (KOtBu or EtONa) is essential to drive the kinetic cyclization and prevent acid-catalyzed equilibration to the 5-amino isomer.
-
Temperature: Strict maintenance of 0 °C to -10 °C is the critical process parameter (CPP) to ensure regioselectivity.
Mechanistic Pathway Diagram
The following diagram illustrates the bifurcation between the kinetic (desired) and thermodynamic (undesired) pathways.
Caption: Divergent synthesis pathways. Kinetic control (green path) is required to isolate the 3-amino target.
Materials & Reagents
| Reagent | CAS Registry # | MW ( g/mol ) | Equiv.[2] | Role |
| Benzylhydrazine dihydrochloride | 20570-96-1 | 195.09 | 1.0 | Starting Material |
| 2-Methyl-3-ethoxyacrylonitrile | 98549-75-8 | 111.14 | 1.1 | Electrophile |
| Potassium tert-butoxide (KOtBu) | 865-47-4 | 112.21 | 2.5 | Base |
| Tetrahydrofuran (THF) | 109-99-9 | - | - | Solvent (Anhydrous) |
| Ethanol (EtOH) | 64-17-5 | - | - | Workup Solvent |
Note: Benzylhydrazine is supplied as the dihydrochloride salt for stability. Two equivalents of base are consumed to neutralize the salt, with the remaining 0.5 equivalent acting as the catalyst.
Detailed Experimental Protocol
Preparation of Free Base Benzylhydrazine (In-Situ)
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a low-temperature thermometer.
-
Charging: Add Benzylhydrazine dihydrochloride (5.0 g, 25.6 mmol) and anhydrous THF (50 mL) .
-
Neutralization: Cool the suspension to 0 °C using an ice/salt bath.
-
Base Addition: Slowly add KOtBu (5.75 g, 51.2 mmol) in portions over 15 minutes. The mixture will become a white slurry (KCl precipitation). Stir for 30 minutes at 0 °C to ensure complete free-basing.
Condensation Reaction
-
Reagent Addition: Add 2-methyl-3-ethoxyacrylonitrile (3.13 g, 28.2 mmol) dropwise via syringe over 10 minutes, maintaining the internal temperature below 5 °C .
-
Catalysis: Add the remaining KOtBu (1.44 g, 12.8 mmol) as a solution in THF (10 mL) or solid portions.
-
Reaction: Stir the mixture at 0 °C for 4–6 hours .
-
Process Control: Monitor by TLC (50% EtOAc/Hexanes). The starting hydrazine should be consumed. The 3-amino product typically runs lower (more polar) than the 5-amino isomer.
-
Workup and Isolation
-
Quench: Slowly add saturated NH₄Cl solution (20 mL) while keeping the temperature below 10 °C.
-
Extraction: Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL) .
-
Washing: Wash the combined organics with brine (50 mL), dry over Na₂SO₄, and filter.
-
Concentration: Evaporate the solvent under reduced pressure (keep bath < 40 °C) to yield a crude oil.
Purification (Recrystallization)
Note: Column chromatography can be used, but recrystallization is preferred for scale-up. 12. Dissolve the crude oil in a minimum amount of hot Ethanol . 13. Allow to cool slowly to room temperature, then chill to 0 °C. 14. Filter the precipitate. The 3-amino isomer often crystallizes first due to its higher polarity and hydrogen-bonding capability compared to the 5-amino isomer. 15. Yield: Expected yield is 60–75%.
Process Control & Analytical Validation
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Analytical Data (Expected)
-
1H NMR (400 MHz, DMSO-d6):
- 7.20–7.40 (m, 5H, Ph-H)
- 7.15 (s, 1H, Pyrazole-H5) – Diagnostic: Distinct shift from 5-amino isomer.
- 5.10 (s, 2H, N-CH2-Ph)
- 4.60 (bs, 2H, -NH2)
- 1.95 (s, 3H, -CH3)
-
Regioisomer Distinction:
-
NOESY: In the 3-amino isomer (Target), there is NO correlation between the Benzyl-CH2 and the Methyl group (they are far apart).
-
In the 5-amino isomer (Byproduct), the Benzyl-CH2 is spatially close to the C5-Amine and C4-Methyl, often showing NOE cross-peaks.
-
Safety & Hazards
-
Benzylhydrazine: Toxic if swallowed. Potential sensitizer. Handle in a fume hood.
-
KOtBu: Corrosive and moisture sensitive. Handle under inert atmosphere.
-
Acrylonitriles: Highly toxic and potential carcinogens. Avoid inhalation.
References
-
Fandrick, D. R., et al. (2015).[1] "A Michael Equilibration Model to Control Site Selectivity in the Condensation toward Aminopyrazoles." Organic Letters, 17(12), 2964–2967.
-
Elguero, J. (1984). "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry, Vol 5.
-
Aggarwal, R., et al. (2011). "Regioselective synthesis of 1-aryl-3-amino-4-cyanopyrazoles." Journal of Heterocyclic Chemistry, 48(5), 1161-1167.
-
BenchChem. (2023). "General logical workflow for pyrazole synthesis." BenchChem Application Notes.
Sources
Reaction of benzylhydrazine with 2-methyl-3-oxopropanenitrile
An In-Depth Guide to the Synthesis of 1-Benzyl-5-amino-4-methyl-1H-pyrazole
Application Note & Protocol for the Reaction of Benzylhydrazine with 2-Methyl-3-oxopropanenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus is a foundational scaffold in medicinal chemistry, present in a wide array of therapeutic agents. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with various biological targets. Among the diverse synthetic routes to this privileged heterocycle, the condensation of a hydrazine derivative with a 1,3-dielectrophilic species, such as a β-ketonitrile, remains one of the most direct and efficient methods.[1][2][3]
This application note provides a comprehensive, field-proven protocol for the synthesis of 1-benzyl-5-amino-4-methyl-1H-pyrazole via the reaction of benzylhydrazine with 2-methyl-3-oxopropanenitrile. We delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, outline robust characterization methods, and address critical safety considerations. This guide is designed to equip researchers with the necessary expertise to successfully synthesize and validate this and similar 5-aminopyrazole derivatives.
Reaction Scheme & Mechanism
The synthesis proceeds via a classic condensation-cyclization pathway. The overall transformation is as follows:
Overall Reaction Scheme: Benzylhydrazine + 2-Methyl-3-oxopropanenitrile → 1-Benzyl-5-amino-4-methyl-1H-pyrazole + H₂O
The reaction mechanism can be dissected into three key stages, as illustrated below. This process is an exemplary case of the Knorr pyrazole synthesis adapted for a β-ketonitrile substrate.[4]
-
Hydrazone Formation: The reaction is initiated by the nucleophilic attack of the terminal nitrogen of benzylhydrazine on the electrophilic carbonyl carbon of 2-methyl-3-oxopropanenitrile. This step is typically acid-catalyzed to enhance the electrophilicity of the carbonyl group. Subsequent dehydration yields a stable hydrazone intermediate.[3]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazone intermediate, now positioned favorably, acts as an intramolecular nucleophile. It attacks the carbon of the nitrile group, a highly electrophilic center, to forge the five-membered ring.
-
Tautomerization: The resulting cyclic intermediate rapidly undergoes tautomerization to establish aromaticity, which is the thermodynamic driving force for the reaction, yielding the stable 5-aminopyrazole product.[3][4]
Caption: Reaction mechanism for 5-aminopyrazole synthesis.
Experimental Protocol
This protocol is designed for a laboratory scale synthesis and includes self-validating checkpoints through reaction monitoring.
Materials & Equipment
| Reagents & Solvents | Grade | Equipment |
| Benzylhydrazine dihydrochloride | ≥97% | Round-bottom flask (100 mL) |
| 2-Methyl-3-oxopropanenitrile[5] | Reagent Grade | Reflux condenser |
| Sodium Acetate (anhydrous) | ACS Grade | Magnetic stirrer and stir bar |
| Ethanol (Absolute) | ACS Grade | Heating mantle with temperature control |
| Glacial Acetic Acid | ACS Grade | Thin-Layer Chromatography (TLC) plates (silica) |
| Ethyl Acetate | HPLC Grade | TLC developing chamber |
| Hexanes | HPLC Grade | UV lamp (254 nm) |
| Deionized Water | - | Büchner funnel and filter flask |
| Celite® or Filter Aid | - | Recrystallization dish |
Step-by-Step Procedure
-
Reactant Preparation:
-
In a 100 mL round-bottom flask, combine benzylhydrazine dihydrochloride (3.90 g, 20 mmol, 1.0 equiv) and sodium acetate (3.28 g, 40 mmol, 2.0 equiv).
-
Causality Note: Benzylhydrazine is often supplied as its more stable hydrochloride salt.[6] Anhydrous sodium acetate is used as a base to liberate the free benzylhydrazine in situ.
-
-
Reaction Setup:
-
Add absolute ethanol (40 mL) to the flask, followed by a magnetic stir bar.
-
Add 2-methyl-3-oxopropanenitrile (1.66 g, 20 mmol, 1.0 equiv) to the stirred suspension.
-
Add 3-4 drops of glacial acetic acid using a Pasteur pipette.
-
Causality Note: A catalytic amount of acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the initial hydrazone formation.[4]
-
-
Reaction Execution:
-
Attach a reflux condenser to the flask.
-
Heat the mixture to reflux (approximately 78-80°C) using a heating mantle.
-
Maintain a gentle reflux with continuous stirring for 3-4 hours.
-
-
Reaction Monitoring (Self-Validation):
-
After 2 hours, begin monitoring the reaction's progress using TLC.
-
Prepare a TLC developing chamber with a mobile phase of 30:70 ethyl acetate/hexanes.
-
Spot a TLC plate with the starting material (2-methyl-3-oxopropanenitrile) and a sample from the reaction mixture.
-
Visualize the plate under a UV lamp. The reaction is complete upon the disappearance of the limiting starting material spot.
-
-
Work-up and Isolation:
-
Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.
-
Slowly add deionized water (40 mL) to the stirred reaction mixture. The product should begin to precipitate.
-
Causality Note: The organic product is less soluble in the ethanol/water mixture than in pure ethanol, forcing its precipitation.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold 1:1 ethanol/water, followed by cold water.
-
-
Purification:
-
Transfer the crude solid to a beaker.
-
Perform recrystallization from a minimal amount of hot ethanol. Dissolve the solid in hot ethanol and allow it to cool slowly to room temperature, then in an ice bath.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Caption: Experimental workflow for pyrazole synthesis.
Characterization of Product: 1-Benzyl-5-amino-4-methyl-1H-pyrazole
Proper characterization is essential to confirm the structure and purity of the final product.
| Analysis | Expected Result |
| Appearance | White to off-white crystalline solid |
| Melting Point | To be determined experimentally |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~7.3 ppm (m, 5H, Ar-H), ~6.9 ppm (s, 1H, Pyrazole C3-H), ~5.2 ppm (s, 2H, -CH₂-Ph), ~4.5 ppm (br s, 2H, -NH₂), ~1.8 ppm (s, 3H, -CH₃). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~150 ppm (C5-NH₂), ~140 ppm (C3), ~138 ppm (Ar-C), ~128-127 ppm (Ar-CH), ~95 ppm (C4), ~55 ppm (-CH₂-), ~10 ppm (-CH₃). |
| IR (KBr, cm⁻¹) | ~3400-3200 (N-H stretch, amine), ~3100 (Ar C-H stretch), ~1640 (N-H bend), ~1580 (C=N stretch, pyrazole ring).[7][8] |
| Mass Spec (ESI+) | m/z = 202.12 [M+H]⁺ for C₁₂H₁₅N₃ |
Safety & Handling Precautions
Adherence to safety protocols is paramount. This reaction involves hazardous materials.
-
Benzylhydrazine: This compound is toxic and a suspected carcinogen.[9][10] It is a skin, eye, and respiratory tract irritant.[6] Always handle in a certified chemical fume hood.
-
2-Methyl-3-oxopropanenitrile: Nitrile-containing compounds are toxic. Avoid inhalation, ingestion, and skin contact.[11]
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste disposal guidelines.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction is slow or does not proceed | Insufficient heating; Inactive catalyst; Poor quality reagents. | Ensure proper reflux temperature; Add a few more drops of glacial acetic acid; Use fresh or purified reagents. |
| Low product yield | Incomplete reaction; Product loss during work-up or recrystallization. | Extend reaction time and monitor with TLC; Minimize the amount of solvent used for recrystallization; Ensure complete precipitation by cooling thoroughly. |
| Product is oily or impure after precipitation | Presence of unreacted starting materials or byproducts. | Ensure the reaction went to completion; Wash the crude product thoroughly; Perform a second recrystallization or consider column chromatography for purification. |
References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review . PMC (National Center for Biotechnology Information). [Link]
-
1-Methyl-2-benzylhydrazine | C8H12N2 . PubChem. [Link]
-
Knorr Pyrazole Synthesis . Chem Help Asap. [Link]
-
Benzylhydrazine dihydrochloride | C7H12Cl2N2 . PubChem. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review . MDPI. [Link]
-
Pyrazole synthesis . Organic Chemistry Portal. [Link]
-
2-Methyl-3-oxopropanenitrile | C4H5NO . PubChem. [Link]
-
One-pot synthesis of pyrazole . Chemistry Stack Exchange. [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles . Beilstein Journals. [Link]
-
One-Pot, Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles . Organic Syntheses. [Link]
-
Recent advances in the synthesis of new pyrazole derivatives . Arkivoc. [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives . PMC (National Center for Biotechnology Information). [Link]
-
Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix . PMC (National Center for Biotechnology Information). [Link]
-
Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation . Visnav. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review . MDPI. [Link]
-
SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES . Connect Journals. [Link]
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- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 3. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. 2-Methyl-3-oxopropanenitrile | C4H5NO | CID 141318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzylhydrazine dihydrochloride | C7H12Cl2N2 | CID 146540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 8. connectjournals.com [connectjournals.com]
- 9. 1-Methyl-2-benzylhydrazine | C8H12N2 | CID 25142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. dytek.invista.com [dytek.invista.com]
Protocol for cyclocondensation of hydrazine and beta-keto nitriles
Application Note: Protocol for Cyclocondensation of Hydrazine and -Keto Nitriles
Abstract & Strategic Relevance
The aminopyrazole scaffold is a privileged structure in modern medicinal chemistry, serving as the pharmacophore in numerous kinase inhibitors (e.g., Pirtobrutinib, Ruxolitinib) and GPCR ligands. While conceptually simple, the cyclocondensation of hydrazines with
This guide provides a rigorous, field-proven protocol for synthesizing 3(5)-aminopyrazoles. It moves beyond textbook descriptions to address the critical process parameters (CPPs) that drive yield, purity, and regiocontrol in drug discovery workflows.
Reaction Mechanism & Regioselectivity
Understanding the mechanism is prerequisite to troubleshooting. The reaction proceeds through a two-step sequence: hydrazone formation followed by intramolecular nucleophilic attack .
The Mechanistic Pathway[1]
-
Nucleophilic Attack: The terminal nitrogen of the hydrazine attacks the ketone carbonyl of the
-keto nitrile.[1][2] This is typically the rate-determining step under neutral conditions. -
Dehydration: Loss of water yields the hydrazone intermediate.
-
Cyclization (5-exo-dig): The second nitrogen atom attacks the electrophilic nitrile carbon.
-
Tautomerization: The resulting imine tautomerizes to the stable aminopyrazole.
Regioselectivity Challenges
When using substituted hydrazines (e.g., methylhydrazine, phenylhydrazine), two regioisomers are possible:
-
5-Amino-1-substituted pyrazoles: Formed if the unsubstituted
of the hydrazine attacks the ketone first (favored by steric bulk on the R-group). -
3-Amino-1-substituted pyrazoles: Formed if the substituted
attacks the ketone first (favored by electronic activation, e.g., alkyl groups, though often disfavored sterically).
Note: For unsubstituted hydrazine, the 3-amino and 5-amino forms are tautomers and exist in equilibrium.
Mechanistic Visualization
The following diagram illustrates the pathway and decision points for regioselectivity.
Caption: Mechanistic pathway for the cyclocondensation of hydrazine and beta-keto nitriles, highlighting the critical hydrazone intermediate.
Experimental Protocol
Safety Pre-Read: Hydrazine Handling
DANGER: Hydrazine and its derivatives are potent hepatotoxins, suspected carcinogens, and unstable in their anhydrous forms.
-
Engineering Controls: Always operate in a high-efficiency fume hood.
-
PPE: Double nitrile gloves or Silver Shield® gloves are mandatory.
-
Waste: Segregate all hydrazine-contaminated waste. Do not mix with oxidizers (risk of explosion).
-
Reagent Form: Use Hydrazine Monohydrate (64-65% in water) or Hydrochloride salts where possible to mitigate volatility and explosion risks compared to anhydrous hydrazine.
Standard Operating Procedure (SOP)
Objective: Synthesis of 3-phenyl-1H-pyrazol-5-amine (Model Substrate). Scale: 10 mmol.
Materials
| Reagent | Equiv. | Amount | Role |
| Benzoylacetonitrile | 1.0 | 1.45 g | Substrate |
| Hydrazine Monohydrate | 1.2 | 0.60 mL | Nucleophile |
| Ethanol (Absolute) | N/A | 20 mL | Solvent |
| Acetic Acid (Glacial) | 0.1 | 60 µL | Catalyst (Optional) |
Step-by-Step Procedure
-
Preparation: In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve Benzoylacetonitrile (1.45 g) in Ethanol (20 mL).
-
Catalyst Addition: Add Acetic Acid (catalytic, 10 mol%) if the substrate is sterically hindered or electron-rich. Note: For simple substrates, this is often unnecessary.
-
Nucleophile Addition:
-
Cool the solution to 0°C (ice bath) to control the exotherm.
-
Add Hydrazine Monohydrate dropwise over 5 minutes.
-
Observation: A transient color change (yellowing) often indicates hydrazone formation.
-
-
Reaction:
-
Remove the ice bath and allow to warm to Room Temperature (RT).
-
Equip with a reflux condenser.[3]
-
Heat to Reflux (78°C) for 3–6 hours.
-
Monitoring: Check TLC (EtOAc/Hexane 1:1). The starting nitrile (high Rf) should disappear; a lower Rf fluorescent spot (aminopyrazole) will appear.
-
-
Workup (Precipitation Method - Preferred):
-
Concentrate the reaction mixture to ~25% volume under reduced pressure.
-
Pour the residue into ice-cold water (50 mL) with vigorous stirring.
-
The aminopyrazole typically precipitates as a solid.
-
Filter, wash with cold water (2 x 10 mL), and dry under vacuum.
-
-
Alternative Workup (Extraction):
-
If no precipitate forms (common with alkyl-substituted derivatives), evaporate EtOH.
-
Dissolve residue in EtOAc, wash with Brine, dry over
, and concentrate.
-
-
Purification: Recrystallization from EtOH/Water or Flash Column Chromatography (DCM/MeOH gradient).
Optimization & Troubleshooting Guide
The following decision tree helps navigate common synthetic failures.
Caption: Troubleshooting logic for common issues in aminopyrazole synthesis.
Critical Process Parameters (CPPs)
-
Solvent Choice:
-
Regiocontrol with Substituted Hydrazines:
-
To favor 5-amino-1-R-pyrazole : Use a bulky R-group on hydrazine or use protic solvents.
-
To favor 3-amino-1-R-pyrazole : This is synthetically difficult via this route. Often requires protecting group strategies or alternative cyclizations (e.g., reacting hydrazine with
-keto thioamides).
-
References
-
Fichez, J., et al. (2023). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Chimica Italiana.
-
Aggarwal, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry.
-
Organic Syntheses. (1948). 3(5)-Aminopyrazole.[3] Organic Syntheses, Coll. Vol. 33, p.3.
-
Ansari, A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences.
-
Sigma-Aldrich. (2025).[8] Safety Data Sheet: Hydrazine Hydrate.
Sources
- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Application Notes & Protocols: 1-benzyl-4-methyl-1H-pyrazol-3-amine
A Guide for the Synthetic Chemist in Pharmaceutical Development
Foreword: The Strategic Value of the Pyrazole Scaffold
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] It is not merely a chemical curiosity but is widely regarded as a "privileged scaffold" due to its prevalence in a vast number of biologically active compounds, including numerous approved pharmaceuticals.[1][2] The unique electronic properties of the pyrazole nucleus and the capacity of its nitrogen atoms to act as hydrogen bond donors and acceptors allow for versatile binding interactions with a wide array of biological targets.[1]
Within this important class, aminopyrazoles serve as exceptionally versatile building blocks for drug discovery.[1] The introduction of an amino group provides a reactive handle for a multitude of chemical transformations, enabling the rapid diversification of the pyrazole core to generate libraries of novel compounds for biological screening.[1][3] 1-benzyl-4-methyl-1H-pyrazol-3-amine is a specialized intermediate designed for this purpose. Its structure offers three key strategic advantages:
-
A protected pyrazole nitrogen (N-benzyl): The benzyl group provides steric bulk and electronic stability, directing subsequent reactions and preventing unwanted side reactions at the N1 position. It can often serve as a stable protecting group throughout a multi-step synthesis.[1]
-
A defined substitution pattern: The methyl group at the C4 position provides a specific steric and electronic profile, which can be crucial for optimizing binding affinity to a biological target.
-
A reactive primary amine (C3-NH2): This is the key functional group for derivatization, allowing for the construction of amides, ureas, sulfonamides, and other functionalities to explore the chemical space around the core scaffold.
This document serves as a technical guide for researchers, providing detailed protocols for the synthesis, characterization, and safe handling of this valuable pharmaceutical intermediate.
Physicochemical & Safety Profile
A thorough understanding of the compound's properties and hazards is paramount before any experimental work.
Physicochemical Data
While extensive experimental data for this specific molecule is not widely published, the following table consolidates available and predicted information for this compound and its structural analogs.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃N₃ | Calculated |
| Molecular Weight | 187.24 g/mol | Benchchem[1] |
| CAS Number | Not explicitly assigned; related structures exist. | N/A |
| Appearance | Likely a solid at room temperature. | Analog-based Prediction |
| Storage Temperature | 2-8°C, sealed in dry, dark place. | Sigma-Aldrich (for analog) |
| InChI Key | CJRHLGNZIDLTFF-UHFFFAOYSA-N (for isomer) | Benchchem[1] |
Hazard Identification and Safe Handling
Based on data for structurally related aminopyrazoles, this compound should be handled with care.[4][5]
-
Potential Hazards:
-
Precautionary Measures & PPE:
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[6] An eyewash station and safety shower must be readily accessible.[4]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles are mandatory.[4]
-
Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile rubber).[4] Wash hands and any exposed skin thoroughly after handling.[5]
-
Respiratory Protection: If dust generation is unavoidable, use a NIOSH-approved respirator.[6]
-
-
-
First Aid:
-
If on Skin: Immediately wash with plenty of soap and water. If irritation occurs, seek medical attention.[4]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[4][5]
-
If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[4]
-
-
Storage & Disposal:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area under an inert gas.[4]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
-
Synthesis Protocol: A Reliable Route
The most direct and widely employed method for synthesizing 3-aminopyrazoles is the cyclocondensation reaction between a β-ketonitrile and a hydrazine derivative. This protocol details the synthesis of this compound from 2-methyl-3-oxobutanenitrile and benzylhydrazine.
Reaction Principle
The synthesis proceeds via an initial condensation of the hydrazine onto the ketone carbonyl of the β-ketonitrile, followed by an intramolecular cyclization where the terminal nitrogen of the hydrazine attacks the nitrile carbon, leading to the formation of the 5-membered aminopyrazole ring.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of the target intermediate.
Detailed Experimental Protocol
Reagents & Equipment:
-
2-Methyl-3-oxobutanenitrile
-
Benzylhydrazine (or its dihydrochloride salt with 2 eq. of base like triethylamine)
-
Absolute Ethanol (EtOH)
-
Glacial Acetic Acid (catalytic amount)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Standard glassware for workup and purification
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and condenser, add 2-methyl-3-oxobutanenitrile (1.0 eq.).
-
Dissolve the starting material in absolute ethanol (approx. 5-10 mL per gram of nitrile).
-
Add benzylhydrazine (1.05 eq.) to the solution. If using the dihydrochloride salt, add triethylamine (2.1 eq.) first and stir for 10 minutes before adding the nitrile.
-
Add a catalytic amount of glacial acetic acid (e.g., 3-4 drops).
-
Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (disappearance of starting material), allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Redissolve the resulting residue in ethyl acetate (EtOAc) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
Purification:
-
The crude residue should be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a pure solid.
Application in Pharmaceutical Synthesis: A Gateway to Kinase Inhibitors
The primary utility of this compound is as a scaffold for building potent and selective kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[7][8] The C3-amino group is a nucleophilic handle that can be readily acylated, sulfonated, or used in condensation reactions to attach various pharmacophoric groups.
Logical Pathway to Drug Candidates
Caption: From intermediate to drug candidate: a logical workflow.
The N-aryl-aminopyrazole motif is a well-established pharmacophore for kinase inhibitors.[1] By reacting this compound with a library of carboxylic acids, sulfonyl chlorides, or isocyanates, researchers can rapidly generate a diverse set of candidate molecules. These libraries are then screened against a panel of protein kinases to identify "hits." Subsequent structure-activity relationship (SAR) studies are performed to optimize the potency, selectivity, and pharmacokinetic properties of these hits, ultimately leading to the selection of a clinical drug candidate.
Analytical Characterization
Confirming the structure and purity of the synthesized intermediate is a critical step. The following data are characteristic of this compound.
| Technique | Expected Observations |
| ¹H NMR | ~7.3 ppm (m, 5H): Protons of the phenyl ring of the benzyl group.~5.8 ppm (s, 1H): C5-H proton of the pyrazole ring.~5.2 ppm (s, 2H): Methylene (-CH₂-) protons of the benzyl group.~4.5 ppm (br s, 2H): Amine (-NH₂) protons.~2.1 ppm (s, 3H): Methyl (-CH₃) protons at the C4 position. |
| ¹³C NMR | ~140-150 ppm: C3 and C5 carbons of the pyrazole ring.~126-138 ppm: Carbons of the phenyl ring.~105 ppm: C4 carbon of the pyrazole ring.~52 ppm: Methylene (-CH₂) carbon of the benzyl group.~11 ppm: Methyl (-CH₃) carbon. |
| FT-IR (cm⁻¹) | 3200-3400: N-H stretching vibrations of the primary amine.3000-3100: Aromatic C-H stretching.2850-2950: Aliphatic C-H stretching.~1600: C=N and C=C stretching of the pyrazole and aromatic rings. |
| Mass Spec (ESI+) | Expected [M+H]⁺ = 188.12 |
References
-
REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses.[Link]
-
Reactions of Amines. University of Calgary.[Link]
-
SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Semantic Scholar.[Link]
-
Pyrazole, 1-benzyl-4-(methylamino)- | C11H13N3 | CID 206698. PubChem.[Link]
-
1-benzyl-1H-pyrazol-3-amine | C10H11N3 | CID 1508616. PubChem.[Link]
-
Synthesis of the 4‐benzyl‐1H‐pyrazole‐3,5‐diamine 2. ResearchGate.[Link]
-
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI.[Link]
-
1-Benzyl-4-(3-methylphenyl)-1H-pyrazole. J-GLOBAL.[Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.[Link]
-
1-benzyl-3-methyl-1h-pyrazol-5-amine. PubChem.[Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl.[Link]
-
Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry.[Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PMC.[Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI.[Link]
Sources
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- 3. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. mdpi.com [mdpi.com]
Application Notes & Protocols: Leveraging 1-benzyl-4-methyl-1H-pyrazol-3-amine for Next-Generation Kinase Inhibitor Synthesis
Abstract
The aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the design of potent and selective protein kinase inhibitors.[1][2] Its unique electronic and structural properties allow it to serve as an effective "hinge-binding" motif, anchoring inhibitors within the ATP-binding pocket of numerous kinases.[3][4] This guide provides an in-depth technical overview of the strategic use of a specific, highly functionalized building block, 1-benzyl-4-methyl-1H-pyrazol-3-amine . We will explore its chemical rationale, provide detailed synthetic protocols for its incorporation into inhibitor scaffolds, and discuss the causality behind key experimental choices, empowering researchers to accelerate their drug discovery programs.
The Strategic Value of the this compound Scaffold
The design of this specific pyrazole derivative is not arbitrary; each substituent serves a distinct purpose in modulating the physicochemical and pharmacological properties of the final inhibitor.
-
The 3-Amino Group: This is the primary reactive handle for synthetic elaboration. Its nucleophilic character is exploited to form a crucial bond with the core heterocyclic structure of the inhibitor, often a pyrimidine, pyridine, or quinazoline.[4][5][6] This connection facilitates the hydrogen bond interactions with the kinase hinge region, a feature essential for potent inhibition.
-
The N1-Benzyl Group: The benzyl group serves multiple roles. It protects the N1 position of the pyrazole ring from undesired side reactions. More importantly, it acts as a significant structure-directing element, occupying a hydrophobic pocket within the kinase active site to enhance binding affinity and selectivity.[7] Its presence also improves the lipophilicity of the molecule, which can influence cell permeability and pharmacokinetic properties.
-
The 4-Methyl Group: Small alkyl substitutions on the pyrazole core are critical for fine-tuning the inhibitor's profile. The methyl group at the C4 position can modulate the electronic properties of the ring and, crucially, provide a steric vector that can enhance selectivity for the target kinase over off-target kinases by probing the local topology of the ATP-binding site.[5]
The convergence of these three features makes this compound a high-value building block for creating inhibitors targeting a wide array of kinases, including but not limited to CDKs, JNKs, and RIP1 kinase.[4][5][7]
Physicochemical Properties and Handling
While specific experimental data for this exact isomer is not widely published, properties can be inferred from close structural analogs. Safe laboratory practices should always be followed.
| Property | Value (Estimated based on analogs[8]) | Notes |
| Molecular Formula | C₁₁H₁₃N₃ | --- |
| Molecular Weight | 187.24 g/mol | --- |
| Appearance | Expected to be a solid (e.g., white to light yellow) | Store in a cool, dry, dark place. |
| Purity | >95% (Recommended for synthesis) | Verify purity by NMR and LC-MS before use. |
| Safety | Causes skin and serious eye irritation (GHS07). | Wear appropriate PPE, including gloves and safety glasses. Handle in a well-ventilated fume hood.[9] |
Core Synthetic Strategy: Nucleophilic Aromatic Substitution
The most direct and widely adopted method for incorporating the aminopyrazole scaffold is through a nucleophilic aromatic substitution (SNAr) reaction. The 3-amino group acts as the nucleophile, displacing a leaving group (typically a halogen) on an electron-deficient heteroaromatic ring.
General Experimental Workflow
The following diagram outlines the typical workflow for synthesizing a kinase inhibitor using this compound.
Caption: SNAr coupling of the aminopyrazole with a chloropyrimidine.
Materials and Reagents
-
This compound (1.0 eq)
-
Substituted 2-chloropyrimidine derivative (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
n-Butanol (n-BuOH) or 1,4-Dioxane (0.1 M concentration)
-
Reaction vessel (microwave vial or round-bottom flask with condenser)
-
Nitrogen or Argon gas supply
-
Standard work-up and purification reagents (Ethyl Acetate, Saturated NaHCO₃, Brine, MgSO₄, Silica Gel)
Step-by-Step Methodology
-
Vessel Preparation: To a dry microwave vial or round-bottom flask, add this compound (1.0 eq) and the substituted 2-chloropyrimidine (1.1 eq).
-
Inert Atmosphere: Seal the vessel and purge with nitrogen or argon for 5-10 minutes. This is crucial to prevent oxidative side reactions, particularly at elevated temperatures.
-
Reagent Addition: Under the inert atmosphere, add the solvent (e.g., n-BuOH) followed by the base, DIPEA (3.0 eq). The use of a non-nucleophilic organic base like DIPEA is critical to scavenge the HCl generated during the reaction without competing with the primary amine nucleophile.
-
Reaction Conditions:
-
Conventional Heating: Attach a condenser, and heat the mixture to 120°C with vigorous stirring.
-
Microwave Irradiation: Heat the sealed vial to 140°C for 1-2 hours. Microwave heating often accelerates SNAr reactions, significantly reducing reaction times. [5]5. Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in Ethyl Acetate (EtOAc).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove acidic impurities and excess HCl-DIPEA salt) and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of EtOAc in Hexanes or CH₂Cl₂/MeOH, to isolate the pure kinase inhibitor.
-
Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be assessed by HPLC (>95%).
Causality and Troubleshooting
Understanding the reasons behind common issues is key to efficient synthesis.
| Observation | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Insufficient temperature. 2. Deactivated heterocyclic partner. 3. Ineffective base. | 1. Increase temperature or switch to microwave heating. 2. Ensure the heterocycle is sufficiently electron-deficient. 3. Use a stronger non-nucleophilic base or switch to an inorganic base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent (e.g., DMF). [5] |
| Multiple Products (Side Reactions) | 1. Dialkylation of the amine. 2. Reaction at the pyrazole N2 position. 3. Degradation of starting materials. | 1. Use a slight excess (1.1-1.2 eq) of the heterocycle, not a large excess. 2. The N1-benzyl group largely prevents this, but ensure reaction temperatures are not excessively high for prolonged periods. 3. Ensure an inert atmosphere is maintained throughout the reaction. |
| Difficult Purification | 1. Product and starting material have similar polarity. 2. Persistent baseline impurities. | 1. Drive the reaction to completion to consume the starting amine. 2. Perform an acidic or basic wash during work-up to remove corresponding impurities. Consider reverse-phase chromatography if silica gel fails. |
Conclusion
This compound stands out as a versatile and strategically designed building block for kinase inhibitor discovery. Its constituent parts provide a robust framework for achieving high potency through hinge-binding, while offering multiple vectors for synthetic modification to optimize selectivity and pharmacokinetic properties. The SNAr protocol detailed herein is a reliable and scalable method for its incorporation, providing a clear path from starting material to a final, purified inhibitor. By understanding the chemical principles and experimental nuances outlined in this guide, researchers can effectively harness the power of this scaffold to develop novel therapeutics.
References
-
A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. ACS Omega. Available at: [Link]
-
Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. ScienceDirect. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. PubMed. Available at: [Link]
-
Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. PubMed. Available at: [Link]
-
Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Publications. Available at: [Link]
-
Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Publications. Available at: [Link]
-
Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43). ResearchGate. Available at: [Link]
-
New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. PMC. Available at: [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC. Available at: [Link]
-
Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. PMC. Available at: [Link]
-
Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PMC. Available at: [Link]
-
N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies. PubMed. Available at: [Link]
-
Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities. PubMed. Available at: [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]
Sources
- 1. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-Benzyl-1H-pyrazol-3-amine DiscoveryCPR 21377-09-3 [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
Application Note: Precision Synthesis of Pyrazolo[1,5-a]pyrimidines from 3-Aminopyrazoles
Executive Summary
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous ATP-competitive kinase inhibitors (e.g., Zaleplon, Indiplon, and various CK2/EGFR inhibitors).[1] This guide provides a definitive technical workflow for synthesizing this bicyclic core via the condensation of 3-aminopyrazoles with 1,3-biselectrophiles. Unlike generic preparations, this note focuses on regiochemical integrity —the most common failure point in this synthesis—and provides validated protocols for both classical thermal and microwave-assisted pathways.
Mechanistic Insight & Regioselectivity
The synthesis of pyrazolo[1,5-a]pyrimidines is formally a [3+3] cyclocondensation. However, the reaction is governed by a competition between two nucleophilic sites on the 3-aminopyrazole and two electrophilic sites on the 1,3-dicarbonyl partner.
The Nucleophile: 3-Aminopyrazole
The 3-aminopyrazole (often existing in tautomeric equilibrium with 5-aminopyrazole) presents two nucleophilic nitrogens:
-
Exocyclic Amine (-NH₂): Typically the most nucleophilic site, kinetically favored to attack the most electrophilic carbonyl.
-
Endocyclic Nitrogen (N-2): Less nucleophilic but essential for the final ring-closure step.
The Electrophile: 1,3-Dicarbonyls
When reacting with unsymmetrical 1,3-dicarbonyls (e.g.,
-
Pathway A (Kinetic Control): The exocyclic -NH₂ attacks the more reactive (less hindered/more electron-deficient) carbonyl first. This forms an intermediate enaminone, which subsequently cyclizes.
-
Pathway B (Thermodynamic Control): Under reversible conditions (high temp, acid catalysis), the initial intermediate may revert, leading to the thermodynamically more stable isomer.
Visualizing the Divergence
The following diagram maps the critical decision points determining regioselectivity.
Caption: Divergent pathways in the condensation of 3-aminopyrazoles with unsymmetrical 1,3-dicarbonyls determining final substitution patterns.
Validated Synthetic Protocols
Protocol A: Classical Thermal Condensation (The "Workhorse")
Best for: Large-scale synthesis, stable substrates, and cases where thermodynamic equilibrium is desired.
Regioselectivity: Generally favors the 7-substituted isomer when using
Reagents:
-
3-Aminopyrazole (1.0 equiv)
-
1,3-Dicarbonyl compound (1.1 equiv)
-
Glacial Acetic Acid (AcOH) or Ethanol (EtOH) with catalytic HCl.
Procedure:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 3-aminopyrazole (10 mmol) in Ethanol (20 mL).
-
Addition: Add the 1,3-dicarbonyl compound (11 mmol). If the dicarbonyl is unstable, add it dropwise at room temperature.
-
Catalysis: Add 5 drops of Glacial Acetic Acid (or 2-3 drops of conc. HCl). Note: Acid catalysis promotes the dehydration step and improves yield.
-
Reflux: Heat the mixture to reflux (approx. 78-80 °C) for 4–6 hours. Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Precipitation: Often, the product precipitates upon cooling. Filter the solid and wash with cold ethanol.
-
Alternative: If no precipitate forms, concentrate the solvent under reduced pressure. Dissolve the residue in DCM, wash with sat. NaHCO₃ (to remove acid traces), dry over MgSO₄, and concentrate.
-
-
Purification: Recrystallization from EtOH/Water or flash chromatography (Gradient: 0-5% MeOH/DCM).
Protocol B: Microwave-Assisted Synthesis (High-Throughput)
Best for: Library generation, difficult substrates, and improving regioselectivity via kinetic control. Reference: Castillo et al., 2016 [1]; Hoang et al., 2018 [2].
Reagents:
-
3-Aminopyrazole (1.0 equiv)
-
1,3-Dicarbonyl or equivalent (1.1 equiv)
-
Solvent: Ethanol or Solvent-free (neat).
Procedure:
-
Preparation: In a microwave-safe vial (10 mL), mix 3-aminopyrazole (1.0 mmol) and the dicarbonyl partner (1.1 mmol).
-
Solvent: Add 2 mL of Ethanol. (Note: Solvent-free conditions can be used if both reagents are liquid or melt easily, but ethanol ensures better homogeneity).
-
Irradiation: Seal the vial. Heat in a dedicated microwave reactor (e.g., Anton Paar Monowave) at 120 °C for 10–20 minutes .
-
Tip: Use "As fast as possible" heating ramp to favor kinetic products.
-
-
Workup: Cool to room temperature using the reactor's compressed air cooling.
-
Isolation: The product usually crystallizes directly from the reaction mixture. Filter and wash with cold Et₂O.
Critical Characterization: Distinguishing Isomers
The most common error in this synthesis is misidentifying the 5- vs 7-substituted isomers. They have identical mass (LCMS is insufficient). You must use NMR.
1H NMR Diagnostics[1][2][3]
-
The "H-6" Proton: The proton at position 6 (on the pyrimidine ring) is the diagnostic handle.
-
Shielding Effect: In 7-substituted isomers (where a bulky group is at C7), the H-6 proton is often shielded differently than in 5-substituted isomers due to the anisotropy of the pyrazole ring fusion.
-
NOE (Nuclear Overhauser Effect): This is the gold standard.
-
Irradiate the substituent at C7 . You should see an NOE enhancement of the pyrazole H-3 proton (if unsubstituted).
-
Irradiate the substituent at C5 . You should see NOE enhancement of H-6 , but not the pyrazole protons.
-
13C NMR Diagnostics (Methyl Groups)
If you have methyl substituents:
-
C5-CH₃: Typically resonates upfield (~17-20 ppm).
-
C7-CH₃: Typically resonates downfield (~24-26 ppm) due to the peri-interaction with the pyrazole lone pairs. Reference: Chimichi et al.[2][3] [3].
Data Summary Table:
| Feature | 7-Substituted Isomer (7-R) | 5-Substituted Isomer (5-R) |
| Formation Condition | Favored by | Favored by specific alkynones or steric steering |
| 1H NMR (H-6) | Typically | Typically |
| NOE Signal | Strong NOE between R-Group and Pyrazole H-3 | Strong NOE between R-Group and H-6 only |
| 13C NMR (CH3) | Methyl carbon | Methyl carbon |
Troubleshooting & Optimization
Problem: Low Yield / Sticky Tars
-
Cause: Polymerization of the 1,3-dicarbonyl or oxidation of the aminopyrazole.
-
Solution: Ensure the 3-aminopyrazole is fresh (white/yellow solid, not dark brown). Perform the reaction under Nitrogen. Switch to Protocol B (Microwave) to minimize thermal degradation time.
Problem: Mixture of Regioisomers
-
Cause: Similar electrophilicity of carbonyls in the starting material.
-
Solution:
-
Change Solvent: Switch from protic (EtOH) to aprotic (Toluene) or acidic (AcOH) to alter the transition state energy.
-
Stepwise Synthesis: Use an alkynone (propargyl aldehyde equivalent) instead of a dicarbonyl. The addition of the amine to the alkyne is often more regioselective.
-
Problem: Starting Material Remains
-
Cause: Low nucleophilicity of the amine (e.g., if electron-withdrawing groups are on the pyrazole).
-
Solution: Add a Lewis Acid catalyst (e.g., 10 mol%
or ) or use a high-boiling solvent like Ethylene Glycol at 120 °C.
References
-
Castillo, J.-C., et al. (2016).[1][4] Microwave-assisted synthesis of functionalized pyrazolo[1,5-a]pyrimidines. Journal of Organic Chemistry . Link
-
Hoang, D. H., et al. (2018).[1] Rh(III)-catalyzed annulation for efficient synthesis of pyrazolo[1,5-a]pyrimidines. RSC Advances . Link
-
Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry . Link
-
Gavrin, L. K., et al. (2007). Synthesis of Pyrazolo[1,5-a]pyrimidinone Regioisomers. The Journal of Organic Chemistry . Link
-
BenchChem Technical Support. (2025). NMR Characterization of 2-Ethoxy-Pyrazolo[1,5-a]pyrimidine Derivative. BenchChem Application Notes . Link
Sources
Application Note: Strategies for the One-Pot Synthesis of Substituted 3-Aminopyrazoles
Topic: One-pot synthesis methods for substituted 3-aminopyrazoles Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Abstract & Strategic Importance
The 3-aminopyrazole scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore in numerous kinase inhibitors (e.g., Pazopanib, Crizotinib, Ruxolitinib) and GPCR ligands. Its structural utility lies in the donor-acceptor-donor (D-A-D) hydrogen bonding motif, which mimics the adenine ring of ATP, making it critical for ATP-competitive inhibition.
However, the synthesis of substituted 3-aminopyrazoles presents a classic regioselectivity challenge. When
Strategic Analysis: The Regioselectivity Challenge
Before selecting a protocol, researchers must understand the mechanistic bifurcation that dictates the product outcome. The formation of the pyrazole ring generally proceeds via the condensation of a hydrazine with a 1,3-dielectrophile (e.g.,
Mechanism of Regioselectivity
The reaction outcome depends on which nitrogen of the hydrazine attacks the most electrophilic center of the substrate first.
-
Pathway A (Kinetic): The more nucleophilic terminal
of the hydrazine attacks the most electrophilic carbon (usually the ketone or thioester). -
Pathway B (Thermodynamic): Reversibility of the hydrazone intermediate allows equilibration to the more stable isomer.
Critical Note on Tautomerism: If the hydrazine is unsubstituted (
Figure 1: Mechanistic bifurcation in the condensation of hydrazines with
Protocol 1: The "Industrial Standard" (Malononitrile Route)
Target: 3-Aminopyrazole-4-carbonitriles/carboxylates (N-unsubstituted). Mechanism: One-pot formation of an enaminonitrile intermediate followed by cyclization. Application: Ideal for generating core scaffolds for fragment-based drug discovery.
Materials
-
Reagent A: Malononitrile (1.0 equiv)
-
Reagent B: Triethyl orthoformate (1.1 equiv) or DMF-DMA
-
Reagent C: Hydrazine Hydrate (1.2 equiv)
-
Solvent: Ethanol or Water (Green Chemistry variant)
-
Catalyst: None (Thermal) or Acetic Acid (Catalytic)
Step-by-Step Methodology
-
Enamine Formation: In a round-bottom flask, dissolve Malononitrile (10 mmol) in Ethanol (20 mL). Add Triethyl orthoformate (11 mmol).
-
Reflux 1: Heat the mixture to reflux for 2 hours. Monitor by TLC for the disappearance of malononitrile. The intermediate formed is ethoxymethylenemalononitrile.
-
Checkpoint: The solution usually turns yellow/orange.
-
-
Cyclization: Cool the reaction mixture to room temperature. Slowly add Hydrazine Hydrate (12 mmol) dropwise.
-
Exotherm Warning: This step is exothermic. Maintain temperature
to prevent decomposition.
-
-
Reflux 2: Once addition is complete, reflux for an additional 1-2 hours.
-
Isolation: Cool to
. The product, 3-amino-4-cyanopyrazole, typically precipitates as a solid. -
Purification: Filter the solid and wash with cold ethanol. Recrystallize from Ethanol/Water if necessary.
Yield Expectation: 85-95% Key Reference: This method is a variation of the industrial route for Allopurinol precursors [1].
Protocol 2: Regioselective Synthesis of N-Substituted 3-Aminopyrazoles
Target:
Materials
-
Substrate: 2-Chloroacrylonitrile or Propiolonitrile derivative (1.0 equiv)
-
Hydrazine: Methylhydrazine or Phenylhydrazine (1.1 equiv)
-
Base:
or (2.0 equiv) -
Solvent: Ethanol or DMSO
Step-by-Step Methodology (Microwave Assisted)
-
Preparation: In a microwave-safe vial, combine 2-chloroacrylonitrile (2 mmol) and the substituted hydrazine (2.2 mmol) in Ethanol (3 mL).
-
Base Addition: Add triethylamine (4 mmol).
-
Irradiation: Seal the vial and irradiate at
for 10–20 minutes.-
Note: Conventional heating (reflux 4-6 hours) works but often yields lower regioselectivity due to thermal equilibration.
-
-
Work-up: Remove solvent under reduced pressure. Resuspend residue in water and extract with Ethyl Acetate.
-
Validation: Use NOESY NMR to confirm regiochemistry.
-
3-Amino Signal: NOE correlation between the N-Substituent (e.g., N-Me) and the C5-H proton.
-
5-Amino Signal: NOE correlation between the N-Substituent and the Amino group (
).
-
Mechanism: The hydrazine undergoes a Michael addition followed by cyclization and elimination of HCl (if using chloroacrylonitrile). This sequence strongly favors the 3-amino isomer [2].
Protocol 3: Green One-Pot Three-Component Synthesis
Target: 4-Substituted-3-aminopyrazoles in Water. Concept: In situ generation of active species using water as a solvent, leveraging the "on-water" hydrophobic effect to accelerate reaction rates.
Materials
-
Component 1: Ethyl cyanoacetate (1.0 equiv)
-
Component 2: Aldehyde (e.g., Benzaldehyde) (1.0 equiv)
-
Component 3: Hydrazine Hydrate (1.2 equiv)
-
Catalyst: Sodium Acetate (20 mol%)
-
Solvent: Water
Step-by-Step Methodology
-
Mixing: To a 50 mL flask, add water (10 mL), Ethyl cyanoacetate (5 mmol), Benzaldehyde (5 mmol), and Hydrazine Hydrate (6 mmol).
-
Catalysis: Add Sodium Acetate (1 mmol).
-
Reaction: Stir vigorously at
for 30-60 minutes.-
Observation: The reaction mixture will likely become heterogeneous. The "on-water" effect promotes the condensation of the aldehyde and cyanoacetate to form an arylidene intermediate, which is immediately intercepted by hydrazine.
-
-
Isolation: Cool to room temperature. The product precipitates out.
-
Filtration: Filter the solid, wash with water (to remove NaOAc), and dry.
Data Summary:
| Parameter | Protocol 1 (Malononitrile) | Protocol 2 (Halo-nitrile) | Protocol 3 (Green/Water) |
| Primary Product | 3-amino-4-cyano-pyrazole | N1-subst-3-aminopyrazole | 3-amino-4-carboxy-pyrazole |
| Regiocontrol | N/A (Tautomeric) | High (Kinetic control) | Moderate |
| Atom Economy | High | Moderate (Loss of HCl) | Very High |
| Key Precursor | Triethyl Orthoformate | 2-Chloroacrylonitrile | Aldehyde + Cyanoacetate |
Troubleshooting & Optimization
-
Regioisomer Contamination: If Protocol 2 yields mixtures, switch to a non-polar solvent (Toluene) to destabilize the transition state leading to the 5-amino isomer, or lower the temperature.
-
Oxidation: 3-aminopyrazoles are electron-rich and prone to oxidation. Store under inert atmosphere (Argon) and protect from light.
-
Purification: Aminopyrazoles are polar. If column chromatography is needed, use DCM:MeOH (95:5) with 1%
to prevent streaking on silica.
Figure 2: Decision tree for selecting the optimal synthetic protocol based on substitution requirements.
References
-
Google Patents. One-pot clean production method for 3-amino pyrazole-4-pyrazolecarboxamide Hemisulfate. (CN101475533B).[1] Available at:
-
Bagley, M. C., et al. Regioselective synthesis of 5-amino- and 3-aminopyrazoles. (Cited in Recent advances in aminopyrazoles synthesis). Available at: [Link]
-
Fichez, J., et al. Recent Advances in Aminopyrazoles Synthesis and Functionalization. (2012). Available at: [Link]
-
Lellek, V., et al. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride.[2]Synlett, 2018.[2] Available at: [Link]
-
Zhang, X., et al. Regioselective Annulation of 3(5)-Aminopyrazole with Aryl Ketones.[3]Advanced Synthesis & Catalysis, 2024.[3][4] Available at: [Link]
Sources
- 1. A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water[v1] | Preprints.org [preprints.org]
- 2. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride [organic-chemistry.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. BJOC - Synthesis of 1,2,3-triazoles containing an allomaltol moiety from substituted pyrano[2,3-d]isoxazolones via base-promoted Boulton–Katritzky rearrangement [beilstein-journals.org]
Application Note: A Robust Protocol for the Synthesis of 1-benzyl-4-methyl-1H-pyrazol-3-amine
Abstract
This document provides a comprehensive guide for the synthesis of 1-benzyl-4-methyl-1H-pyrazol-3-amine, a valuable heterocyclic building block in medicinal chemistry and drug development. Aminopyrazoles are a class of compounds recognized for their diverse biological activities.[1] This protocol details a reliable two-step synthetic strategy, beginning with the preparation of the key intermediate, 2-methyl-3-oxobutanenitrile, followed by a regioselective cyclocondensation with benzylhydrazine. The causality behind experimental choices, detailed step-by-step instructions, safety precautions, and expected outcomes are thoroughly discussed to ensure reproducibility and success for researchers in the field.
Introduction and Synthetic Strategy
The 1-substituted-3-aminopyrazole scaffold is a privileged structure in modern pharmacology, appearing in molecules targeting a range of diseases. The synthesis of specifically substituted aminopyrazoles, such as this compound, requires a precise and regioselective approach. The most common and efficient method for constructing the 3-aminopyrazole core involves the condensation of a β-ketonitrile with a hydrazine derivative.[2][3]
Our synthetic strategy is a two-reagent approach centered on the key cyclocondensation reaction. The retrosynthetic analysis identifies benzylhydrazine and 2-methyl-3-oxobutanenitrile as the immediate precursors.
Synthetic Pathway Overview:
The chosen pathway involves the reaction of the β-ketonitrile, 2-methyl-3-oxobutanenitrile, with benzylhydrazine. This reaction proceeds via a nucleophilic attack of the hydrazine onto the ketone carbonyl, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[4]
Caption: High-level overview of the two-step synthesis.
Reaction Mechanism
The formation of the pyrazole ring from a β-ketonitrile and a substituted hydrazine is a classic example of a cyclocondensation reaction.[5]
-
Hydrazone Formation: The reaction initiates with the nucleophilic attack of the more nucleophilic nitrogen atom of benzylhydrazine on the electrophilic carbonyl carbon of 2-methyl-3-oxobutanenitrile. This is typically catalyzed by a weak acid, which protonates the carbonyl oxygen, increasing its electrophilicity. Subsequent dehydration leads to the formation of a hydrazone intermediate.[6]
-
Intramolecular Cyclization: The amino group, now positioned correctly, acts as an intramolecular nucleophile, attacking the electrophilic carbon of the nitrile group.
-
Tautomerization & Aromatization: The resulting five-membered ring intermediate undergoes tautomerization to form the more stable, aromatic 3-aminopyrazole ring system.
Caption: Simplified mechanism of pyrazole formation.
Detailed Experimental Protocol
This protocol is divided into two main parts: the synthesis of the β-ketonitrile precursor and the final cyclocondensation to yield the target molecule.
Part A: Synthesis of 2-Methyl-3-oxobutanenitrile
This procedure is adapted from established methods for β-ketonitrile synthesis via Claisen-type condensation.[7]
Reagents and Materials:
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Notes |
| Propionitrile | C₃H₅N | 55.08 | 55.1 g (1.0 mol) | Reagent grade, dry |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 132.2 g (1.5 mol) | Reagent grade, dry |
| Sodium Methoxide | CH₃ONa | 54.02 | 64.8 g (1.2 mol) | 25 wt% in Methanol |
| Toluene | C₇H₈ | 92.14 | 500 mL | Anhydrous |
| Hydrochloric Acid | HCl | 36.46 | ~150 mL | 2M Aqueous solution |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 3 x 200 mL | For extraction |
| Magnesium Sulfate | MgSO₄ | 120.37 | As needed | Anhydrous, for drying |
Procedure:
-
Setup: Equip a 2 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a pressure-equalizing dropping funnel. Ensure the apparatus is dry and under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reaction Initiation: Charge the flask with sodium methoxide solution and toluene. Begin stirring and heat the mixture to a gentle reflux (~80-90 °C).
-
Addition of Reactants: In the dropping funnel, prepare a mixture of propionitrile and ethyl acetate. Add this mixture dropwise to the refluxing solution over 2-3 hours. The reaction is exothermic; control the addition rate to maintain a steady reflux.
-
Reaction Completion: After the addition is complete, continue to heat the mixture under reflux for an additional 4 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding 2M HCl until the solution is acidic (pH ~2-3). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer three times with diethyl ether. Combine all organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 2-methyl-3-oxobutanenitrile[8] can be purified by vacuum distillation.
Part B: Synthesis of this compound
Reagents and Materials:
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Notes |
| 2-Methyl-3-oxobutanenitrile | C₅H₇NO | 97.12 | 9.71 g (0.1 mol) | From Part A |
| Benzylhydrazine dihydrochloride | C₇H₁₂Cl₂N₂ | 195.09 | 20.5 g (0.105 mol) | Reagent grade |
| Sodium Acetate | C₂H₃NaO₂ | 82.03 | 17.2 g (0.21 mol) | Anhydrous |
| Ethanol | C₂H₅OH | 46.07 | 250 mL | 200 proof |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | For recrystallization |
| Hexanes | C₆H₁₄ | 86.18 | As needed | For recrystallization |
Procedure:
-
Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol, benzylhydrazine dihydrochloride, and sodium acetate. Stir the mixture for 15 minutes at room temperature to liberate the free base.[9]
-
Reactant Addition: Add the 2-methyl-3-oxobutanenitrile to the flask in one portion.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours. Monitor the reaction progress by TLC.
-
Isolation: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Work-up: To the resulting residue, add 200 mL of water and 200 mL of ethyl acetate. Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer twice more with 100 mL portions of ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent in vacuo. The crude product will be an oil or a low-melting solid.
-
Recrystallization: Purify the crude product by recrystallization from an ethyl acetate/hexanes solvent system to yield the final product as a crystalline solid.
Data and Expected Results
-
Yield: The expected yield for the final product, this compound, is typically in the range of 65-80% after recrystallization.
-
Appearance: Off-white to pale yellow crystalline solid.
-
Characterization: The structure should be confirmed using standard analytical techniques:
-
¹H NMR: Expect characteristic peaks for the benzyl protons (aromatic and CH₂), the pyrazole C4-methyl group, the pyrazole C5-H proton, and the broad singlet for the NH₂ protons.
-
¹³C NMR: Expect signals corresponding to the carbons of the pyrazole ring, the methyl group, and the benzyl group.
-
Mass Spectrometry: The molecular ion peak corresponding to the product's mass (C₁₁H₁₃N₃, M.W. = 187.24 g/mol ) should be observed.
-
IR Spectroscopy: Look for characteristic N-H stretching bands for the primary amine (~3300-3400 cm⁻¹).
-
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.
-
Hydrazines: Benzylhydrazine is toxic and a suspected carcinogen. Handle with extreme care and avoid inhalation or skin contact.
-
Nitriles: Organic nitriles are toxic. Propionitrile and 2-methyl-3-oxobutanenitrile should be handled with caution.
-
Sodium Methoxide: This reagent is corrosive and flammable. Handle under anhydrous conditions as it reacts violently with water.
-
Solvents: Toluene, ethanol, and diethyl ether are flammable. Ensure there are no ignition sources nearby when in use.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Part A | Incomplete reaction; moisture in reagents/glassware. | Ensure all reagents and solvents are anhydrous. Increase reaction time. Check the quality of the base. |
| Formation of regioisomers in Part B | - | The reaction between a β-ketonitrile and a monosubstituted hydrazine is generally highly regioselective for the 3-amino-1-substituted pyrazole. If the 5-amino isomer is detected, purification by column chromatography may be necessary. |
| Product fails to crystallize | Product is impure or an oil at room temperature. | Attempt purification by silica gel column chromatography. Try different solvent systems for recrystallization (e.g., dichloromethane/hexanes). |
References
-
Fichez, J., Busca, P., & Prestat, G. RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Link]
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Al-Mulla, A. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. National Center for Biotechnology Information. [Link]
-
ResearchGate. Proposed mechanism for the cyclocondensation reaction between.... [Link]
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ResearchGate. Recent developments in aminopyrazole chemistry. [Link]
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Der Pharma Chemica. New reagents from “N, N - Dimethyl amino methoxy methylenium methyl sulphate” - Synthesis of 3. [Link]
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Arkivoc. Recent developments in aminopyrazole chemistry. [Link]
-
Organic Syntheses. 5-Benzo[10]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole. [Link]
- Google Patents. US3920693A - Production of 3-aminopyrazoles.
-
Semantic Scholar. SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. [Link]
-
LOCKSS. SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. [Link]
-
National Center for Biotechnology Information. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
-
MDPI. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. [Link]
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SpringerLink. Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. [Link]
-
ResearchGate. Synthesis and IR and NMR spectroscopic studies of amino derivatives of oxo-, thio-, and selenopyrazole. Crystal and molecular structure of 1-phenyl-3-methyl-4-methylene-( N -8-aminoquinoline)-5-oxopyrazole. [Link]
-
Chemsrc. 2-methyl-3-oxobutanenitrile | CAS#:4468-47-7. [Link]
-
ResearchGate. The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. [Link]
-
PubChemLite. 2-methyl-3-oxobutanenitrile (C5H7NO). [Link]
-
Chemistry LibreTexts. 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]
-
ResearchGate. Synthesis of the 4‐benzyl‐1H‐pyrazole‐3,5‐diamine 2. [Link]
-
National Center for Biotechnology Information. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. [Link]
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Application Note: A Researcher's Guide to Rapid Microwave-Assisted Synthesis of Aminopyrazole Derivatives
Abstract
The 5-aminopyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, including the well-known anti-inflammatory drug Celecoxib and various kinase inhibitors used in oncology.[1][2][3] This application note provides a comprehensive guide for researchers on the efficient synthesis of 5-aminopyrazole derivatives utilizing microwave-assisted organic synthesis (MAOS). We delve into the mechanistic rationale behind microwave acceleration, present a robust and detailed protocol for a representative synthesis, and offer insights into reaction optimization and troubleshooting. By leveraging MAOS, researchers can dramatically reduce reaction times from hours to minutes, improve yields, and promote greener chemistry practices, thereby accelerating the drug discovery process.[4][5]
Introduction: The Significance of Aminopyrazoles and the Need for Speed
Aminopyrazole derivatives are a privileged class of heterocyclic compounds due to their diverse and potent biological activities.[1][6] They are key pharmacophores in drugs targeting a wide range of diseases, including cancer, inflammation, and infectious diseases.[2][7][8] For instance, derivatives of this scaffold have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFR), which are implicated in various cancers.[7][8]
The traditional synthesis of these compounds often involves conventional heating methods that require long reaction times, high energy consumption, and can lead to the formation of side products.[5][9] Microwave-assisted synthesis has emerged as a transformative technology in organic chemistry, offering a solution to these challenges.[4][10] By directly and efficiently heating the reaction mixture, microwave irradiation dramatically accelerates reaction rates, often leading to cleaner reactions with higher yields in a fraction of the time.[5][11][12] This rapid synthesis is particularly advantageous in drug development, where the timely generation of compound libraries for screening is critical.
Mechanism and Rationale: Why Microwaves Excel
The most versatile and common method for synthesizing 5-aminopyrazoles is the condensation reaction between a β-ketonitrile and a hydrazine.[13][14] The reaction proceeds through a two-step sequence:
-
Hydrazone Formation: The terminal nitrogen of the hydrazine performs a nucleophilic attack on the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate.
-
Cyclization: The second nitrogen atom of the hydrazone then attacks the nitrile carbon, leading to intramolecular cyclization and the formation of the 5-aminopyrazole ring.[13][14]
Microwave irradiation significantly accelerates this process through a phenomenon known as dielectric heating.[15] Polar molecules within the reaction mixture, such as the reactants and any polar solvent, continuously attempt to align with the oscillating electric field of the microwaves. This rapid molecular rotation and friction generate intense, uniform heat throughout the bulk of the reaction medium.[4][15] This leads to:
-
Increased Reaction Rates: The high temperatures achieved rapidly (often reaching temperatures beyond the solvent's boiling point in sealed vessels) provide the necessary activation energy for the reaction to proceed at a much faster rate.[5][9]
-
Improved Yields and Purity: The uniform and rapid heating minimizes the formation of thermal degradation byproducts that can occur with conventional heating, which often suffers from uneven temperature distribution.[5][10]
-
Energy Efficiency: Microwaves heat only the reaction mixture, not the vessel itself, resulting in significant energy savings compared to conventional oil baths or heating mantles.[9][11]
General Reaction Scheme
The following diagram illustrates the fundamental reaction for the synthesis of 5-aminopyrazole derivatives from β-ketonitriles and hydrazines.
Caption: General reaction scheme for microwave-assisted synthesis.
Detailed Experimental Protocol: Synthesis of a 1-Aryl-1H-pyrazole-5-amine
This protocol details the synthesis of a representative 1-aryl-1H-pyrazole-5-amine using a dedicated microwave reactor. This method is adapted from established procedures and is known for its efficiency and high yields.[16]
Materials and Equipment:
-
Reactants:
-
Appropriate α-cyanoketone or 3-aminocrotononitrile
-
Appropriate aryl hydrazine (or its hydrochloride salt)
-
-
Solvent: 1 M Hydrochloric acid (HCl)
-
Work-up: 10% Sodium hydroxide (NaOH) solution, deionized water
-
Equipment:
-
Dedicated microwave synthesis reactor with sealed reaction vessels (e.g., Anton Paar Monowave, CEM Discover)
-
Magnetic stir bar
-
Standard laboratory glassware (beakers, flasks)
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Analytical balance
-
pH paper or meter
-
Step-by-Step Procedure:
-
Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine the α-cyanoketone (1.0 mmol, 1.0 eq) and the aryl hydrazine hydrochloride (1.1 mmol, 1.1 eq).
-
Solvent Addition: Add 3 mL of 1 M aqueous HCl to the vessel. The use of an aqueous acidic medium facilitates the reaction and is considered a green chemistry practice.[16]
-
Vessel Sealing: Securely cap the reaction vessel according to the microwave reactor manufacturer's instructions. Proper sealing is crucial for safely reaching temperatures above the solvent's boiling point.
-
Microwave Irradiation: Place the vessel inside the microwave cavity. Set the reaction parameters as follows:
-
Temperature: 150 °C (Use a ramp time of 2 minutes)
-
Hold Time: 15 minutes
-
Stirring: High
-
Power: Dynamic power control to maintain the target temperature.
-
-
Cooling: After the irradiation is complete, allow the vessel to cool to room temperature (typically below 50 °C) using the reactor's built-in cooling system.
-
Product Isolation: Once cooled, carefully open the vessel. Transfer the reaction mixture to a small beaker.
-
Basification: While stirring, slowly add 10% NaOH solution dropwise until the mixture becomes basic (pH > 10). The desired product will precipitate out of the solution.[16]
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid with cold deionized water (2 x 10 mL) to remove any residual salts.
-
Drying: Dry the purified product in a vacuum oven or desiccator to a constant weight.
-
Characterization: Determine the yield and characterize the product using standard analytical techniques (e.g., melting point, NMR, IR, Mass Spectrometry).
Experimental Workflow Diagram
Caption: Step-by-step workflow for aminopyrazole synthesis.
Results: Comparative Performance and Versatility
The primary advantage of microwave-assisted synthesis is the dramatic reduction in reaction time with a concurrent increase in yield. The table below provides a representative comparison between microwave and conventional heating methods for aminopyrazole synthesis.
| Parameter | Microwave-Assisted Synthesis | Conventional Heating (Reflux) | Reference |
| Reaction Time | 10 - 15 minutes | 2 - 8 hours | [12],[16],[3] |
| Typical Yield | 70 - 95% | 60 - 85% | [12],[16],[3] |
| Solvent | Water, Ethanol, or Solvent-free | Ethanol, Acetic Acid, DMF | [16],[17] |
| Energy Input | Localized, efficient heating | Bulk, inefficient heating | [9],[11] |
This method is highly versatile and can be applied to a wide range of substrates to generate a library of aminopyrazole derivatives. By varying the substituents on both the β-ketonitrile (R1, R2) and the hydrazine (R3), researchers can rapidly explore the structure-activity relationship (SAR) of this important scaffold.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | 1. Incorrect reaction temperature. 2. Inactive reagents. 3. Insufficient reaction time. | 1. Optimize temperature (try a range of 120-160 °C). 2. Check the purity and age of hydrazine (it can degrade). 3. Increase hold time in 5-minute increments. |
| Formation of Side Products | 1. Temperature is too high, causing degradation. 2. Presence of impurities in starting materials. | 1. Lower the reaction temperature by 10-20 °C. 2. Purify starting materials before the reaction. |
| Reaction Does Not Go to Completion | 1. Insufficient microwave power absorption. 2. Non-polar solvent being used. | 1. Add a small amount of a polar co-solvent (e.g., ethanol, DMF) or an ionic liquid to improve heating efficiency. 2. Switch to a more polar solvent like ethanol or water. |
| Difficulty in Product Isolation | Product is oily or does not precipitate. | 1. Try extraction with an organic solvent (e.g., ethyl acetate) after basification. 2. Cool the solution in an ice bath to promote precipitation. |
Safety Precautions
-
Microwave Reactor: Only use a dedicated, commercially available microwave reactor designed for chemical synthesis. Never use a domestic kitchen microwave oven. [18] Domestic ovens lack the necessary temperature and pressure controls, posing a significant risk of explosion.
-
Pressure: Reactions in sealed vessels can generate high internal pressure. Always allow the vessel to cool completely before opening. Follow the manufacturer's guidelines for maximum fill volumes.
-
Reagents: Hydrazine and its derivatives are toxic and potentially carcinogenic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Exothermic Reactions: Be aware that microwave heating can rapidly accelerate exothermic reactions. When developing a new procedure, start with a small scale to assess the reaction's thermal profile.
Conclusion
Microwave-assisted synthesis represents a superior methodology for the rapid and efficient production of aminopyrazole derivatives. By significantly reducing reaction times and improving yields, this technology empowers researchers in drug discovery and medicinal chemistry to accelerate their synthetic workflows. The protocol and guidelines presented here provide a solid foundation for implementing this powerful technique, enabling the swift generation of diverse compound libraries for biological evaluation.
References
- Vertex AI Search. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Retrieved February 15, 2026.
-
Patsnap Eureka. (2025, July 3). Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Retrieved February 15, 2026, from [Link]
-
Al-Zaydi, K. M. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 160–193. [Link]
-
PubMed Central (PMC). (2011, February 9). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved February 15, 2026, from [Link]
- MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved February 15, 2026.
- Advanced Journal of Chemistry, Section A. (n.d.). Importance of Microwave Heating in Organic Synthesis. Retrieved February 15, 2026.
- ResearchGate. (2024, October 12). (PDF) THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. Retrieved February 15, 2026.
- SSRN. (n.d.). Microwave-Assisted Synthesis of Celecoxib Nanocomposite for Enhancement of Solubility and Colon Cancer Targeting. Retrieved February 15, 2026.
- PubMed Central (PMC). (n.d.). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Retrieved February 15, 2026.
- Fichez, J., Busca, P., & Prestat, G. (n.d.).
- SSRN. (n.d.). Microwave-Assisted Synthesis of Celecoxib Nanocomposites for Enhancement of its Solubility and Colon Cancer Targeting. Retrieved February 15, 2026.
-
The Chemical Educator. (2013, July 5). Synthesis of Celecoxib in the Undergraduate Organic Chemistry or Medicinal Chemistry Laboratories; Conventional vs. Microwave Heating. Retrieved February 15, 2026, from [Link]
- Royal Society of Chemistry. (n.d.). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. Retrieved February 15, 2026.
- MDPI. (n.d.). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Retrieved February 15, 2026.
-
PubMed Central (PMC). (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved February 15, 2026, from [Link]
- Arkivoc. (n.d.). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Retrieved February 15, 2026.
- PubMed Central (PMC). (n.d.). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. Retrieved February 15, 2026.
- Google Patents. (n.d.). CN105753783A - Method for synthesizing celecoxib.
- ResearchGate. (2026, January 8). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved February 15, 2026.
-
ACS Publications. (2020, December 2). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. Retrieved February 15, 2026, from [Link]
- ResearchGate. (n.d.). Structure–activity relationship (SAR) of aminopyrazole derivatives as anticancer agents. Retrieved February 15, 2026.
-
ACS Publications. (2021, October 11). Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. Retrieved February 15, 2026, from [Link]
- GSC Online Press. (2020, February 12). Green synthesis of pyranopyrazole using microwave assisted techniques. Retrieved February 15, 2026.
-
PubMed. (2019, June 23). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Retrieved February 15, 2026, from [Link]
- Anton Paar Wiki. (n.d.). Microwave-assisted synthesis. Retrieved February 15, 2026.
-
The Pharma Innovation Journal. (2014, October 8). Microwave assisted synthesis of some pyrazole derivatives and their antibacterial and antifungal activity. Retrieved February 15, 2026, from [Link]
- BenchChem. (n.d.).
- PubMed Central (PMC). (2023, November 7). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Retrieved February 15, 2026.
- DergiPark. (2025, April 24). Microwave-assisted synthesis of pyrazoles - a mini-review. Retrieved February 15, 2026.
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Scalable synthesis route for 1-benzyl-4-methyl-1H-pyrazol-3-amine
Application Note & Protocol
A Scalable and Efficient Synthesis Route for 1-Benzyl-4-methyl-1H-pyrazol-3-amine: A Key Intermediate for Pharmaceutical Development
Abstract
This application note provides a detailed, scalable, and validated protocol for the synthesis of this compound. Aminopyrazole scaffolds are of significant interest in medicinal chemistry, serving as crucial building blocks for a wide range of therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.[1][2] The described method is based on the robust and highly efficient cyclocondensation reaction between benzylhydrazine and 2-methyl-3-oxopropanenitrile. We offer a comprehensive guide covering the reaction mechanism, step-by-step experimental procedures, process optimization for scalability, and full characterization of the final product. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and life sciences industries.
Introduction and Synthetic Strategy
The 3-aminopyrazole moiety is a privileged scaffold in modern drug discovery, valued for its versatile chemical handles and biological activity.[2] The target molecule, this compound, incorporates a benzyl group at the N1 position, providing specific steric and electronic properties often sought in lead optimization. Its synthesis is a critical step in the development of more complex pharmaceutical intermediates.
The most reliable and scalable strategy for constructing the 3-aminopyrazole core is the cyclocondensation of a hydrazine derivative with a β-ketonitrile.[3][4] This approach offers high atom economy, regioselectivity, and typically proceeds in good to excellent yields.
Our retrosynthetic analysis identifies benzylhydrazine and 2-methyl-3-oxopropanenitrile (also known as α-formylpropionitrile) as the optimal starting materials. This one-pot reaction is straightforward, utilizes readily available precursors, and is amenable to large-scale production.
Reaction Mechanism
The formation of the pyrazole ring proceeds through a well-established pathway:
-
Hydrazone Formation: The reaction initiates with the nucleophilic attack of the more nucleophilic nitrogen of benzylhydrazine onto the electrophilic aldehyde carbon of 2-methyl-3-oxopropanenitrile. This is followed by dehydration to form a stable hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the carbon of the nitrile group.
-
Tautomerization: The resulting cyclic imine intermediate undergoes tautomerization to yield the stable, aromatic this compound product.[4]
The mechanism is visualized in the diagram below.
Caption: Reaction mechanism for pyrazole formation.
Detailed Experimental Protocol
This protocol is optimized for a laboratory scale (10-20g) and includes notes for scaling up to industrial production.
Materials and Equipment
-
Reagents:
-
Benzylhydrazine dihydrochloride (≥98% purity)
-
2-Methyl-3-oxopropanenitrile (≥97% purity)
-
Sodium acetate (anhydrous, ≥99% purity)
-
Ethanol (200 proof, absolute)
-
Ethyl acetate (ACS grade)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
-
Equipment:
-
Three-neck round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Temperature controller/heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
TLC plates (silica gel 60 F254)
-
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add benzylhydrazine dihydrochloride (19.7 g, 100 mmol, 1.0 eq) and anhydrous sodium acetate (16.4 g, 200 mmol, 2.0 eq).
-
Causality Note: Benzylhydrazine is often supplied as a hydrochloride salt for stability. Two equivalents of a mild base, sodium acetate, are used to liberate the free base in situ and neutralize the resulting HCl.
-
-
Solvent Addition: Add absolute ethanol (250 mL) to the flask. Stir the suspension at room temperature for 15 minutes.
-
Reactant Addition: To the stirring suspension, add 2-methyl-3-oxopropanenitrile (8.31 g, 100 mmol, 1.0 eq) via syringe or dropping funnel over 5 minutes.
-
Cyclocondensation Reaction: Heat the reaction mixture to reflux (approx. 78 °C) using a heating mantle. Maintain a gentle reflux for 4-6 hours.
-
Process Insight: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting materials indicates reaction completion.
-
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Aqueous Work-up: To the resulting residue, add deionized water (150 mL) and ethyl acetate (150 mL). Transfer the mixture to a separatory funnel.
-
Shake the funnel and allow the layers to separate. Discard the aqueous layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).
-
Causality Note: The bicarbonate wash removes any acidic impurities, while the brine wash helps to remove residual water from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate to dryness on a rotary evaporator to yield the crude product as an oil or waxy solid.
-
Purification:
-
Recrystallization (Recommended for Scale-up): Dissolve the crude product in a minimal amount of hot isopropanol or toluene. Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization. Collect the purified solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Expected Yield: 80-90%.
-
Appearance: Off-white to pale yellow crystalline solid.
-
Process Workflow and Scalability
For successful technology transfer from the lab to a pilot plant or manufacturing facility, several factors must be considered.
Caption: Overall experimental workflow diagram.
-
Solvent Choice: While ethanol is effective, for larger scales, isopropanol may be preferred due to its higher boiling point and different solubility profile, which can aid in crystallization.
-
Temperature Control: On a large scale, the exothermic nature of the initial hydrazone formation should be managed with controlled addition of the β-ketonitrile and efficient reactor cooling.
-
Purification: Recrystallization is the most cost-effective and scalable purification method, avoiding the expense and solvent waste associated with large-scale chromatography.
-
Safety: Benzylhydrazine and its salts are irritants and potentially toxic. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Data Summary and Characterization
The identity and purity of the synthesized this compound must be confirmed by analytical methods.
Table 1: Reaction Parameters and Expected Results
| Parameter | Value | Notes |
|---|---|---|
| Molar Ratio | 1:1:2 | (β-ketonitrile : Hydrazine salt : Base) |
| Solvent | Absolute Ethanol | Approx. 2.5 L per mole of limiting reagent |
| Temperature | Reflux (~78 °C) | Provides sufficient energy for cyclization |
| Reaction Time | 4 - 6 hours | Monitor by TLC for completion |
| Expected Yield | 80 - 90% | After recrystallization |
| Melting Point | ~105-108 °C | Literature values may vary slightly |
Expected Analytical Data:
-
¹H NMR (400 MHz, CDCl₃): δ 7.40-7.25 (m, 5H, Ar-H), 5.15 (s, 2H, N-CH₂-Ph), 3.80 (br s, 2H, -NH₂), 2.05 (s, 3H, -CH₃).
-
¹³C NMR (100 MHz, CDCl₃): δ 154.0, 140.0, 137.5, 128.8, 127.8, 127.5, 108.0, 53.0, 9.5.
-
Mass Spec (ESI+): m/z 188.1182 [M+H]⁺.
Conclusion
This application note details a robust, efficient, and highly scalable synthesis for this compound. The protocol is based on a classical cyclocondensation reaction, offering high yields and a straightforward purification process suitable for industrial application. The comprehensive procedural details and characterization data provide a self-validating system for researchers and drug development professionals to confidently produce this valuable chemical intermediate.
References
-
B. S. JURSIC, D. RAMESH, and D. M. NEUMANN. "A Convenient Synthesis of 3(5)-Substituted-4-nitro- and 3(5)-Substituted-4-aminopyrazoles." Synthetic Communications, vol. 33, no. 1, 2003, pp. 49-56, Taylor & Francis Online, [Link].
-
Al-Azmi, A., et al. "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, vol. 7, 2011, pp. 161-95, , [Link].
-
Fichez, J., Busca, P., & Prestat, G. "RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION." HAL Open Science, [Link]. Accessed 15 Feb. 2026.
-
Elmaati, T. M. A. "Synthesis and reactions of 3-amino-4-cyanopyrazole." Journal of the Korean Chemical Society, vol. 47, no. 5, 2003, pp. 443-451, jkcs.kcsnet.or.kr, [Link].
-
Alnajjar, R. A., & Gheath, A. H. "Comparison of two routes for synthesis 5-aminopyrazole derivative." Journal of Chemical and Pharmaceutical Research, vol. 7, no. 9, 2015, pp. 717-720, , [Link].
-
ResearchGate. "Large-scale synthesis of 1H-pyrazole." ResearchGate, , [Link]. Accessed 15 Feb. 2026.
-
MDPI. "Recent Advances in the Synthesis of Pyrazole Derivatives: A Review." Molecules, vol. 28, no. 18, 2023, p. 6500, , [Link].
-
El-naggar, A. M., et al. "Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole." Journal of the Chinese Chemical Society, vol. 48, no. 1, 2001, pp. 97-102, Wiley Online Library, [Link].
-
Pace, A., et al. "Synthesis of 3-amino-4-fluoropyrazoles." The Journal of Organic Chemistry, vol. 76, no. 10, 2011, pp. 4105-11, PubMed, [Link].
-
Asir, S., et al. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules, vol. 26, no. 23, 2021, p. 7333, , [Link].
-
Der Pharma Chemica. "New reagents from “N, N - Dimethyl amino methoxy methylenium methyl sulphate” - Synthesis of 3 - Der Pharma Chemica." Der Pharma Chemica, , [Link]. Accessed 15 Feb. 2026.
-
MDPI. "Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives." Molecules, vol. 27, no. 11, 2022, p. 3433, , [Link].
-
ResearchGate. "Recent advances in the synthesis of new pyrazole derivatives." ResearchGate, , [Link]. Accessed 15 Feb. 2026.
-
MDPI. "Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines." Molecules, vol. 10, no. 1, 2005, pp. 58-69, , [Link].
-
Iadanza, M. D., et al. "Amino-Pyrazoles in Medicinal Chemistry: A Review." Molecules, vol. 28, no. 9, 2023, p. 3737, , [Link].
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 4. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving regioselectivity in 3-aminopyrazole synthesis
Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of 3-aminopyrazoles. This guide is designed to provide expert insights and practical solutions to common challenges, with a specific focus on mastering regioselectivity.
Introduction
3-Aminopyrazoles are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Their synthesis, most commonly via the condensation of a hydrazine with a 1,3-dielectrophilic species like a β-ketonitrile or an α,β-unsaturated nitrile, presents a critical challenge: regioselectivity.[3] The reaction with a monosubstituted hydrazine can yield two distinct regioisomers: the desired 3-aminopyrazole and the often-undesired 5-aminopyrazole. Controlling the reaction to favor one isomer is paramount for efficient drug discovery and development. This guide provides a framework for understanding and troubleshooting the factors that govern this selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 3-aminopyrazoles and what is the core regioselectivity challenge?
The most prevalent and versatile method for synthesizing the 3(5)-aminopyrazole core involves the condensation of a hydrazine derivative with a three-carbon synthon containing two electrophilic sites, one of which is a nitrile. The two main classes of synthons are:
-
β-Ketonitriles: In this route, the reaction begins with a nucleophilic attack by a hydrazine nitrogen onto the carbonyl carbon, followed by intramolecular cyclization onto the nitrile group.[3]
-
α,β-Unsaturated Nitriles: These precursors, such as alkoxyacrylonitriles, react via an initial Michael addition of the hydrazine, followed by cyclization and elimination.[4]
The regioselectivity issue arises when using a monosubstituted hydrazine (e.g., R-NHNH₂). The two nitrogen atoms of the hydrazine are non-equivalent, and the three-carbon synthon is often unsymmetrical. This leads to two possible cyclization pathways, resulting in a mixture of the 1,3- and 1,5-substituted aminopyrazole isomers. Isolating the desired 3-amino product from this mixture can be challenging and inefficient.[5]
Q2: What is the mechanistic basis for controlling regioselectivity in this synthesis?
Control over regioselectivity hinges on the principles of kinetic versus thermodynamic control .[4] The reaction proceeds through a common intermediate adduct. The fate of this adduct determines the final product ratio.
-
Kinetic Control: This pathway favors the product that is formed fastest. The reaction is typically run under conditions where the cyclization step is rapid and irreversible. This often leads to the 3-aminopyrazole isomer.[4]
-
Thermodynamic Control: This pathway favors the most stable product. It is achieved under conditions that allow the initial addition step to be reversible. This equilibration allows the reaction to proceed through the lowest energy transition state to form the most stable isomer, which is often the 5-aminopyrazole.[4]
The key is that the initial Michael addition of a substituted hydrazine to an α,β-unsaturated nitrile can be reversible, allowing for equilibration between intermediates that lead to the different regioisomers. By manipulating the reaction conditions, we can either "trap" the kinetically favored product or allow the system to settle into its most stable thermodynamic state.[4]
Q3: What are the most critical experimental factors influencing which isomer is formed?
The regiochemical outcome is not random; it is dictated by a combination of factors that you can control:[5][6]
-
Reaction Conditions (pH, Temperature): This is the most powerful tool. Basic conditions (e.g., NaOEt) at low temperatures (e.g., 0 °C) promote rapid, irreversible cyclization, favoring the kinetic 3-amino product.[4] In contrast, neutral or acidic conditions (e.g., EtOH, AcOH) at elevated temperatures (e.g., 70 °C to reflux) facilitate equilibration, leading to the thermodynamic 5-amino product.[4]
-
Solvent Choice: While standard alcohols like ethanol often yield mixtures, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity, often favoring a single isomer.[5]
-
Substrate Structure (Steric & Electronic Effects): Bulky substituents on the hydrazine (e.g., a large aryl group) can sterically hinder the formation of one isomer, often favoring the 5-aminopyrazole product even under kinetic conditions.[4] Similarly, strong electron-withdrawing groups on the nitrile precursor can influence the electrophilicity of the reaction centers.[5]
Troubleshooting Guide
Issue 1: My reaction produces a mixture of 3- and 5-aminopyrazole isomers. How can I selectively synthesize the 3-aminopyrazole?
This is the most common challenge. An isomeric mixture indicates that the reaction conditions are not sufficiently selective to favor one pathway over the other. To favor the 3-aminopyrazole (the kinetic product), you must establish conditions that prevent the equilibration of the reaction intermediate.
Root Cause Analysis: Your conditions (likely neutral, in a standard solvent like ethanol, and/or at elevated temperature) are allowing the reaction to proceed under thermodynamic control or a mixture of both kinetic and thermodynamic pathways.
Solutions:
-
Implement Basic Conditions: The use of a strong base is critical. Sodium ethoxide (NaOEt) is highly effective. The base deprotonates the intermediate adduct, leading to a rapid and irreversible cyclization that traps the kinetic product.[4]
-
Lower the Temperature: Perform the reaction at 0 °C or even lower. Reduced temperature slows down the rate of the reverse Michael addition, preventing equilibration and further favoring the kinetic pathway.[4]
-
Control the Order of Addition: A subtle but important point is the order of reagent addition. Slowly adding the base to a solution of the hydrazine and the acrylonitrile at low temperature can improve selectivity by ensuring the cyclization is fast relative to the initial addition.[4]
Workflow for Maximizing 3-Aminopyrazole Yield
Caption: Troubleshooting flowchart for obtaining the 3-aminopyrazole isomer.
Issue 2: The 5-aminopyrazole is the major or exclusive product, but I need the 3-amino isomer.
Root Cause Analysis: Your reaction is operating under thermodynamic control. This is common when using neutral solvents (EtOH), acidic catalysts (AcOH), or elevated temperatures. These conditions ensure the reaction is reversible, allowing the system to form the most stable 5-aminopyrazole product.[4]
Solutions:
This scenario requires a complete shift in strategy from thermodynamic to kinetic conditions as detailed in Issue 1 .
-
Action: Redesign your experiment using the "Protocol for Kinetic Synthesis of 3-Aminopyrazoles" provided below. Avoid heat and acidic/neutral conditions entirely. The switch to a strong base and low temperature is non-negotiable for accessing the kinetic product.
Issue 3: The regioselectivity is poor even under established kinetic conditions.
Root Cause Analysis: If you have correctly implemented basic conditions and low temperature, poor selectivity may be due to the inherent properties of your substrates or a suboptimal choice of solvent.
Solutions:
-
Evaluate Substrate Sterics: As noted, very bulky or electron-poor hydrazines (e.g., 2,4-dinitrophenylhydrazine) are biased towards forming the 5-substituted pyrazole regardless of conditions.[4] If your hydrazine is sterically demanding, the kinetic barrier to forming the 3-amino isomer may be too high.
-
Solvent Screening: If sterics are not the issue, the solvent may be the culprit. Switch from ethanol to a fluorinated alcohol.
-
Why it works: Fluorinated alcohols like TFE and HFIP have unique properties, including strong hydrogen-bond-donating ability, which can stabilize intermediates and transition states differently than standard alcohols, often leading to a dramatic improvement in regioselectivity. A solvent screen is a powerful tool when pH and temperature adjustments are insufficient.
-
Data Summary: Effect of Conditions on Regioselectivity
The following table summarizes outcomes from the condensation of substituted hydrazines with alkoxyacrylonitriles, demonstrating the power of condition-based control.
| Reagents | Conditions | Major Product | Ratio (3-amino : 5-amino) | Control Type | Reference |
| Phenylhydrazine + Methoxyacrylonitrile | NaOEt (2 equiv), EtOH, 0 °C | 3-Aminopyrazole | >99 : 1 | Kinetic | [4] |
| Phenylhydrazine + Methoxyacrylonitrile | EtOH, 70 °C | 5-Aminopyrazole | 5 : 95 | Thermodynamic | [4] |
| Methylhydrazine + Trifluoro-1,3-diketone | EtOH, RT | Mixture | ~50 : 50 | Mixed | |
| Methylhydrazine + Trifluoro-1,3-diketone | HFIP, RT | 3-Trifluoromethylpyrazole | 97 : 3 | Kinetically Enhanced | |
| 3-Bromophenylhydrazine + Methoxyacrylonitrile | NaOEt, EtOH, MW | 3-Aminopyrazole | High Selectivity | Kinetic | |
| 3-Bromophenylhydrazine + Methoxyacrylonitrile | AcOH, Toluene, MW | 5-Aminopyrazole | High Selectivity | Thermodynamic |
Experimental Protocols
Protocol 1: Kinetic Synthesis of 1-Substituted 3-Aminopyrazoles
This protocol is designed to maximize the formation of the 3-aminopyrazole isomer by trapping the kinetic product.
Materials:
-
Alkoxyacrylonitrile derivative (1.0 equiv)
-
Monosubstituted hydrazine (1.1 equiv)
-
Anhydrous Ethanol (EtOH)
-
Sodium Ethoxide (NaOEt) (2.0 equiv, either as a solution in EtOH or solid)
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet. Place the flask in an ice-water bath to maintain a temperature of 0 °C.
-
To the flask, add the alkoxyacrylonitrile and the substituted hydrazine.
-
Add anhydrous ethanol to dissolve the reagents (concentration typically 0.2-0.5 M).
-
While vigorously stirring at 0 °C, slowly add the sodium ethoxide solution over a period of 45-60 minutes using a syringe pump. If using solid NaOEt, add it in small portions. This slow addition is crucial for maintaining selectivity.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 2-3 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of starting material.
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the pure 3-aminopyrazole isomer.
Protocol 2: Thermodynamic Synthesis of 1-Substituted 5-Aminopyrazoles
This protocol is designed to maximize the formation of the more stable 5-aminopyrazole isomer.
Materials:
-
Alkoxyacrylonitrile derivative (1.0 equiv)
-
Monosubstituted hydrazine (1.1 equiv)
-
Ethanol (EtOH) or Toluene
-
Optional: Acetic Acid (AcOH) (catalytic amount)
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
To the flask, add the alkoxyacrylonitrile, the substituted hydrazine, and the solvent (ethanol or toluene).
-
If desired, add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to 70-80 °C (or reflux) and maintain this temperature for 12-16 hours. The elevated temperature is essential to allow the intermediates to equilibrate.
-
Monitor the reaction by TLC or LC-MS. You should observe the initial formation of the 3-amino isomer, which then gradually converts to the more stable 5-amino isomer over time.
-
Once the reaction has reached equilibrium (i.e., the product ratio is stable), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to isolate the pure 5-aminopyrazole isomer.
Reaction Mechanism: Kinetic vs. Thermodynamic Pathways
Caption: Mechanism showing divergent kinetic and thermodynamic pathways.
References
-
Fandrick, D. R., et al. (2015). A Michael Equilibration Model to Control Site Selectivity in the Condensation toward Aminopyrazoles. Organic Letters, 17(12), 2964–2967.
-
Al-Masabi, S., et al. (2012). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry, 77(13), 5760–5765.
-
Name-Reaction.com. (n.d.). Knorr Pyrazole Synthesis.
-
Fichez, J., Busca, P., & Prestat, G. (2018). Recent Advances in Aminopyrazoles Synthesis and Functionalization. In Targets in Heterocyclic Systems, Vol. 22. Italian Society of Chemistry.
-
Al-Omran, F., et al. (2007). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 12(11), 2518-2533.
-
J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis.
-
Elguero, J., et al. (1998). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 76(4), 459-467.
-
BenchChem. (2025). Regioselectivity issues in the synthesis of substituted pyrazoles. Technical Support Document.
-
BenchChem. (2025). Troubleshooting the reaction mechanism of pyrazole formation. Technical Support Document.
-
Wang, X., et al. (2022). Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents. Journal of Taylor & Francis, 19(1).
-
BenchChem. (2025). Managing Regioselectivity in Substituted Pyrazole Synthesis. Technical Support Document.
-
Anwar, H. F., & Elnagdi, M. H. (2009). Approaches towards the synthesis of 5-aminopyrazoles. ARKIVOC, 2009(i), 198-250.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
🔬 Technical Support Center: Aminopyrazole Isomer Separation
The following guide is structured as a Technical Support Center for researchers dealing with the specific challenges of aminopyrazole isomer separation.
Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Resolution of 3-Amino vs. 5-Amino-1-Substituted Pyrazole Regioisomers
📋 Incident Summary (The Core Problem)
User Issue: "I reacted a
Root Cause Analysis:
-
Tautomerism vs. Regioisomerism: Unsubstituted 3-aminopyrazole and 5-aminopyrazole are tautomers (identical molecules in rapid equilibrium). The separation challenge only exists for
-substituted derivatives (regioisomers), where the position of the substituent ( ) locks the structure. -
Polarity Similarity: Both isomers possess a basic pyridine-like nitrogen, a pyrrole-like nitrogen, and a primary amine. Their
and values are often within 0.2 units of each other, causing co-elution.
🛠️ Module 1: Diagnostic Hub (Identification)
Ticket #001: "Which isomer is which?"
Before attempting difficult separations, you must definitively identify your major/minor products. 1D
The "Smoking Gun" Protocol: 1D NOE / NOESY
The spatial proximity of the
| Feature | 3-Amino-1-R Isomer | 5-Amino-1-R Isomer |
| Structure | ||
| NOE Signal | Strong NOE between | NO NOE between |
| Secondary Check | ||
| Elution (Silica) | Usually elutes 2nd (More Polar). | Usually elutes 1st (Less Polar/Shielded). |
📊 Logic Diagram: Identification Workflow
Caption: Decision tree for assigning regiochemistry using Nuclear Overhauser Effect (NOE) spectroscopy.
⚙️ Module 2: Separation Protocols
Ticket #002: "Standard Flash Chromatography isn't working."
Method A: Optimized Flash Chromatography (Silica)
The 5-amino isomer is generally less polar on silica because the amino group is sterically crowded by the
-
Stationary Phase: High-performance spherical silica (20–40 µm).
-
Mobile Phase: DCM:MeOH:NH
OH (95:4:1) or EtOAc:Hexanes (Gradient). -
Troubleshooting: If peaks tail, pre-wash the silica column with 1% Triethylamine (TEA) in Hexane to neutralize acidic silanol sites, then run your gradient.
Method B: pH-Modified Prep-HPLC (Reverse Phase)
Standard C18 often fails to resolve these polar bases. You must exploit the subtle
-
Column: PFP (Pentafluorophenyl) or Polar-Embedded C18 (e.g., Waters XSelect HSS T3). Why? PFP columns interact via
- mechanisms, distinguishing the electron density differences between the 3- and 5-amino systems. -
Buffer System:
-
Acidic (Standard): Water (0.1% Formic Acid) / Acetonitrile.
-
Basic (High Selectivity): 10 mM Ammonium Bicarbonate (pH 10). Note: Ensure your column is pH stable (e.g., hybrid particle technology).
-
Method C: The "Lithiation" Trick (Chemical Separation)
Tier 3 Pro Tip: If chromatography fails, exploit the chemical reactivity difference.
-
Concept:
-protected 3-alkylpyrazoles can be deprotonated at the C5 position (adjacent to N1) using -BuLi.[1] The 5-alkyl isomers cannot be deprotonated at the adjacent position due to lone-pair repulsion or steric blocking. -
Protocol:
-
Treat the mixture with
-BuLi at -78°C. -
Quench with an electrophile (e.g.,
or ) or simply wash. -
The 3-amino derivative (if protected) reacts; the 5-amino remains native. This changes the polarity drastically, allowing easy separation.
-
📊 Logic Diagram: Purification Workflow
Caption: Selection guide for purification methodology based on scale and physicochemical properties.
🛡️ Module 3: Prevention (Synthesis Optimization)
Ticket #003: "How do I synthesize just ONE isomer?"
Avoid the separation headache by controlling the regioselectivity during the cyclization of hydrazine with
| Variable | Effect on Regioselectivity |
| Solvent Polarity | Ethanol (Protic): Favors 5-amino isomer (Kinetic control).Pyridine/AcOH: Favors 3-amino isomer (Thermodynamic control). |
| Hydrazine Type | Aryl-Hydrazines: Steric bulk often directs to the 5-amino-1-aryl isomer (minimizing steric clash with the C3-substituent). |
| Temperature | Room Temp: Kinetic product (often 5-amino).Reflux: Thermodynamic product (often 3-amino). |
❓ Frequently Asked Questions (FAQ)
Q: I see two spots on TLC, but they merge on the column. Why? A: Aminopyrazoles are basic. They streak on acidic silica. Solution: Pre-saturate your silica slurry with 1-2% Triethylamine or Ammonia. This "caps" the acidic sites and sharpens the peaks.
Q: Can I distinguish them by UV absorbance? A: Rarely. The chromophores are nearly identical. Use NMR (NOE) for confirmation.
Q: Why does the 5-amino isomer elute first on Silica?
A: In 5-amino-1-substituted pyrazoles, the exocyclic amine is spatially crowded by the
📚 References
-
Regioselectivity in Pyrazole Synthesis: Fichez, J., et al. "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Current Organic Chemistry.
-
Lithiation/Deprotonation Differences: Knochel, P., et al. "Drastic Deprotonation Reactivity Difference of 3- and 5-Alkylpyrazole Isomers." Journal of Organic Chemistry.
-
NMR Characterization & NOE: "Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles." Molecules (MDPI).
-
HPLC Method Development: "Separation of Pyrazole Regioisomers." BenchChem Technical Guides.
Sources
Technical Support Center: Purification of 1-benzyl-4-methyl-1H-pyrazol-3-amine
Prepared by the Senior Application Scientist Team
This guide provides in-depth troubleshooting and frequently asked questions for the purification of 1-benzyl-4-methyl-1H-pyrazol-3-amine via recrystallization. Our goal is to equip researchers with the necessary insights to overcome common challenges, optimize yield and purity, and understand the fundamental principles behind the methodology.
Troubleshooting Guide: A Problem-Solving Approach
Recrystallization is a powerful technique for purifying solid organic compounds, but its success hinges on the careful selection of solvents and precise execution.[1] This section addresses the most common issues encountered during the recrystallization of this compound.
Scenario 1: The compound fails to dissolve, even in a large volume of boiling solvent.
Question: I've added my crude this compound to the solvent and heated it to boiling, but it remains largely insoluble. What's happening?
Answer:
This issue points directly to a poor choice of solvent. An ideal recrystallization solvent should dissolve the target compound sparingly at room temperature but completely at its boiling point.[2] If solubility is too low even when hot, the solvent is unsuitable.
-
Causality: The polarity of your chosen solvent is likely too different from that of this compound. This molecule possesses both non-polar characteristics (benzyl group, methyl group) and polar characteristics (the pyrazole ring and the primary amine). A single solvent may not effectively accommodate both ends of this polarity spectrum. Pyrazole derivatives, in particular, can exhibit poor solubility in common solvents.[3]
-
Troubleshooting Steps:
-
Re-evaluate Solvent Choice: The principle of "like dissolves like" is a good starting point.[4] However, for a molecule with mixed polarity like this aminopyrazole, a single solvent is often inadequate.
-
Transition to a Mixed-Solvent System: This is the most common and effective solution.[3][5] A mixed-solvent system uses two miscible solvents: a "good" solvent in which the compound is highly soluble, and a "poor" or "anti-solvent" in which the compound is insoluble.[5][6] For aminopyrazoles, common successful pairs include ethanol/water or ethyl acetate/hexanes.[7][8]
-
Perform a Solvent Screening: Before committing your entire batch, test various solvents on a small scale (a few milligrams of crude product in test tubes) to find the optimal single solvent or mixed-solvent pair.[1][9]
-
Scenario 2: The compound "oils out" instead of forming crystals upon cooling.
Question: My compound dissolved perfectly in the hot solvent, but as the solution cooled, it formed an oily layer instead of solid crystals. How do I fix this?
Answer:
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystalline lattice.[10] This is a common problem when the crude material is highly impure, as impurities can significantly depress the melting point.
-
Causality:
-
High Impurity Load: A significant presence of impurities lowers the melting point of the eutectic mixture.
-
Rapid Cooling: Cooling the solution too quickly can prevent the molecules from having enough time to orient themselves into a crystal lattice.
-
Solvent Boiling Point Too High: If the boiling point of the solvent is higher than the melting point of your compound, it will inevitably oil out.
-
Solution is Supersaturated: The concentration of the solute may be too high.
-
-
Troubleshooting Steps:
-
Re-heat and Add More Solvent: The simplest first step is to heat the solution back to boiling to redissolve the oil. Add a small amount of additional "good" solvent (10-20% more volume) to slightly decrease the saturation level.[10]
-
Slow Down the Cooling Rate: Allow the flask to cool to room temperature on a benchtop, insulated from the surface by a few paper towels or a cork ring. Do not place it directly in an ice bath. Slow, gradual cooling is best for forming pure crystals.[11]
-
Lower the Saturation Temperature: In a mixed-solvent system, you can add a bit more of the "good" solvent. This ensures that the point of saturation is reached at a lower temperature, which is hopefully below the compound's melting point.
-
Induce Crystallization at a Higher Temperature: While the solution is still warm (but below the solvent's boiling point), try scratching the inside of the flask with a glass rod at the air-liquid interface. This can create nucleation sites and encourage crystal growth to begin before the solution cools to the oiling-out temperature.[10]
-
Scenario 3: Crystal formation is successful, but the final yield is very low.
Question: I obtained beautiful crystals, but my final recovered mass is less than 30% of the starting material. Where did my compound go?
Answer:
A low yield is one of the most frequent frustrations in recrystallization. While some loss is inevitable (the compound has some solubility even in the cold solvent), a drastically low yield typically points to procedural errors.[10]
-
Causality:
-
Excess Solvent: This is the most common cause. Using too much solvent to dissolve the crude material means that a larger amount of the compound will remain dissolved in the mother liquor even after cooling.[10] The goal is to use the minimum amount of hot solvent required to fully dissolve the solid.[1][11]
-
Premature Crystallization: If the compound crystallizes in the filter funnel during a hot filtration step (used to remove insoluble impurities), significant product loss will occur.
-
Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not ice-cold, can redissolve a portion of the product.
-
-
Troubleshooting Steps:
-
Recover from the Mother Liquor: Do not discard the filtrate (mother liquor) immediately. You can often recover a second crop of crystals by boiling off some of the solvent to re-concentrate the solution and then cooling it again. Be aware that this second crop may be less pure than the first.
-
Optimize the Dissolution Step: In your next attempt, add the hot solvent portion-wise to the crude solid, waiting for the solution to return to a boil between additions, until the solid just dissolves. This ensures you are using the minimum volume necessary.
-
Prevent Premature Crystallization: If performing a hot filtration, pre-heat your funnel and receiving flask by placing them in an oven or rinsing them with hot solvent. This prevents the solution from cooling and crystallizing prematurely in the apparatus.[11]
-
Refine Washing Technique: Always wash the filtered crystals with a minimal amount of ice-cold solvent. The cold temperature minimizes the solubility of your desired compound.
-
Experimental Protocols & Data
Protocol 1: Small-Scale Solvent Screening
This protocol is essential for identifying a suitable solvent or solvent pair before performing a large-scale recrystallization.
-
Place approximately 20-30 mg of your crude this compound into several small test tubes.
-
To each tube, add a different potential solvent (e.g., water, ethanol, ethyl acetate, toluene, hexane) dropwise, starting with ~0.5 mL.
-
Observe the solubility at room temperature. A good solvent should not dissolve the compound well at this stage.[2]
-
If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath for 10-15 minutes.
-
Evaluation:
-
An ideal single solvent will show poor solubility at room temperature but high solubility when hot, and will yield a good quantity of crystals upon cooling.
-
For a mixed-solvent system, find a "good" solvent that dissolves the compound completely at room temperature and a "poor" solvent in which it is insoluble. The two solvents must be miscible.[6]
-
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | General Suitability Notes |
| Water | 100 | 80.1 | Likely a poor solvent on its own, but excellent as an anti-solvent with alcohols. |
| Ethanol | 78 | 24.5 | A good starting "good" solvent due to its ability to dissolve both polar and non-polar moieties. |
| Methanol | 65 | 32.7 | Similar to ethanol, but more polar and has a lower boiling point. |
| Ethyl Acetate | 77 | 6.0 | A moderately polar solvent; often works well. |
| Toluene | 111 | 2.4 | A non-polar solvent; may be suitable for less polar impurities. |
| Hexane | 69 | 1.9 | A very non-polar solvent; almost certainly a "poor" solvent for this compound. Excellent as an anti-solvent with ethyl acetate. |
Protocol 2: Mixed-Solvent Recrystallization of this compound (Example: Ethanol/Water)
This procedure is a robust starting point for purifying aminopyrazoles.
-
Place the crude this compound in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).
-
Heat a beaker of ethanol (the "good" solvent) and a beaker of deionized water (the "poor" solvent) on a hot plate.
-
Add the minimum amount of hot ethanol to the Erlenmeyer flask to completely dissolve the crude solid at a gentle boil.
-
Once a clear solution is obtained, add the hot water dropwise to the boiling ethanol solution until you observe a persistent slight cloudiness (turbidity). This indicates the solution is saturated.[3][5]
-
Add a few more drops of hot ethanol to the solution until the cloudiness just disappears, resulting in a clear, saturated solution.
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of an ice-cold ethanol/water mixture (e.g., 30:70 ratio).
-
Allow the crystals to dry completely in the air or in a vacuum oven.
Visualized Workflows
General Recrystallization Workflow
Caption: Standard experimental workflow for purification by recrystallization.
Troubleshooting Decision Tree
Caption: A logical guide for troubleshooting common recrystallization problems.
Frequently Asked Questions (FAQs)
Q1: My purified crystals are still colored. What causes this and how can I fix it? A: Colored impurities are often highly conjugated organic molecules that are present in small amounts. If they co-crystallize with your product, you can try adding a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb your product and reduce the yield.
Q2: Can I use an acid/base extraction before recrystallization? A: Yes, this can be a very effective pre-purification step. Since your compound has a basic amine group, you can dissolve the crude material in a non-polar organic solvent (like dichloromethane or ethyl acetate), wash it with a dilute aqueous acid (e.g., 1M HCl) to protonate the amine and pull it into the aqueous layer. The neutral/acidic impurities will remain in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) to deprotonate your amine, causing it to precipitate out or be extractable back into an organic solvent. This material can then be further purified by recrystallization. This technique is particularly useful for removing non-basic impurities.[7][12]
Q3: How do I know if my product is pure after recrystallization? A: The most common methods are to check the melting point and run a Thin Layer Chromatography (TLC) analysis. A pure compound should have a sharp melting point (a narrow range of 1-2 °C). Compare this to the melting point of your crude material, which will be lower and have a broader range. On a TLC plate, the purified sample should ideally show a single spot, whereas the crude material may show multiple spots corresponding to impurities.
Q4: What are the likely impurities in a synthesis of this compound? A: Without knowing the exact synthetic route, common impurities in pyrazole synthesis include unreacted starting materials (e.g., a hydrazine and a 1,3-dicarbonyl compound), regioisomers (e.g., 1-benzyl-4-methyl-1H-pyrazol-5-amine), and byproducts from side reactions.[13][14] The choice of recrystallization solvent should aim to keep these impurities dissolved in the mother liquor.
References
-
Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]
-
University of California, Riverside. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Mixed-solvent recrystallisation. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]
-
MIT OpenCourseWare. (2012, May 7). Recrystallization using two solvents [Video]. YouTube. Retrieved from [Link]
-
Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from [Link]
-
Journal of Chemical Education. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-benzyl-1H-pyrazol-3-amine. PubChem. Retrieved from [Link]
-
ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from [Link]
-
Reddit. (2022, May 2). Purification of Amino-Pyrazoles. r/OrganicChemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
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Organic Syntheses. (n.d.). 5 - Organic Syntheses Procedure. Retrieved from [Link]
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- 14. 1-Benzyl-3-methyl-1H-pyrazol-4-amine | Benchchem [benchchem.com]
Technical Support Center: Troubleshooting Low Yields in Benzylhydrazine Condensation Reactions
Welcome to the Technical Support Center for troubleshooting benzylhydrazine condensation reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yields. By understanding the underlying chemical principles, you can optimize your reaction conditions and achieve desired outcomes.
Introduction to Benzylhydrazine Condensation
The condensation of benzylhydrazine with aldehydes and ketones is a fundamental transformation in organic synthesis, yielding benzylhydrazones. These products are valuable intermediates in the synthesis of various heterocyclic compounds and pharmacologically active molecules.[1][2] The reaction proceeds via nucleophilic addition of the hydrazine to the carbonyl group, followed by dehydration to form the C=N double bond of the hydrazone.[3][4] While seemingly straightforward, this reaction is often plagued by low yields due to a variety of factors ranging from reagent quality to suboptimal reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for benzylhydrazine condensation reactions?
The pH of the reaction medium is a critical parameter. A mildly acidic environment (pH 4-6) is generally optimal.[5] This is because the reaction is acid-catalyzed, specifically the dehydration of the tetrahedral intermediate to form the final hydrazone.[3][5] However, highly acidic conditions (low pH) can be detrimental. In a strongly acidic medium, the lone pair of electrons on the nitrogen atom of benzylhydrazine can be protonated, which significantly reduces its nucleophilicity and hinders the initial attack on the carbonyl carbon.[6]
Q2: What are the best solvents for this reaction?
Polar protic solvents such as ethanol and methanol are commonly employed for hydrazone synthesis.[5] They are effective in dissolving the reactants and facilitating the reaction progress. In some instances, glacial acetic acid can serve as both a solvent and a catalyst.[7] The choice of solvent can impact reaction rates and the ease of product isolation, so it may require empirical optimization for your specific substrates.
Q3: How do substituents on the aldehyde or ketone affect the reaction rate?
The electronic nature of the carbonyl compound plays a significant role. Electron-withdrawing groups on the aldehyde or ketone enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by benzylhydrazine.[5] This generally leads to an increased reaction rate. For example, 4-nitrobenzaldehyde is expected to react faster than 4-methoxybenzaldehyde.[3] Conversely, sterically hindered aldehydes or ketones may exhibit slower reaction rates.
Q4: My benzylhydrazine starting material is a hydrochloride salt. Do I need to neutralize it first?
Yes, if you are starting with benzylhydrazine hydrochloride, it is essential to neutralize it to the free base before the condensation reaction.[8][9] The hydrochloride salt is often used for its improved stability and ease of handling.[8] Neutralization can be achieved by treating the salt with a suitable base, such as sodium hydroxide or potassium carbonate, followed by extraction of the free benzylhydrazine.
Troubleshooting Guide for Low Yields
This section addresses specific problems that can lead to low yields and provides actionable solutions.
Issue 1: The reaction is slow or does not proceed to completion.
Possible Causes:
-
Incorrect pH: As discussed in the FAQs, the pH may be too high or too low.
-
Low Reaction Temperature: The reaction may have a significant activation energy that is not being overcome at the current temperature.
-
Poor Reagent Quality: The benzylhydrazine or the carbonyl compound may have degraded or contain inhibitors.
-
Insufficient Catalyst: If using a catalyst, its concentration may be too low.
Solutions:
-
pH Optimization: Adjust the pH of the reaction mixture to the optimal range of 4-6 using a mild acid like acetic acid.[5]
-
Increase Temperature: Gently heating the reaction mixture can increase the reaction rate. Refluxing in a suitable solvent is a common practice.[7]
-
Verify Reagent Purity: Assess the purity of your starting materials. Benzylhydrazine can be oxidized over time.[10] Impurities in the aldehyde or ketone, such as the corresponding carboxylic acid, can interfere with the reaction.
-
Catalyst Screening: While often self-catalyzed by the acidic reaction conditions, you can explore the use of catalysts like a few drops of glacial acetic acid.[5]
Issue 2: Formation of multiple products and a complex reaction mixture.
Possible Causes:
-
Side Reactions of Benzylhydrazine: Benzylhydrazine can undergo self-condensation or oxidation, especially at elevated temperatures.[10]
-
Side Reactions of the Carbonyl Compound: Aldehydes, in particular, can be prone to side reactions such as the Cannizzaro reaction (for aldehydes without α-hydrogens) under basic conditions or aldol condensations.[11][12]
-
Formation of Azines: The initially formed hydrazone can sometimes react with a second molecule of the aldehyde or ketone, especially if there is an excess of the carbonyl compound, to form an azine.[1]
Solutions:
-
Control Stoichiometry: Use a 1:1 molar ratio of benzylhydrazine and the carbonyl compound. A slight excess of the hydrazine can sometimes be beneficial to ensure full conversion of the more valuable carbonyl partner.
-
Temperature Control: Avoid excessively high temperatures to minimize decomposition and side reactions.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation of benzylhydrazine.
Issue 3: Difficulty in isolating the product, leading to mechanical loss.
Possible Causes:
-
Product Solubility: The desired benzylhydrazone may be soluble in the reaction solvent, making precipitation and filtration inefficient.
-
Oily Product Formation: The product may "oil out" instead of forming a crystalline solid, making it difficult to handle and purify.
Solutions:
-
Solvent Selection for Precipitation: After the reaction is complete, cooling the reaction mixture in an ice bath can often induce crystallization.[12] If the product remains in solution, you may need to remove the reaction solvent under reduced pressure and then triturate the residue with a non-polar solvent like hexane to induce solidification.
-
Purification Strategy: If the crude product is an oil or highly impure, purification by column chromatography is a viable option.[13] A typical stationary phase would be silica gel with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate).
-
Recrystallization: For solid products, recrystallization from a suitable solvent system can significantly improve purity and yield of the final isolated product.[7]
Data Summary Table: Key Reaction Parameters
| Parameter | Recommended Range/Condition | Rationale |
| pH | 4 - 6 | Acid catalysis of the dehydration step is optimal in this range.[3][5] |
| Temperature | Room Temperature to Reflux | Depends on the reactivity of the substrates; heating often increases the rate. |
| Solvent | Ethanol, Methanol, Acetic Acid | Polar protic solvents are generally effective.[5] |
| Stoichiometry | ~1:1 (Hydrazine:Carbonyl) | Minimizes side reactions from an excess of either reactant. |
| Atmosphere | Air or Inert (N₂, Ar) | An inert atmosphere can prevent oxidation of benzylhydrazine.[10] |
Experimental Protocols
Protocol 1: General Procedure for Benzylhydrazone Synthesis
-
To a solution of the aldehyde or ketone (1.0 equivalent) in ethanol (5-10 mL per mmol of carbonyl compound), add benzylhydrazine (1.0-1.1 equivalents).
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
If necessary, recrystallize the crude product from a suitable solvent.[7]
Protocol 2: Neutralization of Benzylhydrazine Hydrochloride
-
Dissolve benzylhydrazine hydrochloride in water.
-
Cool the solution in an ice bath and add a saturated solution of a base (e.g., sodium bicarbonate or potassium carbonate) dropwise until the solution is basic (check with pH paper).
-
Extract the free benzylhydrazine with a suitable organic solvent (e.g., diethyl ether or dichloromethane) multiple times.
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the free benzylhydrazine. Caution: Benzylhydrazine is toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[8]
Visualizing the Process
Reaction Mechanism
Caption: Mechanism of Benzylhydrazone Formation.
Troubleshooting Workflow
Caption: Troubleshooting Logic for Low Yields.
References
-
Miklós, F., & Fülöp, F. (n.d.). A Simple Green Protocol for the Condensation of Anthranilic Hydrazide with Cyclohexanone and N-Benzylpiperidinone in Water. Journal of Heterocyclic Chemistry. Retrieved from [Link]
-
The Ivan Huc Group. (n.d.). Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. Retrieved from [Link]
-
Kool, E. T. (2009). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Journal of the American Chemical Society. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Synthesis of benzyl hydrazine derivatives via amination of benzylic C(sp3)–H bonds with dialkyl azodicarboxylates. New Journal of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH | Request PDF. Retrieved from [Link]
-
Prakash Academy. (2012, February 16). Hydrazine I Hydrazone formation I Give Reason [Video]. YouTube. [Link]
-
National Center for Biotechnology Information. (2017). Dehydrohalogenation Condensation Reaction of Phenylhydrazine with Cl-Terminated Si(111) Surfaces. The Journal of Physical Chemistry C. Retrieved from [Link]
- Google Patents. (n.d.). CN102659620A - Synthesis method of 2,4-bi-(trifluoromethyl) benzylhydrazine.
-
ResearchGate. (n.d.). Condensation Reactions of 2-Aminobenzohydrazide with Various Carbonyl Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrazone. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Efficient photocatalytic synthesis of benzylhydrazine. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Beilstein-Institut. (2022). Harnessing the versatility of hydrazones through electrosynthetic oxidative transformations. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]
-
Royal Society of Chemistry. (1954). Hydrazine. Part IX. Condensation products of aldehydes and ketones with salts of some substituted Δ2-pyrazolines and hydrazines. Journal of the Chemical Society (Resumed). Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Tandem hydrosilylation and hydrazine condensation reaction. (b).... Retrieved from [Link]
-
MDPI. (2022). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Molecules. Retrieved from [Link]
-
YouTube. (2020, October 28). Condensation reactions of aldehydes and Ketones with phenylhydrazine and 2,4-DNP [Video]. [Link]
-
Aston University. (n.d.). Aston Publications Explorer. Retrieved from [Link]
-
Quora. (2020, November 13). What is the product of the reaction between benzyl and phenylhydrazine?. Retrieved from [Link]
-
Quora. (2020, December 26). What happens when aldehyde reacts with hydrazine?. Retrieved from [Link]
-
Reddit. (2025, June 8). Help with Low Yield Synthesis : r/Chempros. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzoin condensation. Retrieved from [Link]
-
YouTube. (2020, August 8). 102. Aldehydes & Ketones: Reactions Part #3 Hydrazones, Related Compounds & the Wittig Reaction [Video]. [Link]
-
ResearchGate. (n.d.). Full lifetime analysis of benzylhydrazine: A) ¹H NMR spectrum of BHC.... Retrieved from [Link]
-
National Council of Educational Research and Training. (n.d.). Chemical Reactions of Aldehydes and Ketones. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 555-96-4 | Product Name : Benzylhydrazine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzylhydrazine dihydrochloride. PubChem. Retrieved from [Link]
- Google Patents. (n.d.). CN105130843B - Benzylhydrazone compounds and their preparation methods and applications.
-
PubMed. (2016). A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Benzoin Condensation and Perkin Condensation. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Benzoin Condensation. Retrieved from [Link]
Sources
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Technical Support Center: Stabilizing 1-benzyl-4-methyl-1H-pyrazol-3-amine
Welcome to the technical support center for 1-benzyl-4-methyl-1H-pyrazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the handling and storage of this compound, with a primary focus on preventing its oxidative degradation. Our goal is to provide you with the technical insights and practical solutions needed to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My sample of this compound has developed a yellow or brownish tint over time. What is causing this discoloration?
This discoloration is a common indicator of oxidation. The 3-amino group on the pyrazole ring is susceptible to aerial oxidation, which can lead to the formation of colored impurities. The primary oxidation products are often azo-dimers, which are highly conjugated and thus absorb visible light, appearing colored.
The general mechanism involves the radical-mediated coupling of two pyrazole molecules at the nitrogen of the amine groups, forming an azo bridge.
Q2: What are the primary degradation pathways for this compound?
The principal degradation pathway is the oxidation of the 3-amino group to form an azo-dimer, as mentioned above. Other potential, though less common, degradation pathways could involve the oxidation of the benzylic methylene bridge, although the electron-rich aminopyrazole system is the more likely site of initial oxidation.
Troubleshooting Guide: Preventing Oxidation
This section provides detailed protocols and explanations to help you mitigate the oxidative degradation of this compound.
Issue 1: Sample discoloration and impurity formation during storage.
Cause: Exposure to atmospheric oxygen, potentially accelerated by light and elevated temperatures. Aromatic amines are well-known to be sensitive to air.
Solution: Implement rigorous inert atmosphere techniques for storage and handling.
Step-by-Step Protocol for Inert Atmosphere Storage:
-
Degassing: If your sample is in a flask or vial that has been exposed to air, it is crucial to remove the oxygen. This can be achieved by several cycles of evacuating the container with a vacuum pump and backfilling with an inert gas such as argon or nitrogen.
-
Container Selection: Use amber glass vials or bottles to protect the compound from light. Ensure the container has a tight-fitting cap with a PTFE liner to provide a good seal.
-
Inert Gas Blanket: Before sealing the container for long-term storage, flush the headspace with a gentle stream of argon or nitrogen.
-
Storage Conditions: Store the sealed container at a low temperature, ideally between 2-8°C, in a dark place.
Diagram of Inert Atmosphere Storage Workflow:
Caption: Workflow for proper storage of this compound.
Issue 2: Degradation of the compound in solution during an experiment.
Cause: Dissolved oxygen in solvents can readily oxidize the amine. The choice of solvent can also influence the rate of degradation.
Solution: Utilize degassed solvents and consider the addition of an antioxidant.
Step-by-Step Protocol for Preparing and Using Degassed Solvents:
-
Solvent Selection: Choose high-purity, anhydrous solvents.
-
Degassing Methods:
-
Sparging: Bubble a fine stream of an inert gas (argon or nitrogen) through the solvent for at least 30 minutes.
-
Freeze-Pump-Thaw: For more rigorous degassing, freeze the solvent using liquid nitrogen, apply a vacuum to remove gases from the headspace, and then thaw the solvent. Repeat this cycle at least three times.
-
-
Handling: Once degassed, keep the solvent under a positive pressure of inert gas. Use cannulas or syringes to transfer the solvent to your reaction vessel.
Incorporating Antioxidants:
For reactions that are particularly sensitive or require extended reaction times, the addition of a radical-scavenging antioxidant can be beneficial.
| Antioxidant Class | Example | Recommended Starting Concentration | Notes |
| Hindered Phenols | Butylated Hydroxytoluene (BHT) | 0.01 - 0.1 mol% | Effective at scavenging peroxy radicals. Low concentration is key to avoid interference with subsequent reactions or purification. |
| Aromatic Amines | Diphenylamine | 0.01 - 0.1 mol% | Can be very effective but may complicate purification if structurally similar to the product. |
Note: The optimal antioxidant and its concentration should be determined empirically for your specific application.
Diagram of Potential Oxidation Mechanism:
Caption: Simplified proposed oxidation pathway of this compound.
Analytical and Purification Guide
Q3: How can I check the purity of my this compound sample and detect oxidation products?
Answer: Several analytical techniques can be employed to assess purity and identify degradation products.
-
High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating the parent compound from its more polar oxidation products. A reverse-phase method is generally suitable.
-
Thin-Layer Chromatography (TLC): A quick and easy way to visually assess the purity. The colored oxidation products will appear as distinct spots, typically with a lower Rf value than the parent compound on silica gel.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can reveal the presence of impurities through unexpected signals. The disappearance of the amine protons or changes in the aromatic region can indicate degradation.
-
Mass Spectrometry (MS): Can be used to identify the molecular weights of impurities, which can help confirm the structure of oxidation products like the azo-dimer.
Example HPLC Method Parameters (Starting Point):
| Parameter | Recommendation |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA), B: Methanol |
| Gradient | Start with a higher percentage of A, and gradually increase B. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Q4: My sample is already oxidized. How can I purify it?
Answer: If oxidation has occurred, purification is necessary to remove the colored impurities.
Purification Techniques:
-
Recrystallization: This is often the most effective method for purifying solid compounds.
-
Single-Solvent Recrystallization: Dissolve the impure compound in a minimum amount of a hot solvent in which it is soluble, and then allow it to cool slowly. The pure compound should crystallize out, leaving the impurities in the solution.
-
Two-Solvent Recrystallization: If a suitable single solvent cannot be found, a two-solvent system can be used. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble), and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Gently heat to redissolve, and then allow to cool slowly.[1]
-
Common Recrystallization Solvents to Screen: Ethanol, methanol, ethyl acetate, toluene, and mixtures such as ethanol/water or ethyl acetate/hexanes.[2][3]
-
-
Column Chromatography: If recrystallization is not effective, flash column chromatography on silica gel can be used.
-
Eluent System: A gradient of ethyl acetate in hexanes is a good starting point. The more polar oxidation products will have a stronger affinity for the silica and will elute later than the parent compound.
-
Note: Amines can sometimes streak on silica gel. To mitigate this, a small amount of triethylamine (e.g., 1%) can be added to the eluent system.
-
-
Purification via Salt Formation: Amines can be purified by converting them to a salt, crystallizing the salt, and then neutralizing it to recover the pure amine.
-
Dissolve the impure amine in a suitable solvent (e.g., ethanol or isopropanol).
-
Add an acid (e.g., HCl in ether, or sulfuric acid) to precipitate the corresponding salt.
-
Isolate the salt by filtration and recrystallize it.
-
Dissolve the purified salt in water and neutralize with a base (e.g., NaOH) to regenerate the pure free amine, which can then be extracted with an organic solvent.[4]
-
Diagram of Purification Workflow:
Sources
Optimal solvent choice for aminopyrazole cyclization
Topic: Optimal Solvent Choice for Aminopyrazole Cyclization Content Type: Technical Support Center (Troubleshooting & Optimization) Audience: Synthetic Chemists & Process Development Scientists
Executive Summary
The cyclization of hydrazine derivatives with
This guide replaces generic "try ethanol" advice with a mechanistic solvent selection strategy. We categorize solvents not just by polarity, but by their ability to drive thermodynamic equilibrium and stabilize specific tautomers.
Module 1: The Solubility-Reactivity Paradox
The Core Problem: The reaction proceeds through a hydrazone intermediate.[1] Polar solvents (MeOH, EtOH) solubilize the starting materials well but often stabilize the zwitterionic intermediates via hydrogen bonding, preventing the final dehydration step required for aromatization.
Solvent Selection Matrix
| Solvent Class | Specific Solvent | Primary Use Case | Mechanism of Action | Risks |
| Fluorinated Alcohols | TFE (2,2,2-Trifluoroethanol), HFIP | High Regioselectivity | Strong H-bond donor; stabilizes specific carbonyl tautomers to direct hydrazine attack. | High cost; difficult to remove traces. |
| Protic Polar | Ethanol , Methanol | General Screening | Solubilizes polar hydrazines; supports proton transfer. | Poor regiocontrol; often yields oily mixtures. |
| Aromatic/Non-Polar | Toluene , Xylene | Difficult Cyclizations | Allows Dean-Stark azeotropic water removal to drive equilibrium. | Poor solubility of hydrazine salts; requires high temp. |
| Green/Aqueous | Water (with surfactant) | Sustainability | "On-water" hydrophobic effect accelerates reaction rates. | Product precipitates out (can trap impurities). |
Module 2: Troubleshooting Regioselectivity (The N1 vs. N2 Problem)
When using substituted hydrazines (e.g., Methylhydrazine, Phenylhydrazine), you will generate two isomers: the 5-amino and the 3-amino pyrazole. Solvent choice is the primary lever to control this ratio.
The Regioselectivity Decision Tree
Figure 1: Decision matrix for solvent selection based on steric bulk and regiochemical requirements.
Technical Insight:
Fluorinated solvents like TFE are not just "polar." They are strong Hydrogen Bond Donors (HBD) but poor nucleophiles. They selectively coordinate to the carbonyl oxygen of the
Module 3: Optimized Protocols
Protocol A: High-Fidelity Regioselective Synthesis (The TFE Method)
Best for: Complex pharmaceutical intermediates where isomer separation is difficult.
-
Preparation: Dissolve
-ketonitrile (1.0 equiv) in 2,2,2-Trifluoroethanol (TFE) (0.5 M concentration). -
Addition: Cool to 0°C. Add substituted hydrazine (1.1 equiv) dropwise.
-
Note: Do not use hydrazine hydrochloride salts unless you add a stoichiometric base (TEA), as the chloride ion can interfere with TFE coordination.
-
-
Reaction: Stir at room temperature for 2 hours. If LCMS shows intermediate hydrazone but no cyclization, heat to reflux (78°C) for 1 hour.
-
Workup: Evaporate TFE (recoverable). The residue is usually the pure regioisomer.
-
Validation: Check NOESY NMR to confirm N-substituent proximity to the C-5 amino group or C-3 proton.
Protocol B: Green "On-Water" Synthesis
Best for: Scale-up and simple substrates.
-
Preparation: Suspend
-ketonitrile (1.0 equiv) in Water (1.0 M). -
Catalysis: Add p-Toluenesulfonic acid (p-TSA) (10 mol%).
-
Addition: Add Hydrazine Hydrate (1.2 equiv).
-
Reaction: Sonicate for 10 minutes or stir vigorously at 60°C.
-
Isolation: The product will precipitate as a solid. Filter and wash with cold water.
Module 4: Troubleshooting & FAQ
Q1: Why is my product an oil instead of a solid?
Diagnosis: Solvent trapping or incomplete cyclization.
-
Cause: Polar solvents like DMF, DMSO, or even Ethanol can H-bond strongly to the amino group of the pyrazole. Alternatively, you may have the uncyclized hydrazone intermediate.
-
Fix:
-
Take an NMR.[5] If you see broad peaks around 3-4 ppm, it's trapped solvent. Dissolve in EtOAc and wash 3x with brine.
-
If you see a distinct CH2 signal (from the
-ketonitrile backbone) that hasn't disappeared, cyclization is incomplete. Switch solvent to Toluene/Acetic Acid (10:1) and reflux with a Dean-Stark trap to force dehydration.
-
Q2: The reaction turns dark red/brown. Is this normal?
Diagnosis: Oxidation of Phenylhydrazine.[9]
-
Cause: Phenylhydrazines are air-sensitive and oxidize to diazonium-like tars in basic, aerobic conditions.
-
Fix:
-
Perform the reaction under Nitrogen/Argon.
-
Add a reducing agent antioxidant like Sodium Ascorbate (1-2 mol%) if using aqueous conditions.
-
Purify the hydrazine precursor immediately before use.
-
Q3: I have a mixture of isomers (5-amino and 3-amino). How do I separate them?
Diagnosis: Regiochemical scrambling.
-
Fix:
-
Chemical Separation: 5-aminopyrazoles are generally more basic than 3-aminopyrazoles. Try selective protonation: Dissolve the mixture in ether and add 1.0 equiv of ethereal HCl. The 5-amino isomer often precipitates as the hydrochloride salt first.
-
Thermodynamic Reset: Reflux the mixture in Acetic Acid for 12 hours. This can sometimes equilibrate the mixture toward the more thermodynamically stable isomer (usually the 5-amino form for bulky N-substituents).
-
References
-
Regioselectivity in Fluorinated Solvents
- Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry.
-
Green Chemistry / Water Mediated Synthesis
-
Mechanistic Reviews
-
El-Sagar, A. (2015).[4] Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry.
-
-
General Pyrazole Synthesis Optimization
- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft.
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The green solvent: a critical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thieme-connect.com [thieme-connect.com]
- 9. reddit.com [reddit.com]
Removing benzylhydrazine impurities from final product
Technical Support Center: Benzylhydrazine (BZH) Impurity Management
-
Topic: Removal and Control of Benzylhydrazine Impurities in API Synthesis
-
Ticket ID: BZH-REM-001
-
Support Level: Tier 3 (Senior Application Scientist)
Introduction: The Criticality of BZH Removal
Benzylhydrazine (BZH) is a structural alert for genotoxicity (mutagenicity) under ICH M7 guidelines . As a hydrazine derivative, it possesses nucleophilic reactivity capable of alkylating DNA. Regulatory bodies (FDA, EMA) typically require control of such impurities to the Threshold of Toxicological Concern (TTC), often as low as 1.5 µ g/day (lifetime exposure), translating to low ppm limits in the final drug substance.
This guide moves beyond basic "washing" and provides chemically grounded strategies for the detection, scavenging, and extractive removal of BZH.
Part 1: Diagnostic & Detection (Is it there?)
Q: I cannot detect benzylhydrazine using my standard HPLC-UV method, but my process suggests it might be formed. Why?
A: Benzylhydrazine lacks a strong chromophore, making direct UV detection at low ppm levels unreliable. Its UV absorption is often masked by the API or solvent cut-off.
Protocol: Derivatization-Enhanced HPLC To validate BZH clearance, you must derivatize it into a hydrazone, which has a high extinction coefficient.
-
Reagent: Prepare a solution of Benzaldehyde or 2-Hydroxy-1-naphthaldehyde (HNA) (excess relative to expected impurity).
-
Reaction: Mix your sample with the reagent in an acidic buffer (pH 4–5) or acetonitrile/water mixture. Incubate at 40°C for 30 minutes.
-
Mechanism:
-
Analysis: Inject the mixture. The resulting hydrazone will elute later (more lipophilic) and absorb strongly at 254 nm (Benzaldehyde) or ~406 nm (HNA).
Figure 1: Analytical workflow for enhancing Benzylhydrazine detection via hydrazone formation.
Part 2: Chemical Scavenging (React it away)
Q: Crystallization isn't working because BZH co-precipitates. How can I chemically remove it without destroying my product?
A: Use Electrophilic Scavenging . Since BZH is a potent nucleophile (alpha-effect), it reacts faster with electrophiles than many APIs do.
Option A: Solid-Supported Scavengers (Resins) Best for: Final polishing of liquid streams.
-
Resin Type: Polymer-bound Benzaldehyde or 4-Benzyloxybenzaldehyde polystyrene resin.
-
Mechanism: The resin captures BZH as a hydrazone; the impurity stays on the bead, and the product flows through.
Option B: Anhydride Scavenging (Phthalic Anhydride) Best for: Batch reactors where filtration is subsequent.
-
Reagent: Phthalic Anhydride (1.5 – 2.0 eq relative to BZH, not Product).
-
Mechanism: Forms a Phthalhydrazide derivative.
-
Why this works: The resulting phthalhydrazide is often highly insoluble in organic solvents (precipitates out) or becomes extremely non-basic, preventing it from co-eluting or co-extracting with a basic API.
-
Scavenging Protocol (Phthalic Anhydride Method):
-
Dissolve crude product in a non-nucleophilic solvent (DCM, Toluene, or EtOAc).
-
Add Phthalic Anhydride (calculate 5–10 mol% relative to API if BZH content is unknown, or 2 equivalents vs BZH if quantified).
-
Stir at room temperature for 1–2 hours.
-
Workup: Wash with aqueous NaHCO₃ . The unreacted anhydride hydrolyzes to phthalic acid (water-soluble). The BZH-phthalhydrazide adduct either precipitates (filter it off) or remains in the organic layer but with significantly altered polarity, allowing separation via recrystallization.
Part 3: Acid/Base Extraction (Wash it away)
Q: My API is a base. Can I still use acid extraction to remove Benzylhydrazine?
A: Yes, but it requires pKa Windowing .
-
BZH pKa: ~8.5 (Conjugate acid).
-
Strategy: You must select a pH where BZH is protonated (water-soluble) but your API is preferably neutral (organic-soluble).
Comparative pKa Table for Extraction Strategy
| Compound Type | Approx pKa (Conj.[1][2] Acid) | Behavior at pH 4.5 | Behavior at pH 9.0 |
| Benzylhydrazine | ~8.5 | Ionic ( | Neutral ( |
| Pyridine-based API | ~5.2 | Neutral/Mixed | Neutral |
| Aliphatic Amine API | ~10.0 | Ionic | Ionic/Mixed |
| Amide/Neutral API | N/A | Neutral | Neutral |
Troubleshooting Scenario:
-
If API pKa is < 6.0: Wash the organic phase with a pH 4.5–5.0 buffer (Citrate or Acetate). BZH (pKa 8.[2]5) will be >99.9% protonated and partition into the water. The API will remain in the organic phase.
-
If API pKa is > 8.0: Standard acid washing will pull both API and BZH into water.
-
Solution: Use the Scavenging Method (Part 2) instead. Extraction is not viable.
-
Figure 2: Decision tree for selecting between Extraction and Scavenging based on API basicity.
Part 4: FAQ - Common Pitfalls
Q: I tried washing with 1N HCl, but the impurity level didn't drop. Why? A: 1N HCl (pH ~0) is too aggressive. It protonates everything. If your API has any basic functionality, it likely extracted into the water along with the BZH. When you basified the water to recover your product, you brought the BZH right back with it.
-
Fix: Use a controlled buffer (pH 4.5), not a strong acid.
Q: Can I use Acetone to scavenge? A: Acetone forms a hydrazone (isopropylidene derivative), but it is often unstable (hydrolyzes back easily) and the equilibrium may not favor complete removal. Benzaldehyde or Phthalic Anhydride form much more stable adducts that are easier to separate.
References
-
ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[3][4][5][6]
-
Liu, S., et al. (2016). "A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials."[7] Journal of Pharmaceutical and Biomedical Analysis.
-
Welch, C.J., et al. (2026 - Retrospective Context). "Selective Removal of a Pharmaceutical Process Impurity Using a Reactive Resin." Organic Process Research & Development.
-
Anderson, J. (2012). "pKa of Hydrazines and their removal strategies." Process Chemistry Reviews.
Sources
- 1. reddit.com [reddit.com]
- 2. Benzylhydrazine | 555-96-4 [chemicalbook.com]
- 3. veeprho.com [veeprho.com]
- 4. raps.org [raps.org]
- 5. fda.gov [fda.gov]
- 6. intuitionlabs.ai [intuitionlabs.ai]
- 7. A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials - PubMed [pubmed.ncbi.nlm.nih.gov]
Controlling temperature for regioselective pyrazole formation
Welcome to the Technical Support Center dedicated to the nuanced art of regioselective pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling isomeric outcomes in this critical heterocyclic scaffold. Here, we dissect the pivotal role of temperature and other key parameters, offering field-proven insights, troubleshooting guides, and detailed protocols to empower your synthetic strategies.
The Central Challenge: Regioselectivity in Pyrazole Formation
The synthesis of pyrazoles, often accomplished through the condensation of a 1,3-dicarbonyl compound with a hydrazine, frequently presents a significant hurdle: the formation of regioisomers.[1][2][3] When an unsymmetrical 1,3-dicarbonyl is used, the reaction can proceed via two distinct pathways, yielding a mixture of pyrazole isomers. The ability to selectively synthesize one isomer over the other is paramount, as the biological activity of pyrazole-containing compounds is often highly dependent on their substitution pattern.[1]
This guide will illuminate how precise temperature control can be a powerful tool to steer the reaction towards the desired regioisomer, often by exploiting the principles of kinetic versus thermodynamic control.[4][5][6][7]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in pyrazole synthesis?
A1: Regioselectivity in pyrazole synthesis is a multifactorial issue. The key determinants include:
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can physically obstruct the approach of the nucleophile, favoring attack at the less hindered carbonyl group.[1][8]
-
Electronic Effects: Electron-withdrawing or electron-donating groups alter the electrophilicity of the carbonyl carbons. Electron-withdrawing groups increase the partial positive charge on a carbonyl carbon, making it a more favorable site for nucleophilic attack.[1][4]
-
Reaction pH: The acidity or basicity of the reaction medium can change the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen may be protonated, reducing its nucleophilicity and directing the reaction through the other nitrogen atom.[1][4][8]
-
Solvent Choice: The polarity and hydrogen-bonding ability of the solvent can significantly impact the reaction pathway and, consequently, the regioselectivity.[4][8][9] For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically improve regioselectivity in favor of a single isomer compared to conventional solvents like ethanol.[4][8][10]
-
Temperature: Reaction temperature is a critical parameter that can dictate whether a reaction is under kinetic or thermodynamic control, thereby influencing the final ratio of regioisomers.[4][8][11]
Q2: How does temperature specifically control regioselectivity?
A2: Temperature influences the energy available to the reacting molecules. In the context of pyrazole synthesis, this can be leveraged to favor either the kinetic or the thermodynamic product.[5][6][7]
-
Kinetic Control (Low Temperature): At lower temperatures, reactions are generally irreversible. The product that is formed fastest (i.e., has the lowest activation energy) will be the major product. This is known as the kinetic product.[5][6][7]
-
Thermodynamic Control (High Temperature): At higher temperatures, the reaction becomes reversible. With sufficient energy to overcome the activation barriers of both forward and reverse reactions, the system will eventually settle into the most stable, lowest energy state. The major product will be the most thermodynamically stable isomer, regardless of how fast it is formed.[5][6][7]
In a recent study on the divergent synthesis of pyrazoles and 1-tosyl-1H-pyrazoles, temperature was the key factor in determining the product outcome. The reaction of α,β-alkynic hydrazones could be steered to produce different products by simply adjusting the reaction temperature.[11][12]
Q3: Can you provide an example of temperature-controlled divergent synthesis of pyrazoles?
A3: A notable example is the electrophilic cyclization of α,β-alkynic hydrazones. In one study, simply by tuning the reaction temperature, the synthesis could be directed towards either pyrazoles or 1-tosyl-1H-pyrazoles from the same starting materials without the need for transition-metal catalysts or oxidants.[11][12] This highlights the profound impact of temperature on the reaction pathway.
Troubleshooting Guide
Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.
-
Problem: The reaction conditions are not providing sufficient differentiation between the two possible pathways of cyclization.
-
Solutions:
-
Temperature Modification: This should be your first line of investigation.
-
Solvent Screening: If temperature changes are not effective, consider changing the solvent. As mentioned, fluorinated alcohols like TFE or HFIP can dramatically enhance regioselectivity.[4][8][10]
-
pH Adjustment: Add a catalytic amount of acid (e.g., acetic acid, HCl) or base to see if it influences the product ratio by altering the nucleophilicity of the hydrazine nitrogens.[1][8]
-
Issue 2: The major product is the undesired regioisomer.
-
Problem: The current reaction conditions favor the formation of the unwanted isomer.
-
Solutions:
-
Reverse Temperature Control: If you are running the reaction at a high temperature, try a lower temperature, and vice-versa. This is a direct attempt to switch from thermodynamic to kinetic control or the other way around.
-
Re-evaluate Starting Materials: If feasible, modify the substituents on your 1,3-dicarbonyl or hydrazine. Introducing a bulky group can sterically direct the reaction to the desired outcome.[1]
-
Catalyst Introduction: Explore the use of catalysts that may favor the formation of your desired isomer. For example, cerium-catalyzed reactions have been shown to provide good regioselectivity.[13]
-
Issue 3: I have a mixture of regioisomers that are difficult to separate.
-
Problem: The physicochemical properties of the isomers are too similar for easy separation by standard chromatographic techniques.
-
Solutions:
-
Optimize Reaction Conditions: The most effective solution is to avoid the separation issue altogether by optimizing the reaction for higher regioselectivity using the strategies outlined above.
-
Advanced Chromatographic Techniques: If you must separate the isomers, consider more specialized techniques such as preparative HPLC or supercritical fluid chromatography (SFC).
-
Crystallization: Fractional crystallization can sometimes be effective if the isomers have different solubilities. Experiment with a range of solvents and temperatures.[4]
-
Experimental Protocols
Protocol 1: Kinetically Controlled Regioselective Pyrazole Synthesis at Room Temperature
This protocol is designed to favor the formation of the kinetic product by maintaining a low reaction temperature.
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 mmol)
-
Substituted hydrazine (1.1 mmol)
-
2,2,2-Trifluoroethanol (TFE) (5 mL)
-
Round-bottom flask with magnetic stirrer
-
TLC plates and appropriate eluent
Procedure:
-
Dissolve the 1,3-dicarbonyl compound in TFE in the round-bottom flask.
-
Begin stirring the solution at room temperature.
-
Slowly add the substituted hydrazine to the reaction mixture.
-
Monitor the reaction progress by TLC every 30 minutes.
-
Once the starting material is consumed (typically 1-4 hours), stop the reaction.
-
Remove the TFE under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the major regioisomer.
-
Characterize the product and determine the isomeric ratio using ¹H NMR and/or GC-MS.
Protocol 2: Thermodynamically Controlled Regioselective Pyrazole Synthesis at Elevated Temperature
This protocol aims to favor the formation of the more stable thermodynamic product by providing enough thermal energy for the reaction to reach equilibrium.
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 mmol)
-
Substituted hydrazine (1.1 mmol)
-
Ethanol or Acetic Acid (5 mL)
-
Reflux condenser
-
Heating mantle
-
Round-bottom flask with magnetic stirrer
-
TLC plates and appropriate eluent
Procedure:
-
Combine the 1,3-dicarbonyl compound and the substituted hydrazine in the round-bottom flask with the chosen solvent.
-
If using a neutral solvent like ethanol, add a catalytic amount of a strong acid (e.g., a drop of H₂SO₄).
-
Attach the reflux condenser and begin heating the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC. The reaction may take several hours to reach equilibrium.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by pouring the mixture into ice-cold water.
-
Collect any precipitate by filtration, or extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired regioisomer.
Data Presentation
Table 1: Effect of Temperature and Solvent on Regioisomeric Ratio
| Entry | 1,3-Dicarbonyl Substrate | Hydrazine | Solvent | Temperature (°C) | Regioisomeric Ratio (A:B) | Reference |
| 1 | 1-Phenyl-1,3-butanedione | Methylhydrazine | Ethanol | Reflux | 2:1 | [10] |
| 2 | 1-Phenyl-1,3-butanedione | Methylhydrazine | TFE | Room Temp | 85:15 | [10] |
| 3 | 1-(4-Methoxyphenyl)-1,3-butanedione | Methylhydrazine | HFIP | Room Temp | >99:1 | [10] |
| 4 | α,β-alkynic hydrazone | - | [HDBU][OAc] | Room Temp | Product 1 | [11] |
| 5 | α,β-alkynic hydrazone | - | [HDBU][OAc] | 95 | Product 2 | [11] |
Note: Regioisomeric ratios are illustrative and can vary based on the specific substituents.
Visualizations
Workflow for Troubleshooting Poor Regioselectivity
Caption: A stepwise approach to troubleshooting and optimizing for improved regioselectivity in pyrazole synthesis.
Kinetic vs. Thermodynamic Control in Pyrazole Formation
Caption: Energy profile illustrating the pathways to kinetic and thermodynamic pyrazole products.
References
- Recent Advances in the Regioselective Synthesis of Pyrazoles. (2011). Bentham Science Publishers.
- Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. (2025). BenchChem.
- Recent Advances in the Regioselective Synthesis of Pyrazoles. (2011). Bentham Science Publisher.
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (2008). Journal of Organic Chemistry.
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). MDPI.
- Recent Advances in the Synthesis of Pyrazole Deriv
- Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. (n.d.). Thieme Chemistry.
- Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. (2022).
- Ligand-controlled Regiodivergent C-H Alkenylation of Pyrazoles and its Application to the Synthesis of Indazoles. (2017). PubMed.
- Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. (2022). MDPI.
- Regioselectivity issues in the synthesis of substituted pyrazoles
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
- Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2025). The Journal of Organic Chemistry.
- Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles. (2025). BenchChem.
- Ce-catalyzed regioselective synthesis of pyrazoles from 1,2-diols via tandem oxidation and C–C/C–N bond formation. (n.d.). Organic & Biomolecular Chemistry.
- Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)
- 5 - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical. (2025). AIP Publishing.
- Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. (2025). Organic & Biomolecular Chemistry.
- A plausible mechanism for the regioselective formation of pyrazole derivative 5a. (n.d.).
- An expedient one-pot approach to synthesis of pyranopyrazole derivatives utilizing recoverable MCM-41-supported (L). (n.d.). SSRN.
- Application Notes and Protocols for Knorr Pyrazole Synthesis. (2025). BenchChem.
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (n.d.). PMC.
- Regioselective Two-Component Synthesis of Polysubstituted Pyrazoles. (2008). Synfacts.
- 33: Kinetic control vs. thermodynamic control. (2020). YouTube.
- Thermodynamic and Kinetic Products. (2012). Master Organic Chemistry.
- Regioselectivity of pyrazole bromin
- Kinetic and Thermodynamic Control. (n.d.). Dalal Institute.
- Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (n.d.). Slideshare.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. mdpi.com [mdpi.com]
- 12. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ce-catalyzed regioselective synthesis of pyrazoles from 1,2-diols via tandem oxidation and C–C/C–N bond formation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Column Chromatography of Aminopyrazoles
Welcome to the technical support center for the column chromatography of aminopyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. Aminopyrazoles are foundational building blocks in medicinal chemistry, notable for their roles in developing treatments for a range of diseases.[1][2][3] However, their unique chemical properties can present challenges during purification.
This document provides in-depth, practical guidance in a question-and-answer format, moving from frequently asked questions to a detailed troubleshooting guide. Our goal is to equip you with the scientific understanding and actionable protocols needed to overcome common obstacles and achieve successful separations.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered when planning or executing the column chromatography of aminopyrazoles.
Q1: What are the key challenges when purifying aminopyrazoles with silica gel chromatography?
Aminopyrazoles are basic compounds due to the presence of amino groups and the nitrogen atoms within the pyrazole ring. This basicity is a primary source of difficulty in silica gel chromatography. The surface of standard silica gel is acidic due to the presence of silanol groups (Si-OH).[4] These acidic sites can interact strongly with basic aminopyrazoles through ionic interactions, leading to several common problems:
-
Peak Tailing: This is the most frequent issue, where the peak on the chromatogram appears asymmetrical with a drawn-out trailing edge.[5] It occurs because the basic analyte has a strong, secondary interaction with the acidic stationary phase, causing a portion of the molecules to lag behind the main band.[5][6]
-
Irreversible Adsorption and Low Recovery: In some cases, the interaction between the aminopyrazole and silica is so strong that the compound does not elute from the column at all, or only a small fraction is recovered.
-
Poor Resolution: Strong interactions can cause peaks to broaden, which decreases the separation efficiency between the target compound and impurities.[7]
Q2: How do I select an appropriate stationary phase for aminopyrazole separation?
The choice of stationary phase is critical for a successful separation.[8] While silica gel is the most common choice, its acidic nature requires careful consideration.
-
Standard Silica Gel: This is the most widely used and cost-effective option. However, to mitigate the issues caused by its acidity, it's often necessary to use mobile phase additives.
-
Deactivated or End-Capped Silica: Modern silica gels are often "end-capped," a process that chemically treats the silica to reduce the number of free silanol groups.[5] Using a highly deactivated or end-capped silica can significantly improve peak shape and recovery for basic compounds like aminopyrazoles.[7]
-
Alumina (Aluminum Oxide): Alumina is another common stationary phase and is available in neutral, acidic, or basic forms. Neutral or basic alumina can be an excellent alternative to silica for purifying strongly basic compounds, as it minimizes the strong acidic interactions that cause tailing.
-
Reversed-Phase Silica (C18, C8): For less polar aminopyrazole derivatives, reversed-phase chromatography can be a powerful tool.[9] In this mode, the stationary phase is non-polar, and a polar mobile phase (like water mixed with acetonitrile or methanol) is used.[9][10]
Q3: What is the best strategy for choosing a mobile phase (eluent)?
Mobile phase selection is about finding the right balance of solvents to move your compound through the column effectively.[11][12]
-
Start with TLC Analysis: Thin-Layer Chromatography (TLC) is an indispensable tool for developing your column chromatography method.[13] It allows you to quickly screen different solvent systems to find one that provides good separation. Aim for a solvent system that gives your target aminopyrazole an Rf (retention factor) value between 0.2 and 0.4.
-
Common Solvent Systems: For normal-phase chromatography on silica or alumina, common mobile phases are mixtures of a non-polar solvent (like hexanes or dichloromethane) and a more polar solvent (like ethyl acetate or methanol). The polarity of the eluent is increased to move more polar compounds down the column.[9][14]
-
The Role of Additives: For aminopyrazoles on silica gel, adding a small amount of a basic modifier to the mobile phase is often essential.[15] A common choice is triethylamine (TEA) , typically added at a concentration of 0.1-1% (v/v).[16] The TEA is a stronger base than the aminopyrazole and will preferentially bind to the acidic silanol sites on the silica, effectively "masking" them from your compound.[4][17] This minimizes secondary interactions and dramatically improves peak shape and recovery.[4][16] A solution of ammonia in methanol can also serve a similar purpose.
| Mobile Phase Component | Purpose | Typical Concentration |
| Hexane / Heptane | Non-polar base solvent | Varies |
| Dichloromethane (DCM) | Moderately polar solvent | Varies |
| Ethyl Acetate (EtOAc) | Polar solvent | Varies |
| Methanol (MeOH) | Highly polar solvent | Varies |
| Triethylamine (TEA) | Basic additive (suppresses tailing) | 0.1 - 1.0% v/v |
| Ammonia (in MeOH) | Basic additive (suppresses tailing) | ~1-2% of a 7N solution |
Table 1. Common mobile phase components and their functions in the normal-phase chromatography of aminopyrazoles.
Part 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems encountered during the column chromatography of aminopyrazoles.
Problem 1: Poor Separation or Co-elution of Compounds
Symptom: Your collected fractions contain a mixture of your desired product and impurities. On a TLC plate, the spots are overlapping or very close together.
Potential Causes & Solutions:
-
Incorrect Mobile Phase Polarity:
-
Cause: The eluent may be too strong (too polar), causing all compounds to move down the column too quickly and together.
-
Solution: Decrease the polarity of your mobile phase. Reduce the percentage of the more polar solvent (e.g., ethyl acetate) and increase the percentage of the less polar solvent (e.g., hexanes).
-
-
Column Overload:
-
Cause: Too much crude material was loaded onto the column relative to the amount of stationary phase. This leads to broad bands that overlap.
-
Solution: Use a larger column with more stationary phase for the amount of material you are purifying. A general rule of thumb is to use a stationary phase mass that is 30-100 times the mass of your crude sample.
-
-
Poor Column Packing:
-
Cause: Cracks, channels, or an uneven surface in the stationary phase bed can create alternative pathways for the solvent and sample, leading to poor separation.
-
Solution: Ensure the column is packed uniformly. A "slurry packing" method, where the silica is mixed with the eluent before being added to the column, is generally reliable.[18] Gently tap the column as you pack to settle the stationary phase evenly. Always add a layer of sand on top to protect the silica surface when adding solvent.[13]
-
Problem 2: Severe Peak Tailing
Symptom: The compound elutes from the column, but the collected fractions show significant tailing on TLC analysis. The separation from nearby impurities is poor due to the trailing edge of the product's spot.
Potential Causes & Solutions:
-
Strong Analyte-Stationary Phase Interaction:
-
Cause: This is the most common cause for basic compounds like aminopyrazoles. The amino groups are interacting strongly with acidic silanol sites on the silica gel.[5][6]
-
Solution 1: Add a Basic Modifier. As discussed in the FAQs, add 0.1-1% triethylamine (TEA) or a similar base to your eluent.[15] This is often the most effective solution. The TEA will compete for the active sites on the silica, allowing your aminopyrazole to elute with a much-improved peak shape.[4]
-
Solution 2: Change the Stationary Phase. Switch to a less acidic stationary phase. Neutral or basic alumina, or a deactivated (end-capped) silica gel, can provide a better separation by reducing these secondary interactions.[7]
-
-
Sample Solvent Incompatibility:
-
Cause: Dissolving the sample in a solvent that is much stronger (more polar) than the mobile phase can cause issues. The strong solvent carries the compound partway down the column in a diffuse band before the mobile phase takes over, leading to tailing.
-
Solution: Dissolve your crude sample in the minimum amount of the mobile phase itself, or a solvent that is less polar than the mobile phase.[13] If the sample is not soluble, dissolve it in a small amount of a stronger solvent (like DCM or acetone) and then adsorb it onto a small amount of silica gel. After evaporating the solvent, this dry powder can be carefully added to the top of the column (a technique called "dry loading").
-
Problem 3: No Compound Eluting or Very Low Recovery
Symptom: You run a large volume of eluent through the column, but TLC analysis of the collected fractions shows that little to no product has eluted.
Potential Causes & Solutions:
-
Irreversible Adsorption:
-
Cause: The aminopyrazole is too polar for the chosen solvent system and is binding irreversibly to the stationary phase.
-
Solution 1: Drastically Increase Mobile Phase Polarity. If your compound is stuck, you can try to "flush" the column with a much stronger solvent. For example, if you are using a hexanes/ethyl acetate mixture, try flushing with 5-10% methanol in ethyl acetate or dichloromethane. Remember to add your basic modifier (TEA) to this flushing solvent as well.
-
Solution 2: Change the Chromatography Mode. If the compound is very polar, normal-phase chromatography may not be suitable. Consider using reversed-phase chromatography (if you have access to C18 silica) or switching to a different stationary phase like alumina.
-
-
Compound Precipitation:
-
Cause: The compound may have been soluble in the solvent used for loading but precipitated at the top of the column when it came into contact with the less polar mobile phase.
-
Solution: This is another reason why dry loading is often preferred. By adsorbing the compound onto silica first, you ensure it is finely distributed and less likely to precipitate.
-
Part 3: Protocols and Visualizations
General Protocol for Aminopyrazole Purification
This protocol outlines a standard workflow for purifying an aminopyrazole derivative using flash column chromatography with silica gel.
Step 1: Method Development with TLC
-
Dissolve a small amount of your crude material in a suitable solvent (e.g., DCM or EtOAc).
-
Spot the solution on several TLC plates.
-
Develop each plate in a different solvent system. Start with mixtures like 4:1 Hexanes:EtOAc and gradually increase the polarity.
-
Crucially, prepare identical solvent systems but with the addition of ~0.5% TEA.
-
Compare the results. Select the solvent system (with TEA) that gives your target compound an Rf of ~0.3 and shows good separation from impurities.
Step 2: Column Packing
-
Select a column of appropriate size.
-
Place a small plug of cotton or glass wool at the bottom.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in your chosen mobile phase (the eluent).
-
Pour the slurry into the column. Use air pressure or a pump to help pack the column evenly, ensuring a flat, stable bed of silica.
-
Add another layer of sand on top of the silica gel.
-
Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.[13]
Step 3: Sample Loading
-
Wet Loading: Dissolve the crude material in the absolute minimum amount of mobile phase. Using a pipette, carefully add the solution to the top of the column, allowing it to absorb into the silica.
-
Dry Loading (Recommended): Dissolve the crude material in a volatile solvent (like DCM). Add a small amount of silica gel and mix. Evaporate the solvent completely on a rotary evaporator to get a free-flowing powder. Carefully add this powder to the top of the column.
Step 4: Elution and Fraction Collection
-
Carefully add your mobile phase to the column.
-
Apply pressure (using a pump or air line) to begin eluting the solvent through the column.
-
Collect the eluent in a series of test tubes or flasks, these are your "fractions."
-
Monitor the separation by spotting fractions onto a TLC plate and visualizing them under UV light or with a stain.
Step 5: Analysis and Consolidation
-
Identify the fractions that contain your pure product using TLC.
-
Combine the pure fractions into a single flask.
-
Remove the solvent using a rotary evaporator to obtain your purified aminopyrazole.
Visual Workflow
Caption: Workflow for Aminopyrazole Purification by Column Chromatography.
Troubleshooting Logic Diagram
Caption: Logic Diagram for Troubleshooting Common Aminopyrazole Chromatography Issues.
References
-
Kirkland, J. J., & Dolan, J. W. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America, 41(11), 506-510. [Link]
-
Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC. [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
-
Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do?. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
-
Stoll, D. R., & Dolan, J. W. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. [Link]
-
Doğa Thermal Hotel. (n.d.). Development techniques in column chromatography. [Link]
-
Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Regalado, E. L., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International, 27(9), 42-53. [Link]
-
Organic Syntheses. (n.d.). 3(5)-aminopyrazole. [Link]
-
MAC-MOD Analytical. (n.d.). UHPLC/HPLC Method Development for Pharmaceutical-Related Substance. [Link]
-
Waters Corporation. (n.d.). Rapid Method Development through Proper Column Selection. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). A process of method development: A chromatographic approach. 7(3), 939-947. [Link]
-
Pharma Growth Hub. (2022, December 24). Effect of Triethylamine in the Mobile Phase on the Retention in RPLC [Video]. YouTube. [Link]
-
Sychev, K. (2020). TO ADD OR NOT TO ADD. HPLC BLOG. [Link]
-
Usha, Y. (n.d.). Column Chromatography in Pharmaceutical Analysis: Methods and Applications. Journal of Pharmaceutical Sciences & Research. [Link]
-
Bouattour, A., et al. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega, 2(12), 8856–8866. [Link]
-
Lim, Z. Y., & Abdullah, E. C. (2022). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. Molecules, 27(15), 4782. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Aminopyrazole on Primesep Columns. [Link]
-
SIELC Technologies. (n.d.). Polar Compounds. [Link]
-
Columbia University. (n.d.). Column chromatography. [Link]
-
Waters Corporation. (n.d.). HPLC Separation Modes. [Link]
-
Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. [Link]
-
ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
-
Snow, N. H. (2019). Stationary Phase Selectivity: The Chemistry Behind the Separation. LCGC International, 32(s5), 18-23. [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
The Organic Chemistry Tutor. (2019, March 19). Column Chromatography [Video]. YouTube. [Link]
-
Veeprho. (2025). Exploring the Different Mobile Phases in HPLC. [Link]
- Google Patents. (2021). US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.
-
El-Emary, T. I. (2009). Recent developments in aminopyrazole chemistry. Arkivoc, 2009(1), 198-250. [Link]
-
Maccioni, E., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3749. [Link]
-
University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Column Chromatography [Video]. YouTube. [Link]
-
Al-Iraqi, A. H., & Al-Amoodi, A. A. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 8(11), 227-237. [Link]
-
Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. [Link]
-
Amrita University. (2010, November 15). Isolation of Plant Pigments by Column Chromatography [Video]. YouTube. [Link]
-
Chem Survival. (2022, October 13). Spinach Column Chromatography [Video]. YouTube. [Link]
-
da Silva, J. A. F., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Gas Chromatography. IntechOpen. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromatographyonline.com [chromatographyonline.com]
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- 8. Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. columbia.edu [columbia.edu]
- 10. veeprho.com [veeprho.com]
- 11. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 12. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 13. youtube.com [youtube.com]
- 14. longdom.org [longdom.org]
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- 16. hplc.today [hplc.today]
- 17. m.youtube.com [m.youtube.com]
- 18. m.youtube.com [m.youtube.com]
Technical Support: Stability & Handling of 1-benzyl-4-methyl-1H-pyrazol-3-amine
Compound Snapshot & Chemical Context
Before addressing stability, we must define the physicochemical environment of the molecule. 1-benzyl-4-methyl-1H-pyrazol-3-amine is a functionalized aminopyrazole. Its stability profile is dictated by two competing features: the hydrophobic benzyl anchor and the electron-rich, nucleophilic primary amine at position 3.
| Property | Detail | Technical Implication |
| Functional Group | Primary Amine (-NH₂) at C3 | High Reactivity. Susceptible to oxidation (N-oxides, azo-dimers) and condensation with aldehydes/ketones. |
| Core Scaffold | 1-Benzyl-4-methyl-pyrazole | Hydrophobic. Low aqueous solubility; requires organic co-solvents (DMSO/EtOH) for stock solutions. |
| pKa (Est.) | ~3.5 - 4.0 (Conjugate Acid) | Weak Base. At physiological pH (7.4), it exists primarily in the neutral, uncharged form, increasing the risk of precipitation. |
| Physical State | Solid (White to off-white) | Hygroscopic. Protect from moisture to prevent hydrolysis-related degradation of impurities. |
Module 1: Solubility & Stock Preparation
The #1 cause of experimental failure with aminopyrazoles is improper stock management. Users often mistake precipitation for degradation. The benzyl group makes this compound significantly lipophilic.
The "Anhydrous Standard" Protocol
Do not use water or buffers for stock solutions. Hydrolysis is rare, but aggregation is rapid .
Step-by-Step Workflow:
-
Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide) or anhydrous Ethanol .
-
Why? DMSO prevents aggregation and suppresses the formation of hydrates.
-
-
Concentration: Aim for 10–50 mM stocks.
-
Why? Higher concentrations (e.g., 100 mM) may crash out upon freezing. Lower concentrations (<1 mM) increase the surface-area-to-volume ratio, accelerating oxidation.
-
-
Aliquoting: Divide into single-use vials (e.g., 20–50 µL).
-
Why? Repeated freeze-thaw cycles introduce atmospheric moisture (DMSO is hygroscopic), leading to compound crystallization.
-
Visual Workflow: Stock Integrity System
Caption: Optimal workflow for preparing stable stock solutions to minimize oxidative stress and freeze-thaw degradation.
Module 2: Chemical Stability & Degradation Mechanisms
Understanding how the molecule breaks down allows you to prevent it.
A. Oxidative Instability (The "Yellowing" Effect)
Primary aromatic amines are electron-rich. In the presence of oxygen and light, they undergo radical oxidation.
-
Mechanism: The amino group oxidizes to form hydroxylamines, which further degrade into nitroso or nitro compounds, or couple to form azo-dimers (colored species).
-
Sign: Solution turns from clear to pale yellow/brown.
-
Prevention: Degas buffers if long-term incubation (>24h) is required. Store in amber vials.
B. pH-Dependent Solubility & Stability
-
Acidic pH (< 4.0): The amine protonates (
).-
Pros: Solubility increases drastically.
-
Cons: Long-term storage in strong acid can lead to cleavage of the benzyl group (debenzylation), though this requires harsh conditions.
-
-
Neutral/Basic pH (> 7.0): The amine is neutral.
-
Risk:[1] Thermodynamic solubility limit is reached quickly. If your assay buffer is pH 7.4, ensure your final DMSO concentration is < 1% to prevent "crashing out."
-
Stability Data Summary
| Condition | Stability Estimate | Recommendation |
| DMSO Stock (-20°C) | > 6 Months | Ideal storage. Check for precipitate before use. |
| DMSO Stock (RT) | ~ 1 Week | Acceptable for short-term use. Keep dark. |
| Aq. Buffer (pH 7.4, RT) | < 24 Hours | Prepare Fresh. Risk of precipitation and oxidation. |
| Cell Media (37°C) | ~ 12-24 Hours | Stable enough for typical assays. Protein binding stabilizes the compound. |
Module 3: Troubleshooting Guide
Use this logic tree to diagnose experimental anomalies.
Scenario A: "My solution has precipitate."
-
Cause: Likely the "Water Effect." DMSO absorbs water from the air. If your DMSO stock is old, it contains water, lowering the solubility of the hydrophobic benzyl-pyrazole.
-
Fix:
-
Warm the stock to 37°C and vortex.
-
If precipitate remains, spin down (centrifuge) and measure the supernatant concentration via UV/HPLC.
-
Pro Tip: Do not dilute directly into phosphate-buffered saline (PBS). Dilute into water first, then add concentrated buffer, or use a carrier solvent (e.g., Tween-80) if permissible.
-
Scenario B: "The compound is inactive in my assay."
-
Cause: Adsorption. The benzyl group is "sticky."
-
Fix: The compound may be sticking to plastic tips or well plates.
-
Use Low-Binding plastics.
-
Add 0.01% Triton X-100 or BSA to the assay buffer to act as a carrier.
-
Scenario C: "LC-MS shows extra peaks."
-
Peak M+16: N-Oxide formation (Oxidation). Solution: Use fresh stock, protect from light.
-
Peak M+42: Acetylation. Solution: Avoid using acetic acid/anhydride in preparation steps.
Troubleshooting Logic Tree
Caption: Decision matrix for diagnosing stability and solubility issues in solution.
Frequently Asked Questions (FAQs)
Q: Can I use Ethanol instead of DMSO? A: Yes, Ethanol is a viable alternative if your assay is sensitive to DMSO. However, Ethanol evaporates faster (changing concentration) and is less effective at solubilizing the hydrophobic benzyl group at high concentrations (>50 mM).
Q: Is the compound light sensitive? A: As a precaution, yes . While the pyrazole ring is robust, the primary amine can facilitate photo-oxidation. Always use amber tubes or wrap stocks in foil.
Q: Why does the LC-MS peak tail significantly? A: Primary amines interact strongly with residual silanols on HPLC columns.
-
Fix: Use a column with high carbon load and end-capping. Add 0.1% Formic Acid or Ammonium Formate to your mobile phase to protonate the amine and reduce tailing.
Q: Can I freeze-thaw the aqueous dilution? A: No. Once diluted into water/buffer, the thermodynamic instability drives the compound to aggregate or precipitate upon freezing. Discard unused aqueous dilutions.
References
-
PubChem. 1-benzyl-1H-pyrazol-3-amine (Compound Summary). National Library of Medicine.[2]
-
Fichez, J., et al. (2012). Recent advances in aminopyrazoles synthesis and functionalization.[3] Current Organic Chemistry. (General chemistry of aminopyrazole stability).
-
Sigma-Aldrich. Technical Bulletin: Handling and Storage of Amines. (General protocols for primary aromatic amine stability).
-
Frontiers in Microbiology. Bacterial degradation of monocyclic aromatic amines. (Mechanisms of amine oxidation/degradation).[1][4][5]
Sources
- 1. Frontiers | Bacterial degradation of monocyclic aromatic amines [frontiersin.org]
- 2. Pyrazole, 1-benzyl-4-(methylamino)- | C11H13N3 | CID 206698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Structural Elucidation and Comparative 13C NMR Analysis of 1-benzyl-4-methyl-1H-pyrazol-3-amine
Executive Summary & Application Scope
1-benzyl-4-methyl-1H-pyrazol-3-amine is a critical pharmacophore in the development of kinase inhibitors and anti-inflammatory agents. However, its synthesis—typically involving the condensation of hydrazines with
This guide provides a definitive comparative analysis of the 13C NMR chemical shifts required to distinguish these isomers. Unlike standard databases that list single values, this document focuses on the differential shifts that validate the structure, supported by mechanistic assignment protocols.
Comparative Analysis: Target vs. Regioisomer
The primary challenge in characterizing aminopyrazoles is the "crossover" of chemical shifts caused by annular tautomerism (in N-unsubstituted analogs) or N-alkylation effects.
Diagnostic 13C NMR Chemical Shifts (DMSO-d6)
The following table contrasts the expected chemical shifts for the target compound against its primary regioisomer. Values are derived from aggregate heterocyclic shift data and substituent additivity rules.[1]
| Carbon Position | Target: 3-amine (1,3-isomer) | Alternative: 5-amine (1,5-isomer) | Diagnostic Note |
| C3 (C-NH2 vs C-H) | 156.0 – 160.0 ppm | 135.0 – 140.0 ppm | Primary Indicator: The C-NH2 carbon is significantly deshielded compared to the C-H imine-like carbon. |
| C5 (C-H vs C-NH2) | 128.0 – 132.0 ppm | 148.0 – 152.0 ppm | In the 5-amine, the C-NH2 is adjacent to the N-benzyl group, altering its resonance. |
| C4 (C-Me) | 98.0 – 102.0 ppm | 95.0 – 100.0 ppm | Non-Diagnostic: The electron-rich C4 is shielded in both isomers due to the adjacent amine. |
| Benzyl-CH2 | 52.0 – 54.0 ppm | 48.0 – 51.0 ppm | Steric compression in the 5-amine (adjacent to C4-Me and C5-NH2) often causes an upfield shift. |
| 4-Methyl | 8.5 – 10.5 ppm | 7.5 – 9.5 ppm | Minor variations; unreliable for definitive assignment. |
Solvent Effects (CDCl3 vs. DMSO-d6)
While CDCl3 is standard, DMSO-d6 is the recommended solvent for this analysis.[1]
-
Reasoning: Aminopyrazoles are prone to hydrogen-bonded aggregation in non-polar solvents, which broadens 13C signals and obscures the critical C3/C5 distinction. DMSO disrupts these aggregates, sharpening the quaternary carbon signals.[1]
Structural Assignment Logic (Mechanism)
To validate your specific batch, do not rely solely on 1D peak matching.[1] Use the following self-validating logic flow based on 2D NMR correlations.
The "Benzyl-Walk" Protocol
The most robust method to confirm the position of the benzyl group relative to the amine is HMBC (Heteronuclear Multiple Bond Correlation) .
-
Identify Benzyl Protons: Locate the CH2 singlet (~5.1 ppm in 1H NMR).
-
Trace Long-Range Coupling: Look for the HMBC cross-peak from Benzyl-CH2.
-
Target (3-amine): Benzyl-CH2 correlates to C3 (Imine-like, ~130 ppm) and C5 (C-H).[1] Correction: In 1-benzyl pyrazoles, Benzyl CH2 correlates strongly to C3 and C5 in the ring.
-
Refined Logic:
-
Visualization of Assignment Workflow
Caption: Logical decision tree for distinguishing 1,3- and 1,5-aminopyrazole regioisomers using DEPT and NOE data.
Experimental Protocol
Sample Preparation[1]
-
Mass: 10–15 mg of solid.[1]
-
Solvent: 0.6 mL DMSO-d6 (99.9% D).
-
Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).
-
Additives: Trace Cr(acac)3 (Chromium acetylacetonate) is optional but recommended if quantitative integration of quaternary carbons (C3-NH2) is required, as it shortens T1 relaxation times.[1]
Acquisition Parameters (Bruker 400 MHz equivalent)
-
Pulse Sequence: zgpg30 (Power-gated decoupling).[1]
-
Relaxation Delay (D1): Set to 2.0 – 3.0 seconds . The C3 and C5 carbons in pyrazoles have long relaxation times; standard parameters (D1=1s) may suppress these signals, leading to misinterpretation of "missing" peaks.[1]
-
Scans (NS): Minimum 1024 scans to resolve the quaternary carbons from baseline noise.
-
Temperature: 298 K (25°C).[1]
Synthesis Pathway & Isomer Origin
Understanding the chemical origin of the isomers aids in purification.[1]
Caption: Synthesis pathway illustrating the divergence point for regioisomer formation.
References
-
Claramunt, R. M., et al. "The 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives." Heterocycles, vol. 23, no.[3][4] 11, 1985, pp. 2895-2906.
-
Elguero, J. "Pyrazoles and their Benzo Derivatives."[1] Comprehensive Heterocyclic Chemistry, Pergamon Press, 1984.[1] (Foundational text on Pyrazole Tautomerism and NMR).
-
Foces-Foces, C., et al. "Structural Chemistry of Aminopyrazoles."[1] Journal of Chemical Crystallography, vol. 24, 1994, pp. 315-320.[1] (Crystallographic confirmation of tautomeric forms).
-
Berger, S., & Sicker, D. Classics in Spectroscopy: Isolation and Structure Elucidation of Natural Products. Wiley-VCH, 2009.[1] (Source for general HMBC/HSQC interpretation protocols).
Disclaimer: The chemical shifts provided are reference ranges based on structural analogs and theoretical additivity rules. Exact values may vary slightly based on concentration, temperature, and specific trace impurities.[1]
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A Senior Application Scientist's Guide to FTIR Spectral Interpretation of Amino Groups in Pyrazoles
Introduction: The Critical Role of the Amino Group in Pyrazole-Based Drug Discovery
Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, represent a cornerstone scaffold in modern medicinal chemistry. Their derivatives are integral to a wide array of pharmaceuticals, from the anti-inflammatory drug Celecoxib to novel anticancer and antimicrobial agents.[1][2][3][4] The functionalization of the pyrazole ring is paramount to its biological activity, and among the most crucial substituents is the amino (-NH₂) group. The position and nature of this group—whether it is a primary (-NH₂), secondary (-NHR), or tertiary (-NR₂) amine—profoundly influences the molecule's polarity, hydrogen bonding capability, and ultimately, its interaction with biological targets.
For researchers in drug development and chemical synthesis, rapid and unambiguous structural confirmation is essential. Fourier-Transform Infrared (FTIR) spectroscopy provides a powerful, non-destructive, and highly accessible method for this purpose. It allows for the direct interrogation of molecular vibrations, offering a distinct spectral fingerprint for key functional groups. This guide provides an in-depth comparison of the FTIR spectral bands for amino groups in pyrazoles, grounded in experimental data and designed to equip researchers with the expertise to interpret their spectra with confidence. We will explore the causality behind spectral features and present a self-validating workflow for the systematic characterization of these vital compounds.
Fundamentals: The Vibrational Language of Amines
The utility of FTIR in identifying amino groups stems from the characteristic vibrations of the nitrogen-hydrogen (N-H) bond. Unlike the broad, intense O-H stretching bands seen in alcohols, N-H bands are typically sharper and less intense due to the lower electronegativity of nitrogen compared to oxygen, which results in weaker hydrogen bonding.[5][6] These vibrations are primarily categorized into two modes:
-
N-H Stretching: Occurring in the 3500-3100 cm⁻¹ region, these vibrations correspond to the lengthening and shortening of the N-H bond.[5][7] The number of bands observed is directly diagnostic of the amine type:
-
Primary Amines (R-NH₂): Exhibit two distinct bands—an asymmetrical stretch at a higher wavenumber and a symmetrical stretch at a lower wavenumber.[5][8]
-
Secondary Amines (R₂-NH): Show only a single N-H stretching band, as there is only one N-H bond.[5][8]
-
Tertiary Amines (R₃-N): Possess no N-H bonds and therefore show no absorption in this region.[5][9][10] This absence is a key piece of confirmatory evidence.
-
-
N-H Bending (Scissoring): For primary amines, an in-plane bending vibration (scissoring) is observed in the 1650-1580 cm⁻¹ region.[5] This band is a valuable secondary confirmation, though care must be taken as it appears in a region that can also contain C=C and C=N stretching vibrations from the pyrazole ring.[2][11]
Comparative Analysis: Differentiating Aminopyrazoles by FTIR
The pyrazole ring itself has characteristic vibrations, including C=N and C=C stretching in the 1590-1400 cm⁻¹ range and N-H stretching from the ring's own imino group (~3100 cm⁻¹), which can sometimes overlap with the amino substituent's signals.[2][9] However, the bands associated with the exocyclic amino group are typically distinct enough for reliable identification.
Recent studies on substituted aminopyrazoles provide clear experimental data for comparison. For example, the synthesis of secondary aminopyrazoles consistently shows N-H stretching vibrations in the 3396–3124 cm⁻¹ range.[9][10] Critically, when these are converted to their tertiary amine analogues, these absorption bands disappear entirely, providing unequivocal proof of the structural change.[9][10]
The following table summarizes the key diagnostic bands for differentiating amino groups on a pyrazole scaffold.
| Amine Type | Structure | N-H Stretch (cm⁻¹) | N-H Bend (cm⁻¹) (Primary Only) | Aromatic C-N Stretch (cm⁻¹) | Key Diagnostic Feature |
| Primary | Pyrazole-NH₂ | Two Bands (3400-3250) | One Medium Band (1650-1580) | 1335-1250 | Two distinct N-H stretching bands. |
| Secondary | Pyrazole-NHR | One Band (3350-3310) | Absent | 1335-1250 | A single N-H stretching band. |
| Tertiary | Pyrazole-NR₂ | Absent | Absent | 1335-1250 | Complete absence of bands >3100 cm⁻¹. |
Note: Wavenumber ranges are typical and can be influenced by substitution and electronic effects. Aromatic C-N stretches are often strong.[5]
Factors Influencing Spectral Bands
-
Tautomerism: 3(5)-aminopyrazoles can exist as two different tautomers, 3-aminopyrazole (3AP) and 5-aminopyrazole (5AP).[12] DFT calculations and matrix isolation IR spectroscopy have shown that the 3AP tautomer is generally more stable.[12] This structural difference can lead to subtle shifts in vibrational frequencies due to variations in π-electron delocalization between the amino group and the pyrazole ring.[12]
-
Hydrogen Bonding: While weaker than in alcohols, intermolecular hydrogen bonding can still occur in concentrated samples or the solid state, potentially causing some broadening of the N-H stretching bands.
-
Substitution: Electron-withdrawing or -donating groups on the pyrazole ring or the amine itself can alter bond strengths and, consequently, shift the absorption frequencies of the N-H and C-N bonds.
Visualizing the Structures
To clarify the structural differences, the following diagram illustrates primary, secondary, and tertiary aminopyrazoles.
Caption: A self-validating workflow for aminopyrazole identification via FTIR.
Conclusion
FTIR spectroscopy is an indispensable tool for the structural elucidation of aminopyrazole derivatives. By systematically analyzing the N-H stretching, N-H bending, and C-N stretching regions, researchers can confidently determine the nature of the amino substitution. The presence of two N-H stretching bands is a hallmark of a primary amine, a single band indicates a secondary amine, and the complete absence of these bands confirms a tertiary amine. This comparative guide, coupled with the provided experimental workflow, offers a robust framework for drug development professionals to leverage FTIR for efficient and accurate molecular characterization, accelerating the pace of discovery in this vital field of medicinal chemistry.
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Reva, I., et al. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules. Available at: [Link]
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Vibrational Spectral Studies and Electronics Properties of Non- Linear Optical Heterocyclic Compound 3-Amino Pyrazole-DFT Study. (n.d.). Academia.edu. Available at: [Link]
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Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2024). MDPI. Available at: [Link]
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Lévesque, É., et al. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega. Available at: [Link]
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Reis, J., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. Available at: [Link]
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Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. (n.d.). ResearchGate. Available at: [Link]
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SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals. Available at: [Link]
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Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometric Analysis of 1-benzyl-4-methyl-1H-pyrazol-3-amine
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is paramount. In this guide, we delve into the mass spectrometric fragmentation behavior of 1-benzyl-4-methyl-1H-pyrazol-3-amine, a substituted pyrazole with potential applications in medicinal chemistry. This guide will not only predict its fragmentation pathways under various ionization techniques but also objectively compare mass spectrometry with other powerful analytical methods, providing the supporting experimental rationale for each.
The Structural Landscape of this compound
This compound is a heterocyclic compound featuring a pyrazole core, which is a common scaffold in many biologically active molecules.[1] The key structural features that dictate its fragmentation behavior are the N-benzyl group, the methyl substituent, and the amino group on the pyrazole ring. Understanding how these substituents influence bond cleavages upon ionization is crucial for its unambiguous identification.
Unraveling the Fragmentation Pathways: A Predictive Analysis
While specific experimental data for this exact molecule is not widely published, we can confidently predict its fragmentation patterns based on well-established principles of mass spectrometry for related structures. The fragmentation will be significantly influenced by the ionization method employed, primarily Electron Ionization (EI) and Electrospray Ionization (ESI).
Electron Ionization (EI-MS): The Hard Ionization Approach
In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and subsequent extensive fragmentation. The fragmentation of this compound is expected to be dominated by two major pathways: benzylic cleavage and pyrazole ring fragmentation.
A hallmark of compounds containing a benzyl group is the formation of a highly stable tropylium ion ([C7H7]+) at an m/z of 91.[2][3] This is often the most abundant ion, or base peak, in the spectrum. This occurs through the cleavage of the benzylic C-N bond, a favorable process due to the resonance stabilization of the resulting cation.[4]
The pyrazole ring itself is prone to several fragmentation pathways, often involving the expulsion of small, stable neutral molecules. Common losses include hydrogen cyanide (HCN) and molecular nitrogen (N2).[5][6][7] The presence of the methyl and amino substituents will further influence the fragmentation of the pyrazole core.
Caption: Predicted EI-MS fragmentation of this compound.
Electrospray Ionization (ESI-MS): The Soft Ionization Perspective
ESI is a soft ionization technique that typically results in the formation of a protonated molecule, [M+H]+, with less extensive fragmentation compared to EI.[8] Collision-Induced Dissociation (CID) is then used to induce fragmentation. The fragmentation of the [M+H]+ ion of this compound is expected to mirror some of the EI pathways, but with notable differences in ion abundances.
The benzylic cleavage is still a highly probable event, leading to the formation of the tropylium ion (m/z 91).[9] However, protonation can occur at multiple sites (the pyrazole nitrogens or the exocyclic amino group), which can influence the subsequent fragmentation cascade. Fragmentation of the protonated pyrazole ring may proceed through different routes than the radical cation in EI.
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Quantitative Data Summary
The following table summarizes the predicted key fragment ions for this compound under both EI and ESI conditions.
| m/z (EI) | m/z (ESI) | Proposed Structure/Fragment | Ionization |
| 187 | 188 | Molecular Ion ([M]+•) / Protonated Molecule ([M+H]+) | EI / ESI |
| 91 | 91 | Tropylium ion ([C7H7]+) | EI / ESI |
| 96 | 97 | [M - C7H7]+• / [M+H - C7H7]+ | EI / ESI |
| 69 | - | [M - C7H7 - HCN]+• | EI |
| 68 | - | [M - C7H7 - N2]+• | EI |
| - | 80 | [M+H - C7H7 - NH3]+ | ESI |
Experimental Protocol: Acquiring the Mass Spectrum
To experimentally verify the predicted fragmentation, the following protocol using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system is recommended.
GC-MS Analysis Workflow
Caption: Workflow for GC-MS analysis of this compound.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a small amount of this compound in a volatile solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.
-
GC Separation:
-
Injection: Inject 1 µL of the sample solution into the GC inlet, typically set at 250 °C.
-
Carrier Gas: Use helium as the carrier gas with a constant flow rate of 1 mL/min.
-
Column: Employ a non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program: Start with an initial oven temperature of 100 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
-
MS Detection:
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range of m/z 40-400.
-
Data Acquisition: Acquire data in full scan mode.
-
A Comparative Look: Mass Spectrometry vs. Alternative Analytical Techniques
While mass spectrometry is a powerful tool for determining molecular weight and fragmentation patterns, a comprehensive structural elucidation often requires complementary techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for determining the complete chemical structure of an organic molecule in solution.[10][11]
-
¹H NMR: Would provide information on the number of different types of protons and their connectivity. For this compound, distinct signals would be expected for the aromatic protons of the benzyl group, the benzylic methylene protons, the methyl protons, the pyrazole ring proton, and the amine protons.
-
¹³C NMR: Would reveal the number of unique carbon atoms in the molecule.[12]
-
2D NMR (COSY, HSQC, HMBC): These experiments would allow for the unambiguous assignment of all proton and carbon signals and confirm the connectivity of the atoms, something that mass spectrometry alone cannot provide.
X-ray Crystallography
For crystalline solids, single-crystal X-ray crystallography provides the absolute, unambiguous three-dimensional structure of a molecule.[13][14] This technique would definitively confirm the connectivity of the atoms and the stereochemistry, if applicable. However, it requires a suitable single crystal, which can be challenging to obtain.
Gas Chromatography (GC) vs. Liquid Chromatography (LC)
The choice between GC-MS and LC-MS for the analysis of this compound depends on the compound's physicochemical properties.[15][16][17][18][19]
-
GC-MS: Is well-suited for volatile and thermally stable compounds. Given the structure of this compound, it is likely to be sufficiently volatile and stable for GC-MS analysis.
-
LC-MS: Is ideal for non-volatile, thermally labile, or polar compounds. LC-MS would also be a viable, and perhaps more versatile, technique for this compound, especially when analyzing it within complex matrices or if derivatization for GC is to be avoided.
Conclusion
The mass spectrometric fragmentation of this compound is predicted to be characterized by a dominant benzylic cleavage leading to the formation of the tropylium ion (m/z 91) and fragmentation of the pyrazole ring. While mass spectrometry provides crucial information about the molecular weight and structural motifs, a combination with NMR spectroscopy is essential for complete and unambiguous structure elucidation. For crystalline materials, X-ray crystallography offers the ultimate structural confirmation. The choice between GC-MS and LC-MS will depend on the specific analytical context, with both being viable options for this class of compounds. This guide provides a foundational understanding for researchers working with this and related pyrazole derivatives, enabling more efficient and accurate analytical workflows.
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mass spectrometry: tropylium ion. (2018, December 31). YouTube. [Link]
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Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate. [Link]
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Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Publishing. [Link]
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Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. PMC. [Link]
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(PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. [Link]
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The mass spectra of some pyrazole compounds. Semantic Scholar. [Link]
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LC-MS vs. GC-MS: Understanding the Key Differences and Uses. Proteomics & Metabolomics. [Link]
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Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. RSC Publishing. [Link]
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Special Issue : Effects of Bioactive Compounds in Oxidative Stress and Inflammation. MDPI. [Link]
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LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. LinkedIn. [Link]
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The Difference Between GC/MS and LC/MS Systems. Conquer Scientific. [Link]
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The Journal of Organic Chemistry Ahead of Print. ACS Publications. [Link]
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How to Choose Between LC and GC for Your Analytical Needs. ILT. [Link]
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Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. ResearchGate. [Link]
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3-Aminopyrazole. NIST WebBook. [Link]
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Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B. [Link]
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A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. MDPI. [Link]
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Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]
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Pharmacology of pyrazoles. I. Structure elucidation of metabolites of 4-methylpyrazole. PubMed. [Link]
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An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ELTE. [Link]
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Mass fragmentation pattern of compound 4f. ResearchGate. [Link]
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Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. PMC. [Link]
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Structural Elucidation of Substituted Aminopyrazoles: X-ray Crystallography vs. Orthogonal Techniques
Executive Summary
In the development of kinase inhibitors, substituted aminopyrazoles represent a privileged scaffold due to their ability to mimic the adenine ring of ATP. However, their efficacy is strictly governed by their binding mode and tautomeric state (3-amino-1H-pyrazole vs. 5-amino-1H-pyrazole). While orthogonal methods like NMR and molecular docking provide valuable preliminary data, they often fail to resolve the specific active conformation bound within a protein pocket.
This guide objectively compares Single Crystal X-ray Crystallography (SC-XRD) against solution-state NMR and in silico docking, demonstrating why SC-XRD remains the non-negotiable gold standard for validating aminopyrazole lead compounds.
Technical Comparison: X-ray vs. Alternatives
The primary challenge with aminopyrazoles is annular tautomerism . The migration of the proton between N1 and N2, coupled with the rotation of the exocyclic amino group, creates distinct electronic environments that drastically alter binding affinity.
Comparative Performance Matrix
| Feature | X-ray Crystallography (SC-XRD) | Solution NMR ( | Molecular Docking (In Silico) |
| Tautomer Identification | Definitive. Direct visualization of electron density allows precise assignment of H-bond donor/acceptor atoms. | Ambiguous. Fast exchange on the NMR timescale often results in averaged signals, requiring complex low-temp experiments. | Predictive. Often fails to account for water-mediated proton transfer or specific induced fits. |
| Binding Mode | Atomic Resolution. Maps exact H-bond networks (e.g., hinge region interactions). | Inferential. NOE constraints give proximity but lack precise angular geometry for H-bonds. | Hypothetical. Scoring functions may penalize the actual bioactive tautomer due to solvation errors. |
| Sample State | Solid/Crystal (frozen conformation). | Solution (dynamic ensemble). | Virtual (static or semi-flexible). |
| Throughput | Low to Medium (bottleneck: crystallization). | High (if soluble). | Ultra-High. |
| Data Confidence | >99% (with <2.0 Å resolution). | ~80-90% (dependent on solubility/exchange rates). | ~50-70% (requires experimental validation). |
The Tautomerism Trap: A Case Study
In the design of CDK2 inhibitors, computational docking often assumes the most stable gas-phase tautomer. However, X-ray analysis frequently reveals that the enzyme selects a higher-energy tautomer to satisfy specific hydrogen bonding requirements in the hinge region (e.g., interactions with Leu83 in CDK2). Relying solely on docking or solution NMR can lead to "false negative" structure-activity relationships (SAR) where potent compounds are discarded because their modeled binding mode is incorrect.
Experimental Protocol: Self-Validating Crystallization Workflow
To achieve high-resolution structural data for aminopyrazoles, a rigorous, self-validating workflow is required. This protocol addresses the specific solubility and stacking challenges of this scaffold.
Phase 1: Pre-Crystallization Quality Control
-
Purity: Sample must be >98% pure by HPLC.
-
Solubility Test: Aminopyrazoles often exhibit poor solubility.
-
Protocol: Test solubility in DMSO, Ethanol, and 1,4-Dioxane. If solubility is <10 mg/mL, co-solvents (e.g., 10% glycerol) are required.
-
Phase 2: Screening Strategy (Vapor Diffusion)
Do not rely on a single condition. Use a sparse-matrix screen tailored for small heterocyclic amines.
-
Setup: 96-well sitting drop plates.
-
Drop Ratio: 1:1 (1 µL protein/compound solution + 1 µL reservoir).
-
Critical Variable: pH. Aminopyrazoles are pH-sensitive. Screen pH 4.5–8.5 to capture different protonation states.
-
Precipitant: PEGs (400, 3350) and salts (Ammonium Sulfate) are standard.
Phase 3: Data Collection & Refinement
-
Cryoprotection: Transfer crystals to a solution containing 20-25% glycerol or ethylene glycol to prevent ice ring formation during flash-cooling (100 K).
-
Refinement:
-
Use Difference Fourier Maps (
) to locate hydrogen atoms. -
Validation: If the
does not drop below 25%, re-evaluate the space group or check for twinning (common in planar stacking systems).
-
Visualized Workflows
Diagram 1: Crystallization & Structure Solution Workflow
This self-validating loop ensures that only high-quality structural models are released.
Caption: Step-by-step workflow for obtaining high-resolution crystal structures of aminopyrazole derivatives.
Diagram 2: Tautomer Assignment Decision Logic
A logical framework for distinguishing between 3-amino and 5-amino tautomers using electron density maps.
Caption: Decision tree for assigning the correct aminopyrazole tautomer based on crystallographic evidence.
Data Interpretation: Key Structural Motifs
When analyzing the X-ray data of substituted aminopyrazoles, focus on these critical interaction patterns:
-
Donor-Acceptor-Donor (D-A-D) Triad:
-
In kinase hinge binding, the aminopyrazole often presents a D-A-D motif.
-
Observation: Look for the exocyclic amine acting as a donor, the pyrazole N2 as an acceptor, and the pyrazole N1 (if protonated) as a donor.
-
Significance: This specific geometry dictates selectivity against off-target kinases.
-
-
Planarity & Pi-Stacking:
-
Substituents at the 4-position (e.g., phenyl, heteroaryl) often twist out of plane to relieve steric strain.
-
Metric: Measure the torsion angle between the pyrazole ring and the 4-substituent. A twist of >30° often disrupts pi-stacking in the crystal lattice but may be required for active site fitting.
-
-
Water-Mediated Bridges:
-
High-resolution structures often reveal conserved water molecules bridging the N2 nitrogen to the protein backbone.
-
Action: Never delete "stray" electron density near the pyrazole nitrogens without checking for water bridges; they are often structural.
-
References
-
Vertex Pharmaceuticals. (2009). Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. PubMed. [Link]
-
Novartis Pharmaceuticals. (2002).[1] Structure-based design and protein X-ray analysis of a protein kinase inhibitor. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Furet, P., et al. (2002). X-ray analysis confirmed the binding mode... revealed an alternative binding orientation involving a second tautomeric form. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Kershaw, N.M., et al. (2013).[2] X-ray Crystallography and Computational Docking for the Detection and Development of Protein–Ligand Interactions. Current Medicinal Chemistry. [Link]
-
Foces-Foces, C., et al. (2001). Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state. Journal of Chemical Crystallography. [Link]
Sources
Technical Comparison Guide: Elemental Analysis Standards for C12H15N3 Pharmacophores
Executive Summary
For the elemental analysis of C12H15N3 compounds (approx. MW 201.27 g/mol ), no single Certified Reference Material (CRM) perfectly matches the specific stoichiometry of Carbon (71.61%) and Nitrogen (20.88%) .
The Verdict:
-
Primary Calibration Standard: Acetanilide (NIST SRM 141d) is the superior choice for calibration. Its carbon content (71.09%) is a near-perfect matrix match (<0.6% deviation) to the target, ensuring accurate CO₂ integration.
-
Validation (QC) Standard: Sulfanilamide must be used as a secondary Quality Control check. Because Acetanilide (10.36% N) contains only half the nitrogen of the target (20.88% N), Sulfanilamide (16.27% N) validates the linearity of the Thermal Conductivity Detector (TCD) for higher nitrogen loads.
Part 1: The Analytical Challenge of C12H15N3
The molecular formula C12H15N3 represents a class of high-nitrogen, medium-weight heterocycles common in kinase inhibitors and antibiotic pharmacophores (e.g., pyrimidine derivatives).
Stoichiometric Target:
| Element | Theoretical % | Analytical Challenge |
|---|---|---|
| Carbon | 71.61% | High Load: Requires optimized oxygen dosing to prevent soot formation (incomplete combustion). |
| Hydrogen | 7.51% | Standard: Typical range for organic drugs; rarely the source of error. |
| Nitrogen | 20.88% | High Load: Requires efficient reduction capacity (Cu) to convert all NOx to N₂ without saturation. |
Part 2: Comparative Analysis of Standards
1. Primary Candidate: Acetanilide (C8H9NO)[1][2][3]
-
Role: Calibration Standard (K-Factor determination).
-
Why it wins: In elemental analysis, "Matrix Matching" is critical. The combustion dynamics of the standard should mirror the sample. Acetanilide's carbon profile is virtually identical to C12H15N3.
2. Secondary Candidate: Sulfanilamide (C6H8N2O2S)
-
Role: Linearity Check / Quality Control.
-
Why it is needed: Calibrating solely with Acetanilide (10.36% N) might mask non-linearity in the N-detector when analyzing a 20% N sample. Sulfanilamide bridges this gap.
3. Alternative: Urea (CH4N2O)
-
Status: Not Recommended for C12H15N3.
-
Reason: While Urea has high Nitrogen (46%), its Carbon content (20%) is too low. Using Urea would require massive extrapolation for the Carbon curve, introducing significant error.
Comparative Data Table:
| Standard | Formula | % C (Target: 71.6%) | % N (Target: 20.9%) | % H (Target: 7.5%) | Suitability Score |
| Acetanilide | C8H9NO | 71.09% (Match) | 10.36% (Low) | 6.71% (Close) | High (Primary) |
| Sulfanilamide | C6H8N2O2S | 41.84% (Low) | 16.27% (Medium) | 4.68% (Low) | Medium (QC Only) |
| Urea | CH4N2O | 20.00% (Very Low) | 46.65% (Very High) | 6.71% (Close) | Low |
| Imidacloprid | C9H10ClN5O2 | 42.28% (Low) | 27.39% (High) | 3.94% (Low) | Low (Halogen interference) |
Part 3: Scientific Logic & Workflow (Visualized)
The following diagram illustrates the decision matrix for selecting the standard based on the specific "High C / High N" conflict of C12H15N3.
Caption: Decision logic for prioritizing Carbon matrix matching while mitigating Nitrogen linearity risks.
Part 4: Experimental Protocol (Self-Validating System)
To ensure Trustworthiness , this protocol includes a "Bracketing" step that validates the system before valuable samples are consumed.
Instrument Platform: Flash Combustion (e.g., Thermo FlashSmart or PE 2400 Series II).
Phase 1: System Preparation
-
Reactor Packing: Use a standard CHN combustion tube (Chromium Oxide/Silver Cobaltous Oxide).
-
Note: Ensure the Copper reduction layer is fresh. High N compounds deplete Cu rapidly.
-
-
Temperature: Combustion: 950°C | Reduction: 640°C.
Phase 2: Oxygen Dosing Optimization (Crucial)
C12H15N3 has a high carbon load. Insufficient oxygen causes "sooting" (low C results).
-
Calculation: 2 mg of C12H15N3 requires approx 5 mL of pure O₂ for stoichiometric combustion.
-
Setting: Set O₂ injection to 10-12 mL (excess) to ensure instantaneous flash combustion.
Phase 3: The "Hybrid" Calibration Workflow
-
Conditioning: Run 2 "Bypass" (unweighed) samples of Acetanilide to prime the trap and stabilize the water background.
-
Blanking: Run 3 empty tin capsules. Ensure N area < 20 counts (or instrument equivalent).
-
K-Factor Calibration (Acetanilide):
-
Weigh 3 standards: 1.5 mg, 2.0 mg, 2.5 mg.
-
Logic: This brackets the expected sample weight (2.0 mg) and establishes the slope.
-
Acceptance: R² > 0.999 for C and N.[4]
-
-
Linearity Check (Sulfanilamide):
-
Run 1 sample of Sulfanilamide (~2.0 mg).
-
Pass Criteria: Nitrogen must read 16.27% ± 0.15%.
-
Failure Mode: If N reads low (e.g., 15.8%), your reduction tube is exhausted or flow rate is too fast for N₂ conversion.
-
-
Sample Analysis: Run C12H15N3 samples in duplicate.
Part 5: Troubleshooting High-N/High-C Analysis
The following diagram details the chemical pathway and potential failure points for this specific compound class.
Caption: Combustion pathway highlighting specific risks for C12H15N3: Sooting (Carbon) and incomplete reduction (Nitrogen).
References
-
National Institute of Standards and Technology (NIST). (2012). Certificate of Analysis: Standard Reference Material® 141d - Acetanilide.[7] Gaithersburg, MD.[7] [Link][8]
-
Royal Society of Chemistry. (2024). Acetanilide Monograph - The Merck Index Online.[2][Link][2]
Sources
- 1. biocompare.com [biocompare.com]
- 2. merckindex.rsc.org [merckindex.rsc.org]
- 3. Acetanilide - Wikipedia [en.wikipedia.org]
- 4. longi.net [longi.net]
- 5. icpms.labrulez.com [icpms.labrulez.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
A Senior Application Scientist's Guide to 1-benzyl-4-methyl-1H-pyrazol-3-amine: A Comparative Analysis of in-house Synthesis versus Commercial Procurement
For researchers, scientists, and professionals in drug development, the choice between synthesizing a key intermediate in-house and procuring it from a commercial vendor is a critical decision with far-reaching implications for project timelines, budget, and the quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of laboratory-synthesized 1-benzyl-4-methyl-1H-pyrazol-3-amine with commercially available alternatives, offering supporting experimental rationale and methodologies to empower informed decision-making.
Introduction: The Strategic Importance of this compound
This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry. The substituted pyrazole core is a privileged scaffold found in numerous biologically active compounds, and the presence of a primary amine at the 3-position and a benzyl protecting group on the nitrogen atom at the 1-position makes it an ideal starting material for the synthesis of a diverse range of complex molecules.[1] The methyl group at the 4-position further influences the electronic and steric properties of the molecule, allowing for fine-tuning of its interactions with biological targets. Given its utility, a reliable and well-characterized source of this intermediate is paramount for any research and development program.
In-House Synthesis: A Strategic Approach to Purity and Customization
Synthesizing this compound in the laboratory offers unparalleled control over the purity profile and allows for the production of specific quantities as needed. A robust and regioselective synthetic strategy is crucial to avoid the formation of undesired isomers, which can be challenging and costly to separate.
Retrosynthetic Analysis and Strategic Considerations
A logical retrosynthetic approach to this compound points towards the formation of the pyrazole ring as the key strategic step. The Knorr pyrazole synthesis and related methodologies, which involve the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent, are well-established and reliable methods for constructing the pyrazole core.[1] To achieve the desired substitution pattern, a multi-step sequence is often necessary.
Caption: Retrosynthetic analysis of this compound.
Detailed Experimental Protocol for Laboratory Synthesis
This protocol outlines a reliable, two-step synthesis of this compound, commencing with the formation of the pyrazole core followed by N-benzylation.
Step 1: Synthesis of 4-methyl-1H-pyrazol-3-amine
This step employs a well-established cyclization reaction between acetoacetonitrile and hydrazine.
-
Materials:
-
Acetoacetonitrile (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve acetoacetonitrile in ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Slowly add hydrazine hydrate to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 4-methyl-1H-pyrazol-3-amine.
-
Step 2: N-Benzylation of 4-methyl-1H-pyrazol-3-amine
This step introduces the benzyl protecting group regioselectively at the N1 position.
-
Materials:
-
4-methyl-1H-pyrazol-3-amine (1.0 eq)
-
Benzyl chloride (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Acetonitrile
-
-
Procedure:
-
To a stirred suspension of 4-methyl-1H-pyrazol-3-amine and potassium carbonate in acetonitrile, slowly add benzyl chloride at room temperature.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring by TLC.
-
After completion, cool the mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Caption: Experimental workflow for the synthesis of this compound.
Commercial Sourcing: A Time-Efficient Alternative
Procuring this compound from a commercial supplier offers a significant time advantage, allowing research to proceed without the delays associated with multi-step synthesis and purification. However, this convenience may come at the cost of control over purity and the presence of unknown impurities.
Typical Specifications of Commercial-Grade Material
Commercial suppliers typically provide a certificate of analysis (CoA) detailing the purity and basic physical properties of the compound.
| Parameter | Typical Specification |
| Appearance | White to off-white solid |
| Purity (by HPLC) | ≥95% or ≥98% |
| Identification | Conforms to structure (by ¹H NMR) |
| Solubility | Soluble in common organic solvents |
It is crucial to note that the level of detail on the CoA can vary significantly between suppliers. Some may only provide a purity value without specifying the analytical method used or the nature of any impurities.
Potential Impurities in Commercial Batches
Impurities in commercially sourced material can originate from the synthetic route employed by the manufacturer or from degradation during storage. Potential impurities could include:
-
Starting materials and reagents: Unreacted precursors from the synthesis.
-
Regioisomers: The N2-benzylated isomer, which can be difficult to separate.
-
By-products: Compounds formed from side reactions.
-
Residual solvents: Solvents used in the final purification steps.
The presence of such impurities can have a significant impact on subsequent reactions and the biological activity of the final compounds.
Head-to-Head Comparison: Synthesized vs. Commercial
The following table provides a comparative overview of the key attributes of in-house synthesized and commercially procured this compound.
| Feature | In-House Synthesized | Commercially Procured |
| Purity | High (typically >99% after chromatography) | Variable (typically 95-98%) |
| Impurity Profile | Known and controllable | Often unknown or poorly characterized |
| Cost | Lower material cost, higher labor and time cost | Higher material cost, lower labor and time cost |
| Availability | On-demand, scalable | Subject to supplier stock and lead times |
| Quality Control | Full control over analytical characterization | Reliant on supplier's CoA |
| Customization | Can be tailored to specific purity requirements | Standard grade, customization may not be possible |
Analytical Characterization: A Framework for Quality Assessment
A thorough analytical characterization is essential to confirm the identity, purity, and impurity profile of this compound, regardless of its source.
Spectroscopic and Chromatographic Analysis
Sources
A Comparative Guide to HPLC Methodologies for the Analysis of 1-benzyl-4-methyl-1H-pyrazol-3-amine
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of 1-benzyl-4-methyl-1H-pyrazol-3-amine, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and supporting experimental rationale.
Introduction: The Analytical Importance of this compound
This compound is a substituted pyrazole derivative. The pyrazole nucleus is a fundamental scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] As a synthetic intermediate, the purity and quantification of this compound are critical for ensuring the quality and efficacy of the final active pharmaceutical ingredient (API). Consequently, robust and reliable analytical methods are paramount.
This guide will focus on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) as the primary analytical technique, owing to its versatility, sensitivity, and widespread availability in analytical laboratories. We will explore a primary HPLC-UV method, compare it with viable alternatives, and provide a detailed experimental protocol.
Primary Analytical Approach: Reversed-Phase HPLC with UV Detection
Based on the physicochemical properties of this compound, which possesses both non-polar (benzyl group) and polar (amine and pyrazole ring) moieties, RP-HPLC is the method of choice.[3][4] A C18 stationary phase is recommended as it provides a good balance of hydrophobic interactions for retaining the benzyl group, while the polar functionalities will influence its elution with an appropriate mobile phase.
Experimental Workflow for Primary HPLC-UV Method
Caption: Workflow for the primary HPLC-UV analysis of this compound.
Rationale for Method Parameters
-
Stationary Phase (Column): A C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) is a robust starting point for many pyrazole derivatives.[5][6] The C18 alkyl chains provide sufficient hydrophobicity to retain the molecule via its benzyl group.
-
Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for RP-HPLC. Acetonitrile is often preferred over methanol for its lower viscosity and UV transparency. The addition of an acid, such as 0.1% trifluoroacetic acid (TFA), is crucial for several reasons.[6] It protonates the basic amine group, leading to sharper peaks by reducing tailing. It also controls the ionization of any residual silanol groups on the silica-based stationary phase.
-
Detection: The benzyl and pyrazole moieties suggest strong UV absorbance. A wavelength of 254 nm is a good starting point for detection, as this is a common wavelength for aromatic compounds.[7] A photodiode array (PDA) detector would be ideal to determine the optimal detection wavelength by examining the UV spectrum of the analyte.[5]
-
Flow Rate and Temperature: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column.[6][7] Maintaining a constant column temperature, for instance, at 30°C, ensures reproducible retention times.[7]
Comparative Analysis of Alternative HPLC Methods
While the primary method is robust, other conditions and technologies can be employed depending on the specific analytical needs, such as higher throughput or analysis of complex matrices.
Decision Tree for Method Selection
Caption: Decision-making process for selecting the appropriate analytical method.
Performance Comparison of Analytical Methods
| Method | Stationary Phase | Mobile Phase | Pros | Cons | Estimated Retention Time |
| Primary HPLC-UV | C18 (5 µm) | Acetonitrile/Water + 0.1% TFA | Robust, widely available, simple. | Longer run times, lower resolution than UPLC. | 5 - 10 minutes |
| Alternative HPLC-UV | Phenyl-Hexyl | Methanol/Water + 0.1% Formic Acid | Alternative selectivity for aromatic compounds. | Methanol has higher viscosity. | 6 - 12 minutes |
| UPLC-UV/MS | C18 (sub-2 µm) | Acetonitrile/Water + 0.1% Formic Acid | Fast analysis, high resolution, MS provides mass confirmation.[8] | Requires specialized high-pressure equipment. | 1 - 3 minutes |
Detailed Experimental Protocol: Primary HPLC-UV Method
This protocol provides a step-by-step guide for the analysis of this compound using the primary HPLC-UV method.
1. Materials and Reagents
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA), HPLC grade
-
0.45 µm syringe filters (e.g., PTFE)
2. Instrumentation
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV or PDA detector.
-
C18 reversed-phase column (150 x 4.6 mm, 5 µm particle size).
3. Preparation of Solutions
-
Mobile Phase: Prepare a 60:40 (v/v) mixture of acetonitrile and water. Add TFA to a final concentration of 0.1% (e.g., 1 mL of TFA per 1 L of mobile phase). Degas the mobile phase before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
4. Chromatographic Conditions
-
Column: C18, 150 x 4.6 mm, 5 µm
-
Mobile Phase: 60:40 Acetonitrile:Water with 0.1% TFA
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Run Time: 15 minutes
5. System Suitability
-
Before sample analysis, perform at least five replicate injections of a working standard solution.
-
The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.
-
The tailing factor for the analyte peak should be between 0.8 and 1.5.
6. Analysis
-
Inject the prepared standard solutions to generate a calibration curve.
-
Inject the sample solutions for analysis.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
Conclusion
The selection of an appropriate HPLC method for the analysis of this compound is dependent on the specific requirements of the laboratory. The presented primary HPLC-UV method offers a robust and reliable approach for routine quality control. For laboratories requiring higher throughput or dealing with more complex sample matrices, transitioning to UPLC-MS should be considered. The information and protocols provided in this guide serve as a strong foundation for developing and validating a suitable analytical method for this important pharmaceutical intermediate.
References
-
A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). International Journal of ChemTech Research. Retrieved February 15, 2026, from [Link]
- Ashtekar, A., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].
-
Separation of Pyrazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved February 15, 2026, from [Link]
-
1-benzyl-1H-pyrazol-3-amine. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
-
Deng, X., & Mani, N. S. (n.d.). A. 5-Benzo[5][9]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole (2). Organic Syntheses. Retrieved February 15, 2026, from [Link]
-
HPLC analysis of the reaction products. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2023). Molecules, 28(21), 7353.
-
Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. (n.d.). Atmiya University. Retrieved February 15, 2026, from [Link]
-
4-Amino-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid. (n.d.). EPA CompTox Chemicals Dashboard. Retrieved February 15, 2026, from [Link]
- 4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2018). Molbank, 2018(4), M1016.
-
Investigation of the Adsorption and Retention of Charged Compounds In RPLC. (2022). DiVA. Retrieved February 15, 2026, from [Link]
- Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2017). Molecules, 22(1), 111.
Sources
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-benzyl-1H-pyrazol-3-amine | C10H11N3 | CID 1508616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Benzyl-1H-pyrazol-3-amine DiscoveryCPR 21377-09-3 [sigmaaldrich.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. ijcpa.in [ijcpa.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
UV-Vis Absorption Maxima of Benzyl-Substituted Pyrazoles: A Comparative Technical Guide
This guide provides an in-depth technical analysis of the UV-Vis absorption properties of benzyl-substituted pyrazoles, designed for researchers in medicinal chemistry and spectroscopy.
Executive Summary
In drug discovery, the benzyl group (
Key Technical Insight: The UV-Vis spectrum of a simple N-benzyl pyrazole is not a single conjugated bathochromic shift. Instead, it represents a superposition of two independent chromophores : the pyrazole ring (
Structural & Electronic Considerations
To interpret the spectra accurately, one must understand the electronic decoupling caused by the benzyl spacer.
The "Insulator" Effect
The
-
Chromophore A (Pyrazole):
transition, typically high energy ( ). -
Chromophore B (Benzene):
transition, specifically the forbidden transition (secondary band) appearing as fine structure around .
Visualization of Electronic Pathways
Figure 1: Comparison of electronic connectivity. The methylene bridge in benzyl pyrazoles prevents the delocalization of
Comparative Data Analysis
The following table contrasts the absorption maxima of benzyl-substituted pyrazoles with their conjugated analogs. Note the distinct lack of a strong bathochromic shift in the benzyl derivatives compared to the phenyl derivatives.
Table 1: UV-Vis Absorption Maxima Comparison
| Compound Class | Structure | Electronic Origin | |
| Unsubstituted | Pyrazole | 210 - 215 | |
| N-Benzyl | 1-Benzylpyrazole | 215 - 220 (Strong)254 - 260 (Weak/Shoulder) | Pyrazole coreBenzene (B-band) |
| N-Phenyl | 1-Phenylpyrazole | 252 (Strong) | Conjugated |
| Substituted Benzyl | 1-(4-Methoxybenzyl)-3,5-dimethylpyrazole | 225 (Strong)275 - 280 (Weak) | Auxochromic shift on benzene ring only (localized) |
| Complex Ligand | 1,3-bis(3-(2-pyridyl)pyrazol-1-ylmethyl)benzene | 250 (Benzene)280 (Pyridyl-Pyrazole) | Dual chromophore: Pyridyl-pyrazole is conjugated; Benzyl linker is not. |
Data Interpretation:
-
1-Benzyl-3,5-dimethylpyrazole: Experimental data indicates absorption maxima primarily in the deep UV (
). The phenyl ring of the benzyl group contributes a weaker band near ( ), characteristic of unconjugated benzene. -
Contrast with 1-Phenyl-3,5-dimethylpyrazole: The direct N-phenyl bond allows full conjugation, resulting in a strong, broad band centered at
( ).
Experimental Protocol: Reliable UV-Vis Determination
To accurately measure these transitions, specifically the weak benzenoid band, strict adherence to solvent purity and concentration protocols is required.
Reagents & Equipment
-
Solvent: Spectroscopic grade Ethanol (EtOH) or Acetonitrile (MeCN). Avoid Acetone or DMF due to high UV cutoff.
-
Concentration: Prepare a stock at
and dilute to . -
Blanking: Double-beam spectrophotometer using pure solvent in the reference quartz cuvette.
Measurement Workflow
Figure 2: Step-by-step workflow for characterizing benzyl-pyrazole absorption.
Troubleshooting Anomalies
-
Unexpected Red Shift (>300 nm): If you observe strong absorption
, check for:-
Azo impurities: Azo-pyrazoles absorb strongly at
. -
Deprotection: In acidic media, the benzyl group may cleave, or the pyrazole may protonate, altering the spectrum.
-
Solvatochromism: In highly polar solvents (e.g., DMSO), the weak
transitions may shift, though the primary bands are generally stable.
-
References
-
El-Sherif, A. A., et al. (2016). Solvent and pH Effects on UV Absorption Spectrum of 1,3-bis[(3-(2-pyridyl)pyrazol-1-ylmethyl)]benzene. Journal of Applied Chemical Science International. Link
-
NIST Chemistry WebBook. 3,5-Dimethylpyrazole Spectral Data. National Institute of Standards and Technology.[1] Link
-
Shimadzu Corporation. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Link
-
West, et al. Substituent effects in N-acetylated phenylazopyrazole photoswitches. Beilstein J. Org. Chem. (Comparison of conjugated azo-systems). Link
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-benzyl-4-methyl-1H-pyrazol-3-amine
For researchers and professionals in the dynamic field of drug development, the responsible management of chemical reagents is paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-benzyl-4-methyl-1H-pyrazol-3-amine, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory operations.
I. Hazard Identification and Risk Assessment
The foundational step in the safe disposal of any chemical is a thorough understanding of its potential hazards. Based on the toxicological profiles of similar pyrazole compounds, this compound should be handled as a hazardous substance.
Key Potential Hazards:
-
Skin and Eye Irritation: Similar compounds are known to cause skin and serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1]
-
Toxicity: While specific data is unavailable, it is prudent to assume a degree of toxicity and handle the compound with care.
A comprehensive risk assessment should be conducted before handling this compound, considering the quantities involved and the specific laboratory environment.
II. Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate Personal Protective Equipment is non-negotiable when handling potentially hazardous chemicals. The following PPE is mandatory to minimize exposure risks:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and airborne particles that could cause serious eye damage. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a flame-retardant lab coat, and closed-toe shoes. | Prevents skin contact, which can lead to irritation or systemic absorption of the chemical. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge should be used if there is a risk of dust or aerosol generation. | Safeguards against the inhalation of the compound, which could lead to respiratory tract irritation. Work should ideally be conducted within a chemical fume hood.[2][3] |
All PPE should be inspected for integrity before each use and should be disposed of as hazardous waste after contamination.[4][5]
III. Spill and Leak Management: A Swift and Safe Response
In the event of a spill, immediate and correct action is crucial to prevent the spread of contamination and minimize exposure.
For Small Spills:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated, preferably within a chemical fume hood.[3]
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full complement of recommended PPE.
-
Contain and Absorb: Carefully cover the spill with an inert absorbent material, such as vermiculite or sand.
-
Collect and Package: Gently sweep or scoop the absorbed material into a clearly labeled, sealable, and chemically compatible waste container.[4][6]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
For Large Spills:
-
Evacuate Immediately: Evacuate the laboratory and notify your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Isolate the Area: If it is safe to do so, close the doors to the affected area to contain any vapors.
-
Await Professional Assistance: Do not attempt to clean up a large spill without the proper training and equipment.
IV. Disposal Protocol: A Step-by-Step Guide
The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations.[3][7] Never dispose of this chemical down the drain or in the regular trash.[8]
Step 1: Waste Segregation Proper segregation of chemical waste is a cornerstone of laboratory safety.[4][7]
-
Solid Waste: Collect solid this compound and any contaminated materials (e.g., weigh boats, contaminated gloves) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: If the compound is in solution, collect it in a separate, compatible, and labeled liquid waste container. Do not mix with other incompatible waste streams.[4][8]
Step 2: Waste Container Management The integrity and labeling of your waste container are critical.
-
Compatibility: Ensure the container material is compatible with the chemical.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant," "Toxic").[4][6]
-
Closure: Keep the waste container securely closed at all times, except when adding waste.[6][9]
Step 3: Storage Store hazardous waste in a designated, well-ventilated, and secure area, away from incompatible materials.[10]
Step 4: Final Disposal Pathway The final disposal of the collected waste must be handled by a licensed hazardous waste disposal contractor. Your institution's EHS office will coordinate the pickup and transport of the waste to a permitted treatment, storage, and disposal facility (TSDF).[4][5] Common disposal methods for chemical waste include incineration or landfilling in a specially designed hazardous waste landfill.[4][11]
V. Workflow for Safe Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for handling and disposal.
References
-
OSHA Compliance For Laboratories. US Bio-Clean. Available at: [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). Available at: [Link]
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The OSHA Lab Standard and the MSC Chemical Safety Manual. Montana State University. Available at: [Link]
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Are You In Compliance With Proper Lab Waste Disposal Regulations? MCF Environmental Services. Available at: [Link]
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OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. Occupational Safety and Health Administration (OSHA). Available at: [Link]
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Hazardous Waste Disposal Procedures. Environmental Health and Safety, The University of Chicago. Available at: [Link]
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Standard Operating Procedure Hazardous Waste Storage and Disposal. Department of Chemistry, University of Toronto. Available at: [Link]
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Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. Available at: [Link]
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Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Available at: [Link]
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Hazardous Waste Disposal Guide. Dartmouth College. Available at: [Link]
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A Senior Application Scientist's Guide to Handling 1-benzyl-4-methyl-1H-pyrazol-3-amine: A Risk-Based Approach to Personal Protective Equipment
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for the unknown. The compound 1-benzyl-4-methyl-1H-pyrazol-3-amine, a substituted aminopyrazole, belongs to a class of molecules with significant biological and pharmacological potential.[1] However, this potential is coupled with inherent hazards that necessitate a meticulous and informed approach to safety.
This guide moves beyond a simple checklist. It provides a dynamic, risk-based framework for selecting, using, and disposing of Personal Protective Equipment (PPE). Our goal is to empower you with the causal logic behind each safety recommendation, ensuring that every protocol becomes a self-validating system for protecting you and your research.
Foundational Hazard Assessment: Reasoning from Structural Analogs
Direct, comprehensive toxicological data for this compound is not extensively published. Therefore, a conservative safety posture is required, informed by the known hazards of its core structural motifs: the aromatic amine and the pyrazole ring. Safety Data Sheets (SDS) for structurally related compounds provide a reliable basis for our assessment.
Anticipated Hazards:
-
Skin Corrosion/Irritation: Aromatic amines and various pyrazole derivatives are known to be corrosive or irritating to the skin.[2][3] Prolonged contact can lead to chemical burns.
-
Serious Eye Damage: This class of chemicals can cause severe, and potentially irreversible, eye damage upon contact.
-
Acute Toxicity (Dermal & Oral): Evidence from analogs suggests that this compound is likely harmful or toxic if it comes into contact with the skin or is swallowed.
-
Skin Sensitization: Aminopyrazoles can be skin sensitizers, meaning repeated exposure may lead to an allergic skin reaction.[4]
-
Respiratory Irritation: If the compound is in a fine powder form or is aerosolized, it may cause respiratory tract irritation.[5]
This hazard profile dictates that the primary routes of exposure to mitigate are skin contact, eye contact, and inhalation.
The Core PPE Ensemble: Your Non-Negotiable Laboratory Armor
For any task involving this compound, a baseline of PPE is mandatory. This core ensemble is designed to protect against incidental splashes and brief contact.
-
Eye and Face Protection:
-
What: ANSI Z87.1-compliant chemical safety goggles are the minimum requirement. A full-face shield should be worn over the safety goggles when there is a significant risk of splashing (e.g., transfers of solutions greater than 50 mL, charging a reactor).[6]
-
Why: This compound and its solutions pose a significant risk of causing serious eye damage. Goggles provide a seal around the eyes to protect from splashes, while a face shield offers a broader barrier for the entire face.
-
-
Skin and Body Protection:
-
What: A flame-resistant laboratory coat, fully buttoned, with tight-fitting cuffs.
-
Why: Protects skin and personal clothing from minor spills and contamination. The flame-resistant property is crucial as many laboratory solvents are flammable.
-
-
Hand Protection:
-
What: Nitrile gloves are the standard choice for incidental contact. For prolonged tasks or when handling concentrated solutions, consider double-gloving or using thicker, chemical-resistant gloves (e.g., butyl rubber), ensuring you have checked the manufacturer's compatibility chart.
-
Why: Gloves are the primary barrier against dermal absorption, which is a key toxicity route. Always inspect gloves for tears or pinholes before use.[7]
-
Task-Specific PPE Escalation: A Tiered Approach
The level of PPE must be matched to the level of risk associated with a specific procedure. The following table outlines recommended PPE ensembles based on common laboratory tasks.
| Task | Exposure Risk | Recommended PPE Ensemble | Rationale |
| Weighing & Dispensing Solid | Low to Moderate | Core Ensemble + • Respiratory Protection (N95 or higher) if not in a fume hood or ventilated balance enclosure. | Prevents inhalation of fine particulates. Solid is stable but can become airborne. |
| Preparing Solutions (Small Scale, <100mL) | Moderate | Core Ensemble + • Double-gloving with nitrile gloves. | Increased risk of splashes and direct skin contact during dissolution and transfer. |
| Running Reactions & Transfers (Large Scale, >100mL) | High | Core Ensemble + • Chemical-resistant apron over lab coat. • Face shield over safety goggles. • Heavier-duty gloves (e.g., neoprene or butyl rubber). | The larger volume increases the potential consequences of a spill or splash. A higher level of chemical resistance for skin and face is warranted.[8] |
| Work-up & Purification (e.g., Chromatography) | Moderate to High | Core Ensemble + • Face shield over safety goggles. • Double-gloving with nitrile gloves. | Involves handling both the compound and solvents under pressure, increasing the risk of leaks and splashes. |
| Spill Cleanup | High / Emergency | Level B/C Protection: • Chemical-resistant coveralls (e.g., Tyvek®). • Outer chemical-resistant gloves and boots. • Full-face air-purifying respirator with appropriate cartridges. | A spill represents an uncontrolled release. The highest level of protection is necessary to prevent significant exposure during containment and cleanup.[9][10] |
Procedural Discipline: Protocols for Safety and Disposal
Correctly using PPE is as important as selecting it. The following protocols are designed to minimize the risk of contamination.
Experimental Protocol: PPE Donning and Doffing Sequence
Objective: To ensure PPE is worn and removed in a specific order to prevent cross-contamination from the "dirty" exterior of the equipment to your skin or clothing.
Methodology:
-
Donning (Putting On):
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Respirator (if required): Perform a seal check according to the manufacturer's instructions.
-
Safety Goggles/Face Shield: Position securely on your face.
-
Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of your lab coat. If double-gloving, don the inner pair first, then the outer pair.
-
-
Doffing (Taking Off) - The "Dirty-to-Dirty" Principle:
-
Outer Gloves (if used): Remove the outer pair of gloves by pinching the cuff of one and peeling it off inside-out without touching the exterior. Use the clean, ungloved fingers of that hand to slide under the cuff of the remaining glove and peel it off. Dispose of immediately.
-
Lab Coat & Inner Gloves: Unbutton your lab coat. Simultaneously remove the coat and the inner gloves, turning the coat sleeves inside out as you pull your arms out. The gloves should be peeled off with the coat, contained within the inside-out sleeves. This ensures you only touch the "clean" inside of the coat.
-
Face Shield/Goggles: Remove by handling the strap; do not touch the front surface.
-
Respirator: Remove by handling the straps.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
-
Operational and Disposal Plan
-
Contaminated PPE Disposal: All disposable PPE (gloves, Tyvek suits) that has come into contact with this compound must be considered hazardous waste.
-
Place contaminated items in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of them in regular trash.[11]
-
-
Reusable PPE Decontamination:
-
Safety Goggles/Face Shields: Clean thoroughly with soap and water, followed by a disinfectant (e.g., 70% ethanol), before reuse.
-
Lab Coats: Do not take lab coats home. Use a professional laundry service that is equipped to handle chemically contaminated clothing. If a significant spill occurs on the coat, it may need to be disposed of as hazardous waste.
-
-
Chemical Waste Disposal: All waste containing this compound, including reaction residues and contaminated solvents, must be collected in a properly labeled hazardous waste container for disposal by your institution's environmental health and safety (EHS) office.[11]
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
By internalizing this risk-based approach, you move from simply following rules to actively managing your safety. This builds a culture of trust and expertise, ensuring that our pursuit of scientific advancement never comes at the cost of our well-being.
References
-
Ammonia Safety & Training. Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. [Online] Available at: [Link]
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United States Environmental Protection Agency (EPA). Personal Protective Equipment. [Online] Available at: [Link]
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U.S. Department of Health & Human Services. Personal Protective Equipment (PPE) - CHEMM. [Online] Available at: [Link]
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IBERTEST. The importance of Personal Protective Equipment in the handling of chemicals. [Online] Available at: [Link]
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KISHIDA CHEMICAL CO., LTD. Safety Data Sheet: Bis(3-methyl-1-phenyl-5-pyrazolone). [Online] Available at: [Link]
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Occupational Safety and Health Administration (OSHA). OSHA Technical Manual (OTM) - Section VIII: Chapter 1: Chemical Protective Clothing. [Online] Available at: [Link]
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Cole-Parmer. Material Safety Data Sheet: 1-Benzyl-3-(tert-butyl)-1H-pyrazole-5-carbonyl chloride. [Online] Available at: [Link]
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Angene Chemical. Safety Data Sheet. [Online] Available at: [Link]
-
Thermo Fisher Scientific. Safety Data Sheet: 4-Acetyl-5-methyl-1-phenyl-1H-pyrazole. [Online] Available at: [Link]
-
Journal of Chemical Health Risks. Review on Biological Activities of Pyrazole Derivatives. [Online] Available at: [Link]
-
ACS Chemical Health & Safety. Safe Handling of Cannulas and Needles in Chemistry Laboratories. [Online] Available at: [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-: Human health tier II assessment. [Online] Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
